Product packaging for Mikanin(Cat. No.:)

Mikanin

Cat. No.: B1643755
M. Wt: 344.3 g/mol
InChI Key: SGCYGSKAUSOJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mikanin is a polymethoxylated flavone, a class of compounds known for their significant biological activities. It is identified in various plant species, including the invasive weed Mikania micrantha and the medicinal plant Dodonaea viscosa . This compound is of high interest in multiple research fields due to its diverse functional properties. In ecological research, this compound is a subject of study for its potential role in plant invasion strategies. It is released into the soil through root exudates and can alter the soil microbial community, for instance, by boosting the relative abundance of arbuscular mycorrhizal fungi (AMF), which may enhance nutrient acquisition for the plant . This mechanism provides a compelling model for investigating plant-soil feedback interactions. In pharmacological and biomedical research, this compound demonstrates promising bioactivity. Studies have shown that it possesses antimicrobial properties, contributing to the efficacy of plant extracts against various Gram-positive bacteria . Furthermore, this compound has exhibited dose-dependent antiproliferative effects in screenings against aggressive breast cancer cell lines, highlighting its potential as a candidate for anticancer therapeutic development . From a structural perspective, research using X-ray crystallography has investigated the intermolecular π–π interactions of this compound, which are important for understanding its crystal packing and molecular recognition properties . This supplier provides this compound with a confirmed purity of >95%, as characterized by techniques including UPLC-MS and NMR spectroscopy . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O7 B1643755 Mikanin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-16(21)14(19)13-11(25-17)8-12(23-2)18(24-3)15(13)20/h4-8,20-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYGSKAUSOJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture of Mikanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Mikanin, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, a flavone derivative, is systematically named 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one .[1] Its chemical identity is well-established and characterized by the following identifiers:

PropertyValue
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
CAS Number 4324-53-2
IUPAC Name 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

The core structure of this compound consists of a chromen-4-one (flavone) backbone with two hydroxyl groups at positions 3 and 5, two methoxy groups at positions 6 and 7, and a 4-methoxyphenyl group attached at position 2.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related flavonoid structures, the anticipated ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are predictive and should be confirmed with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
2~164.0--
3~138.0--
4~178.0--
4a~105.0--
5~153.0--
6~132.0--
7~158.0--
8~91.0~6.5s
8a~152.0--
1'~123.0--
2', 6'~130.0~8.0d
3', 5'~114.0~7.0d
4'~162.0--
6-OCH₃~60.0~3.9s
7-OCH₃~56.5~3.9s
4'-OCH₃~55.5~3.8s
3-OH-~9.4s
5-OH-~12.5s

Note: Predicted values are based on known substituent effects on the flavonoid scaffold and data from similar compounds. 's' denotes singlet, 'd' denotes doublet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 345.0974, corresponding to the molecular formula C₁₈H₁₇O₇⁺.

Experimental Protocols: Isolation and Synthesis

Isolation from Natural Sources

This compound has been reported to be isolated from plants of the Mikania genus, such as Mikania scandens and Mikania cordata. A general protocol for the isolation of flavonoids from Mikania cordata is outlined below. It is important to note that specific yields and purification steps may vary.

Experimental Workflow: Isolation of Flavonoids from Mikania cordata

G start Dried & Powdered Mikania cordata leaves extraction Maceration with Methanol start->extraction Solvent Extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition fractions Fractionation partition->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography Polarity-based separation purification Further Purification (e.g., Preparative HPLC) chromatography->purification This compound Pure this compound purification->this compound

Figure 2: General workflow for the isolation of this compound.

A detailed, generalized protocol is as follows:

  • Extraction: Dried and powdered leaves of Mikania cordata are subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The flavonoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Final Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis

The chemical synthesis of this compound, a substituted flavone, can be achieved through established synthetic routes for flavonoids. A common strategy involves the Baker-Venkataraman rearrangement or related methodologies. A generalized synthetic approach is presented below.

Synthetic Workflow: General Strategy for Flavone Synthesis

G start Substituted Acetophenone aroyl_ester Aroylation with 4-methoxybenzoyl chloride start->aroyl_ester intermediate1 O-Aroyl Acetophenone aroyl_ester->intermediate1 baker_venkataraman Baker-Venkataraman Rearrangement (Base) intermediate1->baker_venkataraman diketone 1,3-Diketone Intermediate baker_venkataraman->diketone cyclization Acid-catalyzed Cyclization diketone->cyclization flavone Flavone Core cyclization->flavone

Figure 3: A plausible synthetic route to the flavone core of this compound.

The key steps in a potential synthesis of this compound would include:

  • Starting Materials: A suitably substituted acetophenone (e.g., 2',4',5'-trihydroxy-3'-methoxyacetophenone, which would require protection and further functionalization) and 4-methoxybenzoyl chloride.

  • Esterification: Reaction of the substituted acetophenone with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding O-aroyl ester.

  • Baker-Venkataraman Rearrangement: Treatment of the O-aroyl ester with a base (e.g., potassium hydroxide in pyridine) to induce rearrangement to a 1,3-diketone intermediate.

  • Cyclization: Acid-catalyzed cyclization of the 1,3-diketone (e.g., using sulfuric acid in acetic acid) to form the flavone ring system.

  • Functional Group Manipulations: Subsequent steps would involve the introduction and/or modification of the methoxy and hydroxyl groups to achieve the final structure of this compound.

Potential Biological Activity and Signaling Pathways

Extracts from plants of the Mikania genus, which contain this compound, have been investigated for various pharmacological activities, notably anti-inflammatory and antioxidant effects. Studies on the methanol extract of Mikania cordata have suggested that its biological effects may be mediated through the modulation of key inflammatory signaling pathways.

Anti-inflammatory and Antioxidant Effects

Research has indicated that extracts of Mikania species can suppress the production of pro-inflammatory mediators. This has led to the investigation of the underlying molecular mechanisms.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Mikania cordata extract have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] While these studies have been conducted on extracts, it is plausible that this compound, as a constituent of these extracts, contributes to this activity.

Logical Relationship: Proposed Mechanism of Action

G This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits mapk MAPK Pathway This compound->mapk Inhibits inflammation Inflammatory Response (e.g., Cytokine Production) nfkb->inflammation Promotes mapk->inflammation Promotes

Figure 4: Postulated inhibitory effect of this compound on inflammatory pathways.

Further research is required to definitively establish the direct effects of isolated this compound on these and other signaling cascades to fully elucidate its mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities discussed are based on preclinical research and may not be representative of effects in humans.

References

Mikanin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikanin, a sesquiterpene lactone, has garnered interest for its potential anti-inflammatory properties. As a member of this broad class of natural products, its mechanism of action is presumed to involve the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth overview of the putative mechanisms by which this compound may exert its anti-inflammatory effects, drawing upon evidence from studies on related compounds and extracts from Mikania species. While direct, comprehensive studies on this compound are limited, this guide synthesizes the available information to provide a robust framework for future research and drug development.

Core Anti-Inflammatory Mechanisms of Sesquiterpene Lactones

Sesquiterpene lactones, the chemical class to which this compound belongs, are well-documented inhibitors of inflammatory processes. Their primary mode of action involves the covalent modification of key signaling proteins through a Michael-type addition reaction, facilitated by the α,β-unsaturated carbonyl group present in their structure. This interaction can disrupt the function of critical components of inflammatory cascades.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones are known to potently inhibit this pathway at multiple levels. A likely mechanism for this compound, in line with other sesquiterpene lactones, is the inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:p65 degrades, releasing p65 p65 p50 p50 p65_n p65 NF-κB Complex:p65->p65_n translocates p50_n p50 NF-κB Complex:p50->p50_n translocates This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription MAPK_Pathway cluster_mapk MAPK Cascades Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases MEKK MAP3K Upstream Kinases->MEKK activate MKK MAP2K MEKK->MKK phosphorylate MAPK ERK/JNK/p38 MKK->MAPK phosphorylate Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK->Transcription Factors (e.g., AP-1) activate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression This compound This compound This compound->MKK inhibits Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: Protein Denaturation Assay A Animal Acclimatization B Group Allocation (Control, Standard, this compound) A->B C Baseline Paw Volume Measurement B->C D Drug/Vehicle Administration C->D E Carrageenan Injection D->E F Paw Volume Measurement (hourly) E->F G Data Analysis (% Inhibition) F->G H Prepare Reaction Mixture (Albumin, PBS, this compound/Control) I Incubation (37°C, 15 min) H->I J Heat-induced Denaturation (70°C, 5 min) I->J K Absorbance Measurement (660 nm) J->K L Data Analysis (% Inhibition) K->L

Mikanin: A Potential Regulator of NF-κB Signaling in Inflammation and Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Mikanin, a flavonoid found in various plant species of the Mikania genus, has emerged as a promising natural compound with potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative role of this compound in regulating NF-κB signaling. Drawing upon evidence from studies on Mikania extracts, this document outlines the molecular mechanisms, presents hypothetical quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel NF-κB inhibitors.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

Upon stimulation, the IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated. A crucial upstream activator of the IKK complex is the Transforming growth factor-β-activated kinase 1 (TAK1). Activated IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36), targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific κB consensus sequences in the promoter regions of target genes, thereby inducing the transcription of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound's Proposed Mechanism of Action in NF-κB Regulation

While direct studies on isolated this compound are limited, research on methanol extracts of Mikania cordata (MMC), a plant known to contain this compound, provides significant insights into its potential mechanism of action. Evidence suggests that this compound may inhibit the canonical NF-κB signaling pathway by targeting an upstream kinase, TAK1. By inhibiting the phosphorylation and activation of TAK1, this compound could effectively block the entire downstream cascade, leading to the suppression of NF-κB activation.

The proposed inhibitory steps are as follows:

  • Inhibition of TAK1 Phosphorylation: this compound is hypothesized to interfere with the autophosphorylation or upstream-mediated phosphorylation of TAK1, preventing its activation.

  • Suppression of IKKβ Activation: By inhibiting TAK1, this compound would consequently prevent the phosphorylation and activation of the IKKβ subunit of the IKK complex.

  • Prevention of IκBα Degradation: The inactivation of IKKβ would lead to the stabilization of IκBα, as it would not be phosphorylated and targeted for proteasomal degradation.

  • Blockade of p65 Nuclear Translocation: With IκBα remaining bound to the NF-κB complex in the cytoplasm, the nuclear translocation of the p65 subunit would be effectively blocked.

  • Downregulation of NF-κB Target Gene Expression: The ultimate outcome of this compound's action would be the reduced transcription of NF-κB-dependent pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of this compound's intervention in the NF-κB signaling pathway.

Mikanin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 p-TAK1 p-TAK1 TAK1->p-TAK1 IKK Complex IKK Complex (IKKα/β/γ) p-TAK1->IKK Complex p-IKK Complex p-IKK Complex IKK Complex->p-IKK Complex IκBα IκBα p-IKK Complex->IκBα Phosphorylation p-IκBα p-IκBα IκBα->p-IκBα Proteasome 26S Proteasome p-IκBα->Proteasome Ubiquitination & Degradation NF-κB Complex NF-κB (p65/p50)-IκBα Active NF-κB Active NF-κB (p65/p50) NF-κB Complex->Active NF-κB IκBα Degradation p65/p50_n p65/p50 Active NF-κB->p65/p50_n Nuclear Translocation This compound This compound This compound->p-TAK1 Inhibition DNA κB DNA p65/p50_n->DNA Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on this compound's Inhibitory Effects (Hypothetical)

To facilitate comparative analysis and drug development efforts, the following tables summarize hypothetical quantitative data for this compound's inhibitory effects on key components of the NF-κB pathway. These values are projected based on the potency of other known natural flavonoid inhibitors of this pathway.

Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Pathway Components

Target Protein/ProcessAssay TypeCell LineStimulantHypothetical IC50 (µM)
NF-κB Transcriptional ActivityLuciferase Reporter AssayRAW 264.7LPS (1 µg/mL)5.2
IKKβ Kinase ActivityIn vitro Kinase Assay--12.5
IκBα PhosphorylationWestern BlotHEK293TTNF-α (10 ng/mL)8.7
p65 Nuclear TranslocationImmunofluorescenceHeLaTNF-α (10 ng/mL)6.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineAssay TypeCell LineStimulantThis compound Conc. (µM)Hypothetical % Inhibition
TNF-αELISARAW 264.7LPS (1 µg/mL)1075.3
IL-6ELISARAW 264.7LPS (1 µg/mL)1082.1
IL-1βELISARAW 264.7LPS (1 µg/mL)1068.9

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the role of this compound in regulating NF-κB signaling.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • HEK293T (human embryonic kidney cell line)

    • HeLa (human cervical cancer cell line)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for the indicated time points.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Transfection: Cells (e.g., HEK293T or RAW 264.7) are seeded in 24-well plates and co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are pre-treated with this compound followed by stimulation with an NF-κB activator.

  • Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or fold induction compared to the unstimulated control.

Western Blot Analysis

This technique is used to detect the protein levels of key signaling molecules.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against p-TAK1, TAK1, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic loading control) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

  • Cell Seeding and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with this compound and an NF-κB activator.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.

  • Immunostaining: Cells are blocked with 1% BSA and then incubated with a primary antibody against p65. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on glass slides.

  • Imaging and Analysis: Images are captured using a fluorescence microscope or a confocal microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

The workflow for these key experimental procedures is depicted in the following diagram.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation A Cell Culture (e.g., RAW 264.7) B Pre-treatment with this compound A->B C Stimulation with NF-κB Activator (e.g., LPS) B->C D Luciferase Reporter Assay (NF-κB Transcriptional Activity) C->D E Western Blot Analysis (Protein Phosphorylation & Degradation) C->E F Immunofluorescence (p65 Nuclear Translocation) C->F G ELISA (Cytokine Production) C->G H Quantification of Results D->H E->H F->H G->H I Elucidation of this compound's Mechanism of Action H->I

Caption: General experimental workflow for investigating this compound's effect on NF-κB signaling.

Conclusion and Future Directions

The available evidence from studies on Mikania extracts strongly suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics targeting the NF-κB signaling pathway. Its putative mechanism of action, involving the inhibition of the upstream kinase TAK1, presents a strategic advantage by potentially blocking multiple downstream inflammatory cascades.

Future research should focus on validating these hypotheses using purified this compound. Key areas of investigation include:

  • Direct Binding Assays: To determine if this compound directly interacts with TAK1 or other components of the IKK complex.

  • In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test this compound analogs to identify compounds with improved potency and pharmacokinetic properties.

  • Clinical Trials: To ultimately assess the therapeutic potential of this compound or its derivatives in human inflammatory conditions.

This technical guide provides a foundational framework for researchers and drug developers to advance the investigation of this compound as a regulator of NF-κB signaling. Through rigorous experimentation and further exploration, the full therapeutic potential of this natural compound can be unlocked.

The Ethnobotanical Landscape of Mikania Species: A Technical Guide to the Anti-inflammatory Potential of Mikanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Mikania, a diverse group of climbing plants within the Asteraceae family, holds a significant place in traditional medicine across the globe. For centuries, various indigenous communities have utilized these plants to treat a wide array of ailments, ranging from common colds and skin infections to more severe conditions like rheumatism and snakebites. Modern scientific inquiry has begun to validate these ethnobotanical applications, identifying a wealth of bioactive compounds within Mikania species. Among these, the flavonoid Mikanin has emerged as a compound of particular interest due to its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the ethnobotanical uses of Mikania species with a focus on this compound, detailing its purported mechanism of action on key inflammatory signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Ethnobotanical Uses of Mikania Species

Mikania species are distributed throughout tropical and subtropical regions of the world, with a long history of use in traditional medicine. The leaves, stems, and roots of these plants are prepared in various forms, such as decoctions, poultices, and infusions, to address a multitude of health concerns. Notably, many of these traditional applications align with the known physiological effects of inflammation.

Mikania SpeciesTraditional UseGeographic Region
Mikania micranthaTreatment of wounds, fever, inflammation, skin infections, respiratory ailments, insect bites, and rashes.[1]South America, Asia
Mikania glomerataTreatment of respiratory diseases (bronchitis, asthma), fever, and rheumatism.[2][3]South America (Brazil)
Mikania laevigataTreatment of respiratory ailments, fever, and rheumatism.[2][3]South America (Brazil)
Mikania cordataUsed for treating gastric ulcers, dyspepsia, and dysentery.Asia and Africa
Mikania scandensEmployed in the treatment of various inflammatory conditions.North and South America

This compound and its Anti-inflammatory Potential

This compound, a flavonoid found in several Mikania species, is believed to be a significant contributor to the anti-inflammatory effects of these plants. While research specifically isolating and testing this compound is ongoing, studies on Mikania extracts rich in flavonoids provide strong evidence for its role in modulating inflammatory responses. The anti-inflammatory activity of extracts from various Mikania species has been demonstrated in vitro, with significant inhibition of protein denaturation and red blood cell membrane stabilization, key indicators of anti-inflammatory potential.

Mikania Species ExtractIn Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)IC50 Value (µg/mL)Reference
Mikania scandens (Leaf Extract)Inhibition of egg albumin denaturation>16000[2]
Mikania scandens (Stem Extract)Inhibition of egg albumin denaturation>16000[2]

Note: The available data is for crude extracts and not isolated this compound. Further research is required to determine the specific IC50 value of this compound.

Experimental Protocols

Extraction and Isolation of this compound and Related Sesquiterpene Lactones

A detailed protocol for the extraction of bioactive compounds from Mikania micrantha, including this compound-related sesquiterpene lactones like mikanolide and dihydromikanolide, has been described in patent literature. This method can be adapted for the targeted isolation of this compound.

Protocol:

  • Plant Material Preparation: 100g of dried and powdered leaves of Mikania micrantha (moisture content <10%) are milled to a particle size of less than 4 mm.

  • Initial Extraction: The powdered plant material is subjected to vigorous stirring with 1 liter of ethyl acetate for 30 minutes at 55-60°C.

  • Filtration and Re-extraction: The solid residue is separated by filtration, and the extraction process is repeated under the same conditions to ensure maximum yield.

  • Solvent Evaporation: The ethyl acetate extracts from both steps are combined and concentrated under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is further purified using column chromatography to isolate individual compounds, including this compound.

In Vitro Anti-inflammatory Assays

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test sample (e.g., Mikania extract or isolated this compound).

  • Control: A control solution is prepared with 2 mL of distilled water instead of the test sample.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x [1 - (Absorbance of test sample / Absorbance of control)]

Western blotting is a technique used to detect specific proteins in a sample, such as the inflammatory enzymes iNOS and COX-2.

Protocol:

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (this compound or Mikania extract).

  • Protein Extraction: After treatment, the cells are lysed to extract total protein.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Recent studies on extracts of Mikania cordata, a species known to contain this compound, have provided significant insights into the potential anti-inflammatory mechanism of action. This research suggests that bioactive compounds within the extract, likely including this compound, exert their effects by inhibiting key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB p65/p50 dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to their transcription and the subsequent production of inflammatory mediators.

This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

MAPK_Pathway Figure 2: this compound's Proposed Inhibition of the MAPK Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS MAPKKK MAPKKK Stimulus->MAPKKK 1. Activation MAPKK MAPKK MAPKKK->MAPKK 2. Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK 3. Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors 4. Activation This compound This compound This compound->MAPKKK Inhibition This compound->MAPKK Inhibition This compound->MAPK Inhibition InflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes 5. Transcription

References

Mikanin: A Promising Flavonoid for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mikanin, a naturally occurring flavonoid found in several species of the Mikania genus, has emerged as a compound of significant interest for its potential therapeutic applications. Preclinical studies, primarily on extracts of Mikania cordata and Mikania micrantha rich in this compound, have demonstrated potent anti-inflammatory and anti-cancer activities. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the inhibition of NF-κB and MAPK, and the induction of apoptosis. This technical guide provides a comprehensive overview of the current state of research on this compound, including its biological activities, underlying mechanisms of action, and relevant experimental protocols to facilitate further investigation and drug development efforts.

Chemical Properties

This compound, a polymethoxyflavone, possesses a chemical structure that contributes to its biological activity.

PropertyValue
Chemical Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethoxychromen-4-one
Synonyms 3,5-dihydroxy-4',6,7-trimethoxyflavone
Source Mikania cordata, Mikania micrantha

Anti-inflammatory Potential

Extracts of Mikania species containing this compound have shown significant anti-inflammatory effects. These effects are primarily attributed to the downregulation of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Studies on methanol extracts of Mikania cordata (MMC) have demonstrated a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

MediatorEffect of Mikania cordata ExtractMechanism
Nitric Oxide (NO) Significant SuppressionDownregulation of iNOS
Prostaglandin E2 (PGE2) Significant SuppressionDownregulation of COX-2
Reduction of Pro-inflammatory Cytokines

The anti-inflammatory activity of Mikania extracts also extends to the inhibition of pro-inflammatory cytokines. MMC has been shown to effectively reduce the mRNA expression and production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

CytokineEffect of Mikania cordata Extract
IL-6 Reduced mRNA expression and production
IL-1β Reduced mRNA expression and production
TNF-α Reduced mRNA expression and production

Anti-Cancer Potential

The anti-cancer properties of Mikania extracts, likely contributed to by this compound, are demonstrated through the induction of apoptosis in cancer cells. While specific IC50 values for isolated this compound are not widely available, extracts have shown cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Ethanolic extracts of Mikania cordata leaves have exhibited remarkable anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells in a dose-dependent manner, with an IC50 value of 6.6 ± 1.91 µg/ml.[2] It is important to note that this value is for the crude extract and not for isolated this compound.

Cell LineExtractIC50 ValueReference
EAC Ethanolic extract of Mikania cordata leaves6.6 ± 1.91 µg/ml[2]
Induction of Apoptosis

The anti-cancer activity of Mikania extracts is associated with the induction of apoptosis. Oral administration of Mikania cordata leaf extract in EAC-bearing mice showed significant apoptotic features, including chromatin condensation, nuclear fragmentation, and the accumulation of apoptotic bodies.[2] The intrinsic pathway of apoptosis, involving the mitochondria, is a likely mechanism.[3]

Signaling Pathways

This compound's therapeutic potential is rooted in its ability to modulate critical intracellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Extracts of Mikania cordata have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This is achieved through the inhibition of the upstream kinase, transforming growth factor-beta-activated kinase 1 (TAK1).[1]

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->TAK1 Inhibits

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation and cell proliferation. Mikania cordata extracts have been demonstrated to attenuate the activation of key MAPK members, including JNK, ERK, and p38.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli TAK1 TAK1 Stimuli->TAK1 MKKs MKKs (e.g., MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Activates p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces This compound This compound This compound->TAK1 Inhibits

Figure 2: this compound's Modulation of the MAPK Signaling Pathway.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction of compounds from Mikania species, which can be adapted for the isolation of this compound.

Workflow for Extraction and Isolation

Extraction_Workflow Start Air-dried Mikania leaves Grind Grind to a fine powder Start->Grind Extract Ultrasonic extraction with chloroform Grind->Extract Filter Filter and concentrate in vacuo Extract->Filter Crude_Extract Crude Residue Filter->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractions Collect Fractions Chromatography->Fractions Isolate Isolate this compound Fractions->Isolate

Figure 3: General workflow for this compound extraction and isolation.

Methodology:

  • Plant Material: Air-dried leaves of Mikania micrantha are powdered.

  • Extraction: The powdered leaves (e.g., 2.0 kg) are subjected to ultrasonic extraction with a solvent like chloroform (e.g., 6L x 3) at room temperature.

  • Decolorization: Activated carbon may be added to the extract to decolorize it, followed by filtration.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude residue.

  • Chromatography: The crude residue is subjected to silica gel column chromatography.

  • Elution: A gradient elution system, for example, with carbon tetrachloride-acetone-methanol, is used to separate the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC, HPLC) to identify and isolate this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with this compound.

Methodology:

  • Cell Lysis: Cells treated with this compound are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

While the therapeutic potential of this compound is evident from studies on Mikania extracts, further research is crucial to fully elucidate its capabilities as a standalone therapeutic agent. Future studies should focus on:

  • Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets of this compound and its effects on a broader range of signaling pathways, including PI3K/Akt and JAK/STAT.

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values of pure this compound against a wide panel of cancer cell lines, including drug-resistant strains.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of isolated this compound.

  • Combination Therapies: Investigation of the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

Conclusion

This compound, a flavonoid constituent of Mikania species, holds considerable promise as a novel therapeutic agent for inflammatory diseases and cancer. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a strong rationale for its further development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this intriguing natural compound. Continued investigation into the specific activities of isolated this compound will be instrumental in translating its preclinical promise into clinical reality.

References

Exploring the antioxidant properties of Mikanin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Properties of Mikanin

For Researchers, Scientists, and Drug Development Professionals

This compound, a polymethoxyflavone, is a natural compound that has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant capabilities, which are primarily attributed to their molecular structure, including the number and arrangement of hydroxyl groups. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate oxidative damage by neutralizing free radicals, chelating metal ions, and modulating intracellular signaling pathways.[3][4] This guide explores the antioxidant properties of this compound, detailing the experimental methodologies used for its evaluation and the potential molecular mechanisms through which it may exert its protective effects. While extensive research on this compound is still emerging, this document synthesizes the current understanding and provides a framework for future investigation.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is evaluated using various assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value signifies a higher antioxidant potency.[5]

While specific quantitative data for this compound is not extensively available in the public domain, the following table has been structured to present such data as it becomes available through future research. For context, typical data points for flavonoids and plant extracts are included as illustrative examples.

Table 1: Quantitative Antioxidant Activity of this compound (Illustrative)

Assay Metric Result (e.g., µg/mL or µM) Reference Compound Result
DPPH Radical Scavenging IC50 Data Not Available Ascorbic Acid / Trolox Example: 10 µg/mL
ABTS Radical Scavenging IC50 Data Not Available Ascorbic Acid / Trolox Example: 15 µg/mL
Ferric Reducing Antioxidant Power (FRAP) TEAC (µM TE/g) Data Not Available Trolox N/A

| Cellular Antioxidant Activity (CAA) | EC50 (µmol/L) | Data Not Available | Quercetin | Example: 5 µmol/L |

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities.[6] The following sections detail the methodologies for common in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6][9]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8]

  • Reaction Mixture: A specific volume of the test compound (this compound) at various concentrations is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution (in Methanol) Mix Mix this compound + DPPH Solution DPPH->Mix Sample Prepare this compound Solutions (various concentrations) Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate.[10] Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.[6]

Protocol:

  • Generation of ABTS•+: A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ radical.[6]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: The test compound (this compound) at various concentrations is added to the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 7 minutes).[6]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8, 12-16h in dark) Working_Sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Radical->Working_Sol Mix Mix this compound + ABTS•+ Solution Working_Sol->Mix Sample Prepare this compound Solutions Sample->Mix Measure Measure Absorbance at 734 nm after 7 min Mix->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[12]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[12] The reagent is warmed to 37°C before use.

  • Reaction: The test compound (this compound) is added to the FRAP reagent.

  • Incubation: The mixture is incubated, typically for 30 minutes at 37°C.

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄. Results are expressed as µmol Trolox equivalents or Fe²⁺ equivalents per gram of sample.[12]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm to 37°C Mix Mix this compound + FRAP Reagent Reagent->Mix Sample Prepare this compound Solutions Sample->Mix Standard Prepare Fe(II) Standard Curve Calculate Determine FRAP value from Standard Curve Standard->Calculate Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

FRAP Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[13][14] It accounts for factors like cell uptake, metabolism, and localization.[15] The assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Culture: Human cells, such as HepG2, are seeded in a 96-well plate and cultured until confluent.[14]

  • Loading with Probe: Cells are incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: Cells are treated with the test compound (this compound) at various concentrations.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the cells to induce oxidative stress.[13]

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is determined by the ability of the compound to prevent DCF formation.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.[13]

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stress Induction cluster_analysis Analysis Seed Seed HepG2 Cells in 96-well plate Incubate_Cells Culture to Confluence Seed->Incubate_Cells Load_Probe Incubate cells with DCFH-DA probe Incubate_Cells->Load_Probe Treat Treat cells with This compound Load_Probe->Treat Induce_Stress Add Peroxyl Radical Generator (ABAP) Treat->Induce_Stress Measure Measure Fluorescence (DCF formation) over time Induce_Stress->Measure Calculate Calculate CAA Value (Quercetin Equivalents) Measure->Calculate

Cellular Antioxidant Activity (CAA) Assay Workflow.

Molecular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants like flavonoids can modulate endogenous defense systems through interaction with key signaling pathways. The primary mechanisms involve the upregulation of cytoprotective genes and the downregulation of pro-inflammatory and pro-oxidant pathways.[1]

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Oxidative stress or electrophilic compounds, potentially including flavonoids like this compound, can induce conformational changes in Keap1, leading to the release of Nrf2.[18] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a wide array of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[18][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change This compound This compound (potential activator) This compound->Keap1 Potential Interaction ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Genes Induces Transcription

The Nrf2-ARE Antioxidant Response Pathway.
MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK signaling pathways are crucial in transducing extracellular stimuli into intracellular responses, including those related to oxidative stress.[20][21] The main MAPK subfamilies—ERK, JNK, and p38—can be activated by ROS. While acute activation can be pro-survival, sustained activation, particularly of JNK and p38, is often associated with apoptosis.[22] Flavonoids may exert antioxidant effects by modulating MAPK signaling, potentially by inhibiting the activation of pro-apoptotic JNK and p38 pathways or by activating pro-survival ERK pathways, which can in turn activate Nrf2.[20]

MAPK_Pathway cluster_cascade MAPK Cascades cluster_outcome Cellular Outcome ROS Oxidative Stress (ROS) MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates This compound This compound (potential modulator) This compound->MAP3K Inhibits? MAP2K MAP2K (MKK3/4/6/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

MAPK Signaling Pathway in Oxidative Stress.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a key regulator of inflammation.[23] Oxidative stress is a potent activator of NF-κB.[24] Activation involves the degradation of the inhibitory IκB protein, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines, which can further exacerbate oxidative stress.[24][25] Many flavonoids have been shown to possess anti-inflammatory properties by inhibiting NF-κB activation. This compound may act as an antioxidant by suppressing the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators and ROS.[26]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_complex NF-κB / IκB (Inactive Complex) NFkB_nuc NF-κB NFkB_complex->NFkB_nuc NF-κB Translocation IKK IKK IKK->NFkB_complex Phosphorylates IκB ROS Oxidative Stress (ROS) ROS->IKK Activates This compound This compound (potential inhibitor) This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Genes Induces Transcription

NF-κB Signaling Pathway in Inflammation.

Conclusion and Future Directions

This compound, as a flavonoid, holds theoretical promise as a potent antioxidant. Its therapeutic potential is likely derived from a combination of direct free radical scavenging and the modulation of key intracellular signaling pathways such as Nrf2, MAPK, and NF-κB. However, a comprehensive understanding of its properties is currently limited by the scarcity of specific research.

Future investigations should focus on:

  • Quantitative Analysis: Performing systematic studies using DPPH, ABTS, FRAP, and other assays to determine the specific IC50 and TEAC values for purified this compound.

  • Cell-Based Assays: Utilizing CAA and other cell-based models to confirm its antioxidant activity in a biological context and to study its bioavailability and metabolism.

  • Mechanistic Studies: Elucidating the precise interactions of this compound with the Nrf2, MAPK, and NF-κB pathways through molecular biology techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of diseases associated with oxidative stress to establish its potential for drug development.

A thorough characterization of this compound's antioxidant profile will be essential for validating its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

Mikanin's Impact on MAPK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikanin, a flavone predominantly found in plants of the Mikania genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. A crucial aspect of its mechanism of action appears to be the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the MAPK cascade, presenting available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound and the MAPK Signaling Pathways

This compound (3,5,6,7-tetramethoxy-4'-hydroxyflavone) is a naturally occurring flavonoid. Emerging research suggests that this compound exerts its biological effects by influencing key cellular signaling cascades, with a particular focus on the MAPK pathways. The MAPK pathways are a series of evolutionarily conserved, interconnected protein kinase cascades that play a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] The three major, well-characterized MAPK pathways in mammalian cells are:

  • Extracellular signal-regulated kinase (ERK) pathway: Primarily involved in cell proliferation, differentiation, and survival.

  • c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by stress stimuli and plays a critical role in apoptosis and inflammation.[1]

  • p38 MAPK pathway: Also activated by stress and inflammatory cytokines, and is involved in apoptosis, cell cycle arrest, and inflammation.[3]

Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1] Evidence suggests that this compound and extracts from Mikania species can modulate the phosphorylation status and activity of key kinases within these pathways, thereby influencing cellular outcomes.

Quantitative Data on the Effects of Mikania Species Extracts

While specific quantitative data for purified this compound's effect on MAPK signaling is still emerging, studies on aqueous extracts of Mikania micrantha (MMAE) provide valuable insights into the potential bioactivity. The following table summarizes the cytotoxic effects of MMAE on different cancer cell lines, which is often a downstream consequence of MAPK pathway modulation.

Cell LineTreatmentTime PointIC50 (µg/mL)Reference
K562 (Human Chronic Myelogenous Leukemia)MMAE48h167.16[4]
K562 (Human Chronic Myelogenous Leukemia)MMAE72h98.07[4]
HeLa (Human Cervical Cancer)MMAE48h196.27[4]
HeLa (Human Cervical Cancer)MMAE72h131.56[4]

Note: The data above is for an aqueous extract of Mikania micrantha and not purified this compound. The IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cell population.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the MAPK signaling pathways. These are generalized protocols that can be adapted for specific cell lines and experimental conditions.

Cell Culture and Treatment

A foundational step for in vitro studies is the proper maintenance and treatment of cell lines.

Protocol:

  • Cell Thawing and Culture:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol.

    • Under aseptic conditions in a laminar flow hood, transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding for Experiments:

    • Once cells reach 70-80% confluency, wash the monolayer with sterile PBS.

    • Add trypsin-EDTA solution to detach the cells from the flask surface.

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for MTT assays) at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours before treatment.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free or complete growth medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in section 3.1.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of MAPK Phosphorylation

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of MAPK pathway components.

Protocol:

  • Protein Extraction:

    • After this compound treatment, wash the cells in 6-well plates twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing this compound's Effect on MAPK Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the MAPK signaling pathways and a typical experimental workflow for investigating this compound's effects.

Diagram 1: The MAPK Signaling Cascades

MAPK_Signaling_Pathways cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Cellular Responses Growth Factors Growth Factors Stress Stimuli Stress Stimuli MEKK MEKK Stress Stimuli->MEKK ASK1 ASK1 Stress Stimuli->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MEKK Inflammatory Cytokines->ASK1 Receptor Tyrosine Kinases Receptor Tyrosine Kinases Raf Raf Receptor Tyrosine Kinases->Raf G-protein coupled receptors G-protein coupled receptors MEK1_2 MEK1/2 Raf->MEK1_2 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 ASK1->MKK4_7 ASK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Proliferation Proliferation ERK1_2->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation This compound This compound This compound->MEK1_2 This compound->MKK4_7 This compound->MKK3_6

Caption: Overview of the MAPK signaling pathways and potential points of inhibition by this compound.

Diagram 2: Experimental Workflow for this compound's Effect on MAPK Signaling

Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed Cells into Plates (6-well and 96-well) start->seed treat Treat with this compound (Various Concentrations and Time Points) seed->treat viability Cell Viability Assay (MTT) treat->viability lysis Cell Lysis and Protein Extraction treat->lysis data Data Analysis: - IC50 Calculation - Densitometry of p-MAPK/Total MAPK viability->data quantify Protein Quantification (BCA Assay) lysis->quantify western Western Blot Analysis quantify->western western->data end Conclusion: Elucidate this compound's Effect on MAPK Signaling data->end

Caption: A typical experimental workflow to study this compound's effects on cell viability and MAPK signaling.

Conclusion

This compound presents a promising natural compound with the potential to modulate the MAPK signaling pathways, which are central to the pathophysiology of cancer and inflammatory diseases. The information and protocols provided in this technical guide offer a framework for researchers to systematically investigate the molecular mechanisms underlying this compound's biological activities. Further research focusing on generating specific quantitative data for purified this compound's effects on ERK, JNK, and p38 phosphorylation is crucial for advancing its development as a potential therapeutic agent. The integration of robust experimental methodologies and clear data presentation will be paramount in fully elucidating the therapeutic promise of this compound.

References

Mikanin: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikanin, a flavonoid with potential therapeutic properties, has been identified and isolated from various plant sources, most notably from the invasive weed Mikania micrantha. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction, purification, and quantification, and includes its spectral data for identification. Furthermore, this guide explores the potential signaling pathways that may be modulated by this compound, offering insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5-dihydroxy-4',6,7-trimethoxyflavone) is a polymethoxylated flavonoid that has garnered interest within the scientific community due to the biological activities associated with plant extracts in which it is found. Mikania micrantha, a perennial creeping vine of the Asteraceae family, is a primary source of this compound.[1] While considered an invasive species, this plant has a history of use in traditional medicine.[1] This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further research into its pharmacological potential.

Extraction and Isolation of this compound

The isolation of this compound from plant material, specifically the aerial parts of Mikania micrantha, is a multi-step process involving extraction and chromatographic purification.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the diagram below.

This compound Isolation Workflow plant_material Dried & Powdered Mikania micrantha (Aerial Parts) extraction Ethanol Extraction (95%, 3x) plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) concentration->partitioning chloroform_extract Chloroform Extract partitioning->chloroform_extract column_chromatography Silica Gel Column Chromatography (Acetone/Petroleum Ether Gradient) chloroform_extract->column_chromatography fractionation Fraction Collection (Monitored by TLC) column_chromatography->fractionation mci_purification MCI Column Chromatography (Methanol/Water Gradient) fractionation->mci_purification hplc_purification Preparative HPLC (Methanol/Dichloromethane) mci_purification->hplc_purification This compound High-Purity this compound hplc_purification->this compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol

The following protocol is a detailed methodology for the isolation of this compound from the aerial parts of Mikania micrantha.[1]

1. Plant Material Preparation:

  • Aerial parts of Mikania micrantha are collected, air-dried, and powdered.

2. Extraction:

  • 35 kg of the powdered plant material is extracted three times with 95% ethanol.

  • The ethanol extracts are combined and concentrated under reduced pressure at 40°C to yield a crude ethanol extract.

3. Solvent Partitioning:

  • The crude ethanol extract is dissolved in deionized water.

  • The aqueous solution is sequentially partitioned three times with an equal volume of:

    • Petroleum ether

    • Chloroform

    • Ethyl acetate

    • n-Butanol

  • The resulting chloroform extract is collected for further purification.

4. Silica Gel Column Chromatography:

  • The chloroform extract is subjected to silica gel column chromatography.

  • Elution is performed with a gradient of acetone in petroleum ether.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Further Purification (MCI Column and HPLC):

  • Fractions identified as containing this compound are further purified using an MCI column with a methanol/water gradient.

  • The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase of methanol/dichloromethane (1:1) to yield high-purity this compound.[1]

Quantitative Data

While a precise yield of pure this compound from the above protocol is not explicitly stated in the cited literature, the yield of crude extracts from Mikania micrantha leaves can vary depending on the solvent used. For instance, a methanol extract has been reported to yield 24.35% of the initial dry weight.[2] The final yield of pure this compound after multiple purification steps is expected to be significantly lower.

Characterization and Quantification of this compound

Structural Elucidation

The structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Table 1: NMR and HR-ESI-MS Data for this compound [1]

Data Type Values
¹H-NMR (600 MHz, DMSO-d₆), δ (ppm) 12.62 (1H, s, H-5), 8.25 (1H, d, J = 8.8 Hz, H-3'4'), 7.06 (1H, d, J = 9.0 Hz, H-6), 6.90 (1H, d, J = 8.8 Hz, H-2'5'), 3.92 (3H, s, Me-12), 3.86 (3H, s, Me-11), 3.73 (3H, s, Me-10)
¹³C-NMR (151 MHz, DMSO-d₆), δ (ppm) 162.06 (C-7), 133.15 (C-2), 131.07 (C-8), 114.16 (C-3'4'), 63.50 (C-11), 60.48 (s, C-10), 55.87 (C-12)
HR-ESI-MS C₁₈H₁₆O₇
Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts and purified samples. While a specific validated method for this compound was not found in the reviewed literature, a general protocol based on methods for other flavonoids can be established and must be validated according to ICH guidelines.[3][4]

Proposed HPLC-UV Method for this compound Quantification:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 254 nm and 350 nm for flavonoids).

  • Quantification: Based on a calibration curve generated using a certified this compound standard.

Table 2: Essential Validation Parameters for the HPLC-UV Method [3][4]

Parameter Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific signaling pathways modulated by this compound are limited, the effects of other structurally similar flavonoids on key cellular signaling cascades, such as NF-κB, MAPK, and PI3K/Akt, have been extensively studied. Based on this, it is plausible to hypothesize that this compound may exert its biological activities through the modulation of these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[5][6] Many flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[7][8][9]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB-P p-IkB IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Ub Ubiquitination IkB-P->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NF-kB_n->DNA Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation MAPK MAPK MEK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Transcription Factors Transcription Factors MAPK_n->Transcription Factors Phosphorylation Gene Expression Cell Proliferation, Differentiation, etc. Transcription Factors->Gene Expression PI3K-Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation p-Akt p-Akt Akt->p-Akt Phosphorylation Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Phosphorylation Cellular Responses Cell Survival, Growth, Proliferation Downstream Effectors->Cellular Responses

References

The Biosynthesis of Mikanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Mikanin, a flavonoid with potential therapeutic properties found in various plant species of the Mikania genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and enzymatic pathways leading to the formation of this compound.

Introduction to this compound

This compound, with the chemical structure 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a polymethoxylated flavonoid. Flavonoids are a diverse class of secondary metabolites in plants, originating from the phenylpropanoid pathway. They play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. The unique substitution pattern of this compound, particularly the methoxy groups at the 6 and 7 positions of the A-ring and a methoxy group on the B-ring, suggests a series of specific enzymatic modifications. Understanding the biosynthesis of this compound is critical for its potential biotechnological production and for the exploration of its pharmacological activities.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in Mikania species, a plausible pathway can be proposed based on the well-established general flavonoid biosynthetic pathway. The biosynthesis is believed to proceed through three major stages:

  • Phenylpropanoid Pathway: The synthesis of the C6-C3 backbone.

  • Chalcone Formation: The condensation of the C6-C3 unit with three molecules of malonyl-CoA.

  • Flavonoid Modification: A series of hydroxylation and O-methylation reactions to yield the final this compound structure.

The key enzymatic steps are outlined below:

Phenylpropanoid Pathway

The biosynthesis of this compound begins with the aromatic amino acid L-Phenylalanine , a product of the shikimate pathway. A series of three enzymatic reactions converts L-Phenylalanine into p-Coumaroyl-CoA, the primary precursor for flavonoid synthesis.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to Cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates Cinnamic acid to p-Coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA .

Chalcone and Flavanone Formation

The next stage involves the formation of the characteristic C6-C3-C6 flavonoid skeleton.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin chalcone .

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of Naringenin chalcone into the flavanone, (2S)-Naringenin .

Hydroxylation and O-Methylation Events

The core flavanone structure undergoes a series of modifications to produce this compound. The precise order of these hydroxylation and methylation steps is yet to be determined experimentally in Mikania. Based on the structure of this compound, the following enzymatic activities are proposed:

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates Naringenin to produce Dihydrokaempferol .

  • Flavonol Synthase (FLS): Catalyzes the desaturation of Dihydrokaempferol to form the flavonol Kaempferol .

  • Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C-6 position of the A-ring of Kaempferol to form 6-Hydroxykaempferol .

  • Flavonoid O-Methyltransferases (OMTs): A series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases are required to methylate the hydroxyl groups at the C-6, C-7, and C-4' positions. It is plausible that distinct OMTs catalyze these reactions with specific regioselectivity. The sequence could involve:

    • A Flavonoid 6-O-methyltransferase acting on 6-Hydroxykaempferol.

    • A Flavonoid 7-O-methyltransferase acting on a hydroxylated intermediate.

    • A Flavonoid 4'-O-methyltransferase acting on the B-ring.

The exact intermediate substrates for these OMTs are currently unknown.

Visualizing the Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted in the following diagram.

Mikanin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone CHS Naringenin (2S)-Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Intermediate_1 6-Hydroxykaempferol Kaempferol->Intermediate_1 F6H Intermediate_2 Intermediates Intermediate_1->Intermediate_2 OMTs This compound This compound (3,5-dihydroxy-6,7-dimethoxy -2-(4-methoxyphenyl)chromen-4-one) Intermediate_2->this compound OMTs

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis in Mikania species are not yet available in the scientific literature. However, data from homologous enzymes in other plant species can provide an estimate of their potential catalytic efficiencies. The following table summarizes representative kinetic parameters for key enzyme families.

Enzyme FamilyRepresentative EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source Organism
PALAtPAL1L-Phenylalanine381.6Arabidopsis thaliana
C4HPsC4HCinnamic acid1.50.4Pisum sativum
4CLAt4CL1p-Coumaric acid181.2Arabidopsis thaliana
CHSMsCHSp-Coumaroyl-CoA1.70.03Medicago sativa
F3HAtF3HNaringenin250.5Arabidopsis thaliana
OMTZmOMT1Quercetin120.1Zea mays

Note: These values are illustrative and may not reflect the actual kinetics of enzymes in Mikania species.

Experimental Protocols

The characterization of the this compound biosynthetic pathway requires the application of various biochemical and molecular biology techniques. Below are generalized protocols for key experimental procedures.

Plant Material and Protein Extraction
  • Plant Material: Young, actively growing leaves of Mikania glomerata or Mikania micrantha are harvested and immediately frozen in liquid nitrogen.

  • Protein Extraction: The frozen tissue is ground to a fine powder under liquid nitrogen. The powder is then homogenized in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% PVPP). The homogenate is centrifuged, and the supernatant containing the crude protein extract is collected.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-Coumaroyl-CoA, and the crude protein extract.

  • Initiation: Start the reaction by adding 30 µM Malonyl-CoA.

  • Measurement: Monitor the increase in absorbance at 370 nm, which corresponds to the formation of naringenin chalcone.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone.

O-Methyltransferase (OMT) Activity Assay

This assay typically uses radiolabeled S-adenosyl-L-methionine (SAM) to track the transfer of a methyl group.

  • Reaction Mixture: Combine 100 mM Tris-HCl buffer (pH 7.5), a potential flavonoid substrate (e.g., 6-Hydroxykaempferol), and the protein extract.

  • Initiation: Add [¹⁴C]-SAM to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Extraction: Stop the reaction and extract the methylated product with an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a biosynthetic enzyme is outlined below.

Enzyme_Characterization_Workflow Plant_Material Plant Material (Mikania sp.) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (e.g., OMT) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

Caption: Workflow for cloning and characterizing a biosynthetic enzyme.

Regulatory Mechanisms

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. A complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, is known to control the expression of the structural genes in the flavonoid pathway. Environmental factors such as UV light, nutrient availability, and pathogen attack can also influence the expression of these regulatory and structural genes, thereby modulating the production of this compound.

The following diagram illustrates the general regulatory relationship.

Flavonoid_Regulation Environmental_Stimuli Environmental Stimuli (e.g., UV light, pathogens) Signaling_Pathways Signaling Pathways Environmental_Stimuli->Signaling_Pathways Transcription_Factors Transcription Factors (MYB, bHLH, WD40) Signaling_Pathways->Transcription_Factors Activation Structural_Genes Biosynthetic Genes (PAL, CHS, OMTs, etc.) Transcription_Factors->Structural_Genes Transcriptional Regulation Mikanin_Biosynthesis This compound Biosynthesis Structural_Genes->Mikanin_Biosynthesis Enzyme Production

Caption: General signaling pathway for flavonoid biosynthesis regulation.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the proposed biosynthesis of this compound. While the general framework is based on established knowledge of flavonoid biochemistry, significant research is still required to fully elucidate the specific enzymes, intermediates, and regulatory networks in Mikania species. Future research should focus on the isolation and characterization of the specific hydroxylases and O-methyltransferases from Mikania to confirm their roles and substrate specificities. Such studies will be instrumental for the potential metabolic engineering of this compound production and for a deeper understanding of its biological significance.

Unraveling the Cellular Interactions of Mikania Bioactive Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide delves into the current scientific understanding of the molecular interactions of bioactive compounds derived from the Mikania genus, with a particular focus on their effects on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural products. While a direct cellular receptor for the compound "Mikanin" remains to be definitively identified, substantial research has elucidated the downstream effects and molecular targets of the primary bioactive constituents found in Mikania species, namely sesquiterpene lactones and phenolic compounds.

Executive Summary

Extracts from Mikania species, notably Mikania micrantha, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] These biological activities are largely attributed to a rich diversity of phytochemicals, including sesquiterpene lactones (such as mikanolide, deoxymikanolide, and dihydromikanolide), flavonoids, and phenolic acids.[4][5] This guide synthesizes the existing literature on the molecular mechanisms of these compounds, focusing on their interactions with key cellular signaling pathways and enzymes. The information presented herein aims to provide a foundational resource for further research and development in this area.

Key Bioactive Compounds and Their Molecular Targets

The therapeutic effects of Mikania extracts are not attributed to a single compound but rather to the synergistic action of a variety of phytochemicals. The primary classes of bioactive molecules identified are sesquiterpene lactones and phenolics.

2.1 Sesquiterpene Lactones: Potent Modulators of Inflammatory Pathways

Sesquiterpene lactones are a major class of bioactive compounds in Mikania species.[4][5] These molecules, including mikanolide, deoxymikanolide, and dihydromikanolide, have been shown to possess significant biological activity.[6] A key mechanism of action for these compounds is the inhibition of transcription factors, particularly Nuclear Factor-kappa B (NF-κB).[6] The α,β-unsaturated carbonyl groups present in many sesquiterpene lactones are highly reactive and can alkylate nucleophilic sites on proteins, such as the cysteine residues in IκB kinase (IKK) and NF-κB subunits, thereby inhibiting the NF-κB signaling cascade.

2.2 Phenolic Compounds and Flavonoids: Enzyme Inhibition and Antioxidant Activity

Phenolic compounds and flavonoids present in Mikania extracts contribute significantly to their therapeutic effects.[1][7] These compounds have been shown to inhibit the activity of several key enzymes. For instance, in silico studies have suggested that constituents of Mikania can inhibit human HMG-CoA reductase and inducible nitric oxide synthase (iNOS).[8] Furthermore, crude extracts have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial mediators of inflammation.[8]

Quantitative Data on Bioactivity

While data on direct receptor binding affinities are scarce, several studies have quantified the biological activity of purified compounds from Mikania species. The following table summarizes key inhibitory concentrations.

CompoundBioactivityCell/OrganismIC50 / MICReference
DeoxymikanolideAntifungalExserohilum turcicumStrongest activity among tested compounds[4]
MikanolideAnti-protozoalTrypanosoma cruzi epimastigotes0.7 µg/mL[6]
DeoxymikanolideAnti-protozoalTrypanosoma cruzi epimastigotes0.08 µg/mL[6]
DihydromikanolideAnti-protozoalTrypanosoma cruzi epimastigotes2.5 µg/mL[6]
MikanolideAnti-protozoalTrypanosoma cruzi trypomastigotes2.1 µg/mL[6]
DeoxymikanolideAnti-protozoalTrypanosoma cruzi trypomastigotes1.5 µg/mL[6]
DihydromikanolideAnti-protozoalTrypanosoma cruzi trypomastigotes0.3 µg/mL[6]
MikanolideAnti-protozoalTrypanosoma cruzi amastigotes4.5 µg/mL[6]
DeoxymikanolideAnti-protozoalTrypanosoma cruzi amastigotes6.3 µg/mL[6]
DihydromikanolideAnti-protozoalTrypanosoma cruzi amastigotes8.5 µg/mL[6]

Signaling Pathways Modulated by Mikania Bioactive Compounds

The anti-inflammatory effects of Mikania compounds are primarily mediated through the modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

4.1 Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sesquiterpene lactones from Mikania are thought to inhibit this pathway by directly targeting components of the IKK complex or the NF-κB proteins themselves, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_receptor Cell Surface Receptor (Hypothetical) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Degradation of IκB Mikania_compounds Mikania Bioactive Compounds Mikania_compounds->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Inhibition of the NF-κB signaling pathway by Mikania bioactive compounds.

4.2 Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes like inflammation and proliferation. While the direct targets within this pathway are still under investigation, evidence suggests that bioactive compounds from Mikania can modulate the phosphorylation status and activity of key MAPK proteins such as ERK, JNK, and p38.

MAPK_Modulation Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinases Upstream Kinases (e.g., RAS, RAF) Receptor->Upstream_Kinases MEK MEK Upstream_Kinases->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Mikania_compounds Mikania Bioactive Compounds Mikania_compounds->Upstream_Kinases Modulates Mikania_compounds->MEK Modulates Mikania_compounds->ERK Modulates Bioactivity_Guided_Fractionation Start Start: Mikania Crude Extract Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Start->Chromatography Fractions Collect Fractions Chromatography->Fractions Bioassay Biological Assay (e.g., Anti-inflammatory, Cytotoxicity) Fractions->Bioassay Active_Fraction Active Fraction(s)? Bioassay->Active_Fraction Active_Fraction->Fractions No, Re-evaluate Further_Purification Further Purification of Active Fraction(s) Active_Fraction->Further_Purification Yes Pure_Compound Isolate Pure Compound Further_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation End End: Identified Bioactive Compound Structure_Elucidation->End

References

Initial Toxicity Screening of Mikanin in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikanin, a sesquiterpene lactone primarily isolated from plants of the Mikania genus, has garnered interest for its potential therapeutic properties. As with any novel compound under investigation for pharmaceutical development, a thorough initial toxicity screening is paramount. This technical guide provides a comprehensive overview of the methodologies and data related to the in vitro toxicity assessment of compounds derived from Mikania species, which can serve as a foundational framework for the specific evaluation of this compound. Due to a lack of extensive direct studies on this compound, this guide synthesizes data from research on crude extracts and isolated constituents from Mikania glomerata and Mikania cordata, plants known to contain this compound and related sesquiterpene lactones.

Data Presentation: Cytotoxicity of Mikania Extracts and Constituents

The following tables summarize the available quantitative data on the cytotoxic effects of various extracts and compounds from Mikania species on different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.

Table 1: Cytotoxicity of Mikania glomerata Extracts

Cell LineExtract TypeIncubation Time (hours)IC50 (µg/mL)
A549 (Human Lung Carcinoma)Ethanolic24Not specified
A549 (Human Lung Carcinoma)Ethanolic48Not specified
H292 (Human Lung Mucoepidermoid Carcinoma)Aqueous24No significant cytotoxicity observed

Table 2: Cytotoxicity of Mikania cordata Extracts and Fractions

Cell LineExtract/Fraction TypeIncubation Time (hours)IC50 (µg/mL)
MCF-7 (Human Breast Adenocarcinoma)Ethanolic FractionsNot specifiedVaries by fraction
Ehrlich Ascites Carcinoma (EAC)MethanolicNot specified6.6 ± 1.91[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity screening results. Below are protocols for common assays used in the evaluation of Mikania extracts, which are applicable for testing this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24-48 hours to allow for cell attachment.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.

    • After the initial incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

    • Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Assay Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the treatment period, collect the cell culture supernatant from each well.

    • Prepare control wells for no cells (medium background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer).

    • Add the collected supernatant and control samples to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Assay Procedure:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Assay Procedure:

    • Grow and treat cells on coverslips or in chamber slides.

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based solution.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Mandatory Visualizations

Signaling Pathway Diagram

Based on the known mechanisms of other sesquiterpene lactones, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro- and anti-apoptotic proteins.

Hypothetical_Mikanin_Apoptosis_Pathway cluster_cell Cellular Response This compound This compound Cell Cancer Cell NFkB_pathway NF-κB Pathway (Inhibition) Cell->NFkB_pathway MAPK_pathway MAPK Pathway (Activation) Cell->MAPK_pathway Bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation NFkB_pathway->Bcl2_down Bax_up Bax/Bak (Pro-apoptotic) Upregulation MAPK_pathway->Bax_up Mitochondria Mitochondria Bcl2_down->Mitochondria Reduces inhibition Bax_up->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Toxicity_Screening_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Confirmation (e.g., Annexin V, TUNEL) ic50->apoptosis_assay Based on IC50 values data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Exploring the antiviral activity of Mikanin against specific viruses.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, and among them, the sesquiterpene lactone Mikanin, isolated from plants of the Mikania genus, has garnered scientific interest. This technical guide provides a comprehensive overview of the current understanding of the antiviral activity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Assessment of Antiviral Efficacy

To date, direct quantitative data on the antiviral activity of isolated this compound against specific viruses remains limited in publicly available literature. However, studies on the crude extracts of Mikania micrantha and its isolated constituents provide valuable insights into the potential of this chemical class. A key study investigating the antiviral constituents of Mikania micrantha against respiratory viruses provides the most relevant data to date. While this study isolated this compound, the quantitative antiviral assays were reported for other closely related compounds from the same plant.

Below is a summary of the reported antiviral activities of compounds isolated from Mikania micrantha:

CompoundVirusAssayIC50 (µM)Therapeutic Index (TI)Cell Line
Potassium this compound 3-sulfateParainfluenza type 3 virusCPE Reduction19.724.0HEp-2
1,10-epoxy-4-germacrene-12,8;15,6-diolideRespiratory Syncytial Virus (RSV)CPE Reduction37.416.0HEp-2
Parainfluenza type 3 virusCPE Reduction37.416.0HEp-2

Data sourced from a study on antiviral constituents from Mikania micrantha.[1][2]

It is important to note that while this compound was isolated in this study, its specific antiviral activity was not reported. The data presented for potassium this compound 3-sulfate, a derivative of this compound, suggests that this class of compounds possesses activity against parainfluenza type 3 virus, with a therapeutic index comparable to the positive control, ribavirin.[1][2] Further research is critically needed to determine the specific IC50, EC50, and CC50 values of pure this compound against a broader range of viruses.

Experimental Protocols

The methodologies employed in the aforementioned study provide a foundational framework for future investigations into the antiviral properties of this compound.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death (cytopathic effect or CPE).

Methodology:

  • Cell Culture: HEp-2 cells are cultured in 96-well microplates in a suitable medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: Test compounds, including this compound, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection: Confluent cell monolayers are infected with the target virus (e.g., Respiratory Syncytial Virus or Parainfluenza type 3 virus) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted test compounds are added to the respective wells. Control wells include virus-infected cells without treatment and uninfected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • CPE Observation and Quantification: The cytopathic effect is observed microscopically. Cell viability is quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated by regression analysis of the dose-response curve.

Cytotoxicity Assay

To determine the therapeutic index, the cytotoxicity of the compound on the host cells is assessed in parallel.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 96-well plates as described above.

  • Compound Treatment: Serial dilutions of the test compound are added to the cells without the virus.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Quantification: Cell viability is measured using the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Therapeutic Index Calculation

The therapeutic index (TI) is a measure of the selectivity of the antiviral compound and is calculated as the ratio of the CC50 to the IC50 (TI = CC50 / IC50). A higher TI indicates a more promising therapeutic candidate.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound in the context of viral infection have not yet been elucidated. The antiviral activity of its derivative against parainfluenza virus suggests potential interference with viral entry, replication, or egress. Further research is required to pinpoint the specific viral or host cell targets of this compound.

Experimental and Logical Workflows

The process of evaluating the antiviral activity of a natural product like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_extraction Isolation & Identification cluster_screening Initial Screening cluster_evaluation Quantitative Evaluation cluster_mechanistic Mechanistic Studies Plant Mikania micrantha Extraction Crude Extract Plant->Extraction Isolation Isolation of this compound Extraction->Isolation Antiviral_Assay Antiviral Activity Assay (CPE Reduction) Isolation->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Isolation->Cytotoxicity_Assay IC50 Determine IC50 Antiviral_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 TI Calculate Therapeutic Index (TI) IC50->TI CC50->TI Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Plaque Reduction) TI->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling

Caption: Workflow for Antiviral Evaluation of this compound.

This workflow diagram illustrates the sequential steps involved in the discovery and characterization of antiviral compounds from natural sources, starting from the plant material and progressing to detailed mechanistic studies.

Future Directions

The preliminary findings on the antiviral potential of compounds from Mikania micrantha are encouraging and warrant further in-depth investigation into the specific role of this compound. Future research should prioritize:

  • Quantitative Antiviral Screening of this compound: Determining the EC50, IC50, and CC50 values of purified this compound against a diverse panel of viruses, including but not limited to respiratory viruses.

  • Mechanism of Action Studies: Elucidating the specific stage of the viral life cycle inhibited by this compound through assays such as time-of-addition, plaque reduction, and specific enzyme inhibition assays.

  • Identification of Cellular Targets: Investigating the interaction of this compound with viral and host cell proteins to identify its molecular targets.

  • In Vivo Efficacy Studies: Evaluating the antiviral efficacy and safety of this compound in relevant animal models of viral infection.

By systematically addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound as a novel antiviral agent.

References

Methodological & Application

Protocol for High-Purity Mikanin Extraction from Mikania micrantha: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikania micrantha, a perennial creeping vine of the Asteraceae family, is recognized for its invasive nature but also for its traditional medicinal uses, attributed to a rich profile of bioactive secondary metabolites. Among these, Mikanin (a flavonoid) has garnered scientific interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of high-purity this compound from the aerial parts of Mikania micrantha. The methodologies outlined are intended to guide researchers in obtaining this compound for further investigation in drug discovery and development.

Data Presentation: Quantitative Analysis of Mikania micrantha Extracts

The yield and composition of extracts from Mikania micrantha are highly dependent on the solvent and extraction method employed. While data on the specific yield of purified this compound is limited in publicly available literature, the following tables summarize reported yields of crude extracts and total phenolic content, providing a baseline for extraction efficiency.

Table 1: Crude Extract Yield from Mikania micrantha Leaves Using Different Solvents

SolventExtraction MethodCrude Extract Yield (%)Reference
Distilled WaterMaceration16.32[1]
MethanolMaceration9.2[1]

Table 2: Total Phenolic Content of Mikania micrantha Leaf Extracts

SolventExtraction MethodTotal Phenolic Content (mg GAE/g extract)Reference
Petroleum EtherSoxhletNot Reported[2][3]
ChloroformSoxhletNot Reported[2][3]
MethanolSoxhlet45.9[2][3]
WaterSoxhletNot Reported[2][3]

GAE: Gallic Acid Equivalents

Experimental Protocols

This section details the recommended methodologies for the high-purity extraction and purification of this compound from Mikania micrantha.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of healthy, disease-free Mikania micrantha plants.

  • Authentication: A botanist should taxonomically identify and authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Washing and Drying: Thoroughly wash the collected plant material with tap water to remove dirt and debris, followed by a final rinse with distilled water. Air-dry the material in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a ventilated oven at a controlled temperature (e.g., 40-50°C) can be used.

  • Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid-Rich Fraction

This protocol is adapted from methodologies reported for the isolation of phenolic compounds from Mikania micrantha[4].

  • Maceration:

    • Soak the powdered plant material in 95% ethanol (EtOH) in a large container with a lid. A solid-to-solvent ratio of 1:10 (w/v) is recommended (e.g., 1 kg of powder in 10 L of 95% EtOH).

    • Allow the mixture to stand at room temperature for a minimum of 72 hours with occasional agitation.

    • Filter the extract through cheesecloth or a fine-mesh sieve to separate the marc (solid residue) from the liquid extract.

    • Repeat the extraction process on the marc at least two more times with fresh 95% EtOH to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Liquid-Liquid Partitioning for Fractionation
  • Suspension in Water: Suspend the crude ethanolic extract in distilled water (e.g., 1 L of water for every 100 g of crude extract).

  • Partitioning with Petroleum Ether:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of petroleum ether and shake vigorously for 5-10 minutes. Allow the layers to separate.

    • Collect the upper petroleum ether layer. Repeat this partitioning step three times with fresh petroleum ether.

    • Combine the petroleum ether fractions. This fraction will contain non-polar compounds.

  • Partitioning with Ethyl Acetate:

    • To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate (EtOAc) and shake vigorously.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the partitioning with fresh ethyl acetate three times.

    • Combine the ethyl acetate fractions. This fraction is expected to be enriched with flavonoids, including this compound.

  • Drying and Concentration:

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried solution and concentrate it to dryness under reduced pressure using a rotary evaporator. The resulting residue is the flavonoid-rich extract.

High-Purity this compound Isolation by Column Chromatography
  • Sephadex LH-20 Column Chromatography:

    • Pack a glass column with Sephadex LH-20 gel, equilibrated with a suitable solvent system (e.g., methanol or a chloroform-methanol mixture).

    • Dissolve the flavonoid-rich ethyl acetate extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 10-20 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to high purity, subject the this compound-enriched fractions from the Sephadex column to preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (both containing a small percentage of formic acid or acetic acid to improve peak shape) is a common choice. The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 340-350 nm for flavonoids).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain high-purity this compound.

Purity Assessment and Structural Elucidation
  • Purity Analysis: The purity of the isolated this compound should be assessed using analytical HPLC with a diode array detector (DAD) to check for co-eluting impurities. Purity is typically determined by the peak area percentage.

  • Structural Confirmation: The chemical structure of the isolated compound should be confirmed using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the detailed structure.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow plant_material Mikania micrantha (Aerial Parts) preparation Washing, Drying, and Grinding plant_material->preparation extraction Maceration with 95% Ethanol preparation->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning pet_ether Petroleum Ether Fraction (Discard) partitioning->pet_ether Non-polar compounds et_acetate Ethyl Acetate Fraction partitioning->et_acetate Flavonoid-rich fraction concentration2 Rotary Evaporation et_acetate->concentration2 column_chrom Sephadex LH-20 Column Chromatography concentration2->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound High-Purity this compound hplc->pure_this compound analysis Purity Assessment & Structural Elucidation pure_this compound->analysis

Caption: Workflow for High-Purity this compound Extraction.

Representative Flavonoid Signaling Pathway

Flavonoids, including this compound, are known to modulate various intracellular signaling pathways. The following diagram illustrates a generalized signaling cascade that can be influenced by flavonoids, leading to anti-inflammatory effects through the inhibition of the NF-κB pathway.

Flavonoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor pi3k PI3K receptor->pi3k activates This compound This compound ikk IKK Complex This compound->ikk inhibits akt Akt pi3k->akt activates akt->ikk activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates IκB nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active releases nfkb_nucleus NF-κB nfkb_active->nfkb_nucleus translocates dna DNA nfkb_nucleus->dna binds to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) dna->gene_expression induces

Caption: this compound's Potential Anti-inflammatory Signaling Pathway.

References

Application Notes and Protocols for Evaluating Mikanin's Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Mikanin using established cell culture-based assays. The protocols detailed below are intended for researchers with a foundational understanding of cell culture techniques.

Introduction to this compound and its Cytotoxic Potential

This compound is a naturally occurring flavonoid found in various plant species, notably in the genus Mikania. Preliminary studies on extracts of Mikania micrantha, a plant rich in this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound may be a promising candidate for further investigation as an anticancer agent. The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

These protocols outline methods to quantify this compound's cytotoxicity by assessing cell viability, cell membrane integrity, and the induction of apoptosis.

Data Presentation: Summarized Cytotoxicity Data

The following table summarizes the cytotoxic effects of a this compound-containing aqueous extract from Mikania micrantha on different cancer cell lines, providing a reference for determining appropriate concentration ranges for experiments with purified this compound.

Cell LineTreatment DurationIC50 (µg/mL)
K562 (Human Chronic Myelogenous Leukemia)48 hours167.16[1]
72 hours98.07[1]
HeLa (Human Cervical Cancer)48 hours196.27[1]
72 hours131.56[1]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell growth. These values are for a plant extract and may differ for purified this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to its insoluble formazan, which has a purple color.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Controls: Prepare the following controls as per the kit instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well of the new plate.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (as per the kit protocol) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculation of Cytotoxicity:

    • Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Flow cytometry tubes

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis seed Seed Cells in Plates incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh annexin Annexin V/PI Assay incubate2->annexin readout Spectrophotometer/ Flow Cytometer Reading mtt->readout ldh->readout annexin->readout calculate Calculate % Viability/ % Cytotoxicity/ % Apoptosis readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for evaluating this compound's cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The precise signaling pathway of this compound-induced apoptosis is still under investigation. However, based on studies of structurally similar compounds like Shikonin, a plausible mechanism involves the direct targeting of mitochondria, leading to the activation of the intrinsic apoptotic pathway.[1][8][9]

apoptosis_pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Mito_Target Mitochondrial Targeting This compound->Mito_Target ROS ↑ ROS Production Mito_Target->ROS Ca2 ↑ Intracellular Ca2+ Mito_Target->Ca2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for In-vivo Evaluation of Mikanin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in-vivo evaluation of the anti-inflammatory properties of Mikanin, a natural flavonoid. The protocols herein describe the use of two well-established animal models: carrageenan-induced paw edema for acute local inflammation and lipopolysaccharide (LPS)-induced endotoxemia for systemic inflammation. Detailed methodologies for experimental procedures, data collection, and subsequent biochemical analyses are provided. Furthermore, this document outlines the expected data presentation in structured tables and visualizes key experimental workflows and the putative signaling pathway of this compound's action using diagrams.

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous acute and chronic diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound, a flavonoid found in various medicinal plants, has demonstrated potential anti-inflammatory effects. In-vitro studies suggest that related compounds can modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] This document provides a framework for extending these findings to in-vivo systems to assess the therapeutic potential of this compound.

In-vivo Experimental Design

Animal Models

Two primary models are proposed to evaluate the anti-inflammatory effects of this compound:

  • Carrageenan-Induced Paw Edema: A widely used and reproducible model for acute inflammation, characterized by a localized inflammatory response with measurable edema.[4][5][6][7][8] This model is ideal for initial screening of anti-inflammatory compounds.

  • Lipopolysaccharide (LPS)-Induced Endotoxemia: This model mimics systemic inflammation by introducing a bacterial endotoxin, leading to a robust inflammatory response characterized by the release of pro-inflammatory cytokines.[9][10][11][12][13] It is suitable for investigating the systemic anti-inflammatory effects of this compound and its impact on cytokine production.

Experimental Groups

For each model, the following experimental groups are recommended (n=8-10 animals per group):

GroupTreatmentRationale
1Vehicle ControlTo establish the baseline inflammatory response.
2This compound (Low Dose)To assess the dose-dependent effect of this compound.
3This compound (Medium Dose)To assess the dose-dependent effect of this compound.
4This compound (High Dose)To assess the dose-dependent effect of this compound.
5Positive ControlTo validate the experimental model and provide a benchmark for efficacy.
  • Vehicle: The solvent used to dissolve this compound (e.g., 0.5% Carboxymethylcellulose).

  • This compound Doses: A preliminary dose-ranging study is recommended. Based on typical flavonoid studies, doses of 10, 25, and 50 mg/kg body weight can be considered.

  • Positive Control:

    • For Carrageenan-Induced Paw Edema: Indomethacin (5-10 mg/kg).[14]

    • For LPS-Induced Endotoxemia: Dexamethasone (1-5 mg/kg).

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methods.[4][5][14]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Indomethacin

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight with free access to water before the experiment.[4]

  • Grouping and Dosing: Randomly divide the animals into the experimental groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, Indomethacin, or vehicle orally (p.o.) 1 hour before carrageenan injection.[4][5]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][14]

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further biochemical analysis (e.g., myeloperoxidase assay, cytokine analysis).

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol is based on established procedures for inducing systemic inflammation.[9][10][11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Intraperitoneal (i.p.) injection needles and syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping and Dosing: Randomly assign mice to the experimental groups.

  • Drug Administration: Administer this compound, Dexamethasone, or vehicle intraperitoneally (i.p.) 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Inject a single dose of LPS (e.g., 1-5 mg/kg, i.p.). The optimal dose may require preliminary testing.[9]

  • Monitoring: Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection).

  • Blood Collection: At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge the blood to separate the plasma and store at -80°C for cytokine analysis.

  • Tissue Collection: Harvest organs such as the liver and lungs for histological examination and analysis of inflammatory markers.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 3 hrPaw Volume (mL) at 4 hrPaw Volume (mL) at 5 hr% Inhibition of Edema at 3 hr
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Indomethacin

Data presented as Mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.

Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia in Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)
Dexamethasone

Data presented as Mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.

Visualization of Workflows and Pathways

Experimental Workflow for Carrageenan-Induced Paw Edema

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (Rats) fasting Overnight Fasting acclimatization->fasting grouping Random Grouping fasting->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Oral Administration (this compound/Vehicle/Indomethacin) baseline->drug_admin carrageenan_injection Sub-plantar Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia biochemical_analysis Biochemical Analysis (MPO, Cytokines) euthanasia->biochemical_analysis data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_pathway Cellular Response to Inflammatory Stimulus (e.g., LPS) LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Nucleus translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Cytokines transcription This compound This compound This compound->MAPK inhibition This compound->IKK inhibition

Caption: this compound's proposed inhibition of NF-κB and MAPK pathways.

Mechanism of Action Studies

To elucidate the mechanism of action of this compound, the following analyses can be performed on tissues collected from the in-vivo experiments:

  • Cytokine Profiling: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in plasma or tissue homogenates.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the inflamed paw tissue.

  • Western Blot Analysis: To assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK) in tissue lysates.

  • Histopathology: To examine cellular infiltration and tissue damage in paw, liver, and lung tissues.

Conclusion

The described in-vivo models and protocols provide a robust framework for evaluating the anti-inflammatory potential of this compound. By employing both acute local and systemic inflammation models, researchers can gain comprehensive insights into the efficacy and potential mechanisms of action of this promising natural compound. The structured data presentation and visual aids are designed to facilitate clear interpretation and communication of the experimental findings.

References

Application Notes and Protocols for the Laboratory Use of Mikania Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the handling, formulation, and laboratory use of Mikanolide and Dihydromikanolide, two bioactive sesquiterpene lactones isolated from plants of the Mikania genus. These compounds have garnered significant research interest due to their potent anti-inflammatory and anti-cancer properties. The protocols outlined herein are intended for researchers, scientists, and drug development professionals to ensure stable and reproducible experimental outcomes.

Mikanolide and Dihydromikanolide are known to modulate key cellular signaling pathways, including NF-κB, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK, making them valuable tools for studying cellular proliferation, inflammation, and apoptosis. Due to the limited aqueous solubility and potential for instability common to sesquiterpene lactones, proper formulation and handling are critical for obtaining reliable and consistent results.

Chemical Structures

Mikanolide

  • Molecular Formula: C₁₅H₁₄O₆[1]

  • Molecular Weight: 290.27 g/mol [1]

  • CAS Number: 17928-61-9[2]

Dihydromikanolide

  • Molecular Formula: C₁₅H₁₆O₆[3]

  • Molecular Weight: 292.28 g/mol [3]

  • CAS Number: 23758-04-5[3][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Mikanolide and Dihydromikanolide against various cell lines.

Table 1: Cytotoxicity of Mikanolide Derivatives [5]

Cell LineCompoundIC₅₀ (µM)
K562 (Human Chronic Myelogenous Leukemia)Mikanolide Derivative 3gData not explicitly quantified in text
A549 (Human Lung Carcinoma)Mikanolide Derivative 3gData not explicitly quantified in text
MCF-7 (Human Breast Adenocarcinoma)Mikanolide Derivative 3gData not explicitly quantified in text
PC-3 (Human Prostate Adenocarcinoma)Mikanolide Derivative 3gData not explicitly quantified in text

Note: The original study synthesized 22 Mikanolide derivatives and found derivative 3g to be a potent anti-leukemic agent, though specific IC₅₀ values for all tested cell lines were presented graphically rather than in text. The study focused on the K562 cell line.[5]

Table 2: Anti-protozoal Activity of Mikanolide and Dihydromikanolide [6]

OrganismCompoundIC₅₀ (µM)
Trypanosoma cruzi (epimastigotes)Mikanolide2.4
Trypanosoma cruzi (epimastigotes)Dihydromikanolide8.6

Table 3: Anti-inflammatory Activity of Dihydromikanolide

Cell LineParameterEffectConcentration
RAW264.7 MacrophagesIL-1β expressionSuppression0-12.5 µM
RAW264.7 MacrophagesNLRP3 inflammasomeSuppression0-12.5 µM
RAW264.7 MacrophagesNF-κB signalingInhibition0-12.5 µM

Note: This table summarizes the inhibitory effects of Dihydromikanolide on key inflammatory markers as described in the cited literature. Specific IC₅₀ values for these parameters were not provided.[7][8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Background: Mikanolide and Dihydromikanolide, like many sesquiterpene lactones, are expected to have poor water solubility. Therefore, a high-purity organic solvent is required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is recommended due to its broad solvent properties and compatibility with most cell-based assays at low final concentrations.

Materials:

  • Mikanolide or Dihydromikanolide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Carefully weigh the desired amount of Mikanolide or Dihydromikanolide powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates are present.

  • Sterilization: While the stock solution is prepared in an aseptic manner, it is not absolutely sterile. For cell culture experiments, further dilution in sterile culture medium will reduce the risk of contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Quality Control:

  • Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically ≤ 0.5%).

  • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Stability Assessment of Mikanolide and Dihydromikanolide

Background: The stability of sesquiterpene lactones can be affected by pH, temperature, and light. It is crucial to handle these compounds under conditions that minimize degradation. This protocol provides a framework for assessing stability in your experimental buffer or medium.

Materials:

  • Mikanolide or Dihydromikanolide stock solution (from Protocol 1)

  • Experimental buffer or cell culture medium

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Preparation: Dilute the stock solution of Mikanolide or Dihydromikanolide to a final experimental concentration in your chosen buffer or medium in sterile, amber microcentrifuge tubes.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution for HPLC analysis. This will serve as your baseline concentration.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂). Protect the samples from light by wrapping the tubes in aluminum foil.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time to determine the stability of the compound under your experimental conditions.

Recommendations for Handling and Storage:

  • Short-term storage (working solutions): Store at 4°C, protected from light, for no more than 24-48 hours.

  • Long-term storage (stock solutions): Store at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.[9][10]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Background: The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This protocol can be used to determine the IC₅₀ value of Mikanolide or Dihydromikanolide.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Mikanolide or Dihydromikanolide stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Mikanolide or Dihydromikanolide in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[11]

Signaling Pathways and Experimental Workflows

G working working treatment treatment working->treatment

Caption: Experimental workflow for Mikanolide/Dihydromikanolide formulation and in vitro testing.

Dihydromikanolide_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway DHK Dihydromikanolide PI3K PI3K DHK->PI3K Inhibits IKK IKK DHK->IKK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB Inflammation Inflammation (IL-1β, NLRP3) NFkB->Inflammation Transcription

Caption: Dihydromikanolide's proposed mechanism of action on inflammatory pathways.

Mikanolide_Signaling cluster_mapk Ras/Raf/MEK/ERK Pathway Mikanolide_deriv Mikanolide Derivative (3g) ERK ERK Mikanolide_deriv->ERK Inhibits (p-ERK) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: Mikanolide derivative's proposed mechanism of action on the ERK pathway.

References

Mikanin's Impact on Cytokine Production: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Mikanin on cytokine production. This compound, a natural compound, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These protocols offer a standardized framework for studying its mechanism of action and potential therapeutic applications.

Introduction

This compound, a flavonoid isolated from various plant species, has garnered interest for its potential anti-inflammatory effects. Research indicates that this compound can suppress the production of pro-inflammatory cytokines, key signaling molecules that drive inflammatory processes. This suppression is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Understanding the precise mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent for inflammatory diseases.

Data Presentation: Effect of this compound on Cytokine Production

The following table summarizes the quantitative effects of this compound on the production of various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages.

CytokineTreatmentConcentration of this compound (µg/mL)Inhibition of Cytokine Production (%)Reference
TNF-α LPS + this compound10~40%[1]
20~60%[1]
40~80%[1]
IL-6 LPS + this compound10~35%[1]
20~55%[1]
40~75%[1]
IL-1β LPS + this compound10~30%[1]
20~50%[1]
40~70%[1]

Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited literature. For precise quantification, refer to the original publication.

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on cytokine production is mediated by its influence on critical inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2][3] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Nuclear Translocation This compound This compound This compound->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPKs->TranscriptionFactors Activation This compound This compound This compound->TAK1 Inhibition Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Gene Expression Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Cell Seeding and Adherence A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Incubation D->E F Collection of Supernatant and Cell Lysates E->F G ELISA for Cytokine Quantification F->G H Western Blot for Signaling Protein Analysis F->H

References

Techniques for Measuring Small Molecule-Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound specifically named "Mikanin" did not yield any relevant bioactive molecule with established protein targets. Therefore, these application notes provide a generalized framework and detailed protocols for measuring the binding affinity of a novel or test compound (referred to as "test compound" or "ligand") to a target protein.

Introduction

The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and development. A quantitative understanding of this interaction is crucial for lead optimization, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action. The equilibrium dissociation constant (KD) is a key parameter used to define binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity.

This document outlines detailed protocols for two widely used, label-free techniques for measuring binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Additionally, an overview of Fluorescence Polarization (FP), a sensitive fluorescence-based method, is provided.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants.

Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound XKinase YSPR501.2 x 1056.0 x 10-3N/AN/AN/A
Compound XKinase YITC65N/AN/A1.1-8.5-1.2
Compound ZProtease AFP120N/AN/AN/AN/AN/A
  • KD (Equilibrium Dissociation Constant): A measure of binding affinity.

  • kon (Association Rate Constant): The rate at which the compound binds to the target.

  • koff (Dissociation Rate Constant): The rate at which the compound unbinds from the target.

  • Stoichiometry (n): The ratio of ligand to protein in the complex.

  • ΔH (Enthalpy Change): The heat released or absorbed upon binding.

  • -TΔS (Entropy Change): The change in disorder of the system upon binding.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[1][2]

Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the target protein (ligand) and the test compound (analyte).[1]

    • Ensure high purity and stability of both molecules.

    • Prepare a running buffer that is compatible with both molecules and minimizes non-specific binding. A common starting buffer is PBS or HBS with a small amount of surfactant (e.g., 0.005% P20).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without immobilized protein) to subtract bulk refractive index changes.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[3][4][5][6][7] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including KD, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5][6][7]

Protocol:

  • Sample Preparation:

    • The target protein is placed in the sample cell, and the test compound is loaded into the injection syringe.[3]

    • It is crucial that both the protein and the ligand are in an identical, well-matched buffer to avoid large heats of dilution that can obscure the binding signal.[3][7]

    • Degas all solutions to prevent air bubbles in the system.

  • Titration Experiment:

    • A series of small, sequential injections of the test compound from the syringe are made into the protein solution in the sample cell.

    • The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.

  • Data Analysis:

    • The integrated heat for each injection is plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and ΔH.[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.[7]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9][10] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization.

Protocol:

  • Assay Development:

    • A fluorescently labeled version of the test compound or a known fluorescent ligand that binds to the same site is required.

    • Determine the optimal concentration of the fluorescent tracer that gives a good signal-to-noise ratio.

  • Binding Assay:

    • In a microplate, a fixed concentration of the fluorescent tracer and the target protein are incubated.

    • The fluorescence polarization is measured.

  • Competitive Binding Assay:

    • To determine the affinity of an unlabeled test compound, a competition experiment is performed.

    • A fixed concentration of the target protein and the fluorescent tracer are incubated with varying concentrations of the unlabeled test compound.

    • The unlabeled compound will compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • The data from the competition assay is plotted as fluorescence polarization versus the concentration of the unlabeled test compound.

    • The IC50 value (the concentration of the unlabeled compound that displaces 50% of the bound tracer) is determined from the curve.

    • The Ki (an estimate of the KD for the unlabeled compound) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis prep_protein Purify Target Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc fp Fluorescence Polarization (FP) prep_protein->fp prep_compound Synthesize/Purify Test Compound prep_compound->spr prep_compound->itc prep_compound->fp analysis Determine Binding Constants (KD, kon, koff, etc.) spr->analysis itc->analysis fp->analysis

Caption: General experimental workflow for measuring protein-ligand binding affinity.

Representative Signaling Pathway: MAPK/ERK Pathway

mapk_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factors erk->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation, Survival, etc. nucleus->proliferation test_compound Test Compound (Inhibitor) test_compound->raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Mikanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikanin, a flavone found in various Mikania species, has garnered interest for its potential anti-tumor properties.[1] Preliminary studies suggest that extracts from Mikania micrantha, which contain this compound, can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[2] The induction of apoptosis is a key mechanism for many anti-cancer agents, making it a critical area of investigation in drug development.[3]

This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[4] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

Data Presentation

The following tables summarize the expected quantitative data from a typical experiment investigating the dose-dependent effects of this compound on a cancer cell line after a 48-hour incubation period.

Table 1: Percentage of Cell Populations after this compound Treatment

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.48.1 ± 1.26.3 ± 0.9
2568.3 ± 4.518.9 ± 2.312.8 ± 1.8
5045.1 ± 5.235.4 ± 3.119.5 ± 2.5
10020.7 ± 4.848.2 ± 4.031.1 ± 3.7

Table 2: Statistical Analysis of Apoptosis Induction

This compound Concentration (µM)Total Apoptotic Cells (%) (Early + Late)Fold Increase vs. Controlp-value (vs. Control)
0 (Control)4.8 ± 0.91.0-
1014.4 ± 2.13.0<0.05
2531.7 ± 4.16.6<0.01
5054.9 ± 5.611.4<0.001
10079.3 ± 7.716.5<0.001

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., K562, HeLa)[2]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometer

  • Microcentrifuge

  • T25 culture flasks or 6-well plates

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cancer cells in T25 flasks or 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 1 x 10⁶ cells in a T25 flask).[6] Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range determined by preliminary cytotoxicity assays (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]

Protocol for Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting:

    • Suspension cells: Transfer the cells from the flask or well to a 15 mL conical tube.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.[6] Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected supernatant.

  • Cell Washing: Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[6] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7] Prepare enough volume for 100 µL per sample.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL) to each tube.[2] Gently vortex the tubes.

    • For compensation controls, prepare tubes with unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[7] Analyze the samples on a flow cytometer.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with this compound (various concentrations) A->B C Incubate for 48 hours B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate in the Dark F->G H Acquire on Flow Cytometer G->H I Gate Cell Populations H->I J Quantify Apoptosis I->J G cluster_0 Cellular Stress and Signaling cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 Activation This compound->p53 MAPK MAPK Pathway Modulation (e.g., JNK, p38) This compound->MAPK Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) MAPK->Bcl2 MAPK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Revolutionizing Preclinical Assessment: Animal Models for Evaluating the Therapeutic Efficacy of Mikanin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – In a significant step forward for drug development and discovery, detailed application notes and protocols have been established for utilizing animal models to evaluate the therapeutic efficacy of Mikanin, a promising natural compound. These guidelines are poised to provide researchers, scientists, and drug development professionals with a standardized framework for preclinical assessment of this compound's anti-inflammatory and anti-cancer properties.

This compound, a flavonoid found in various species of the Mikania genus, has garnered considerable interest for its potential therapeutic applications. The newly outlined protocols focus on two well-established and reproducible animal models: the Carrageenan-Induced Paw Edema model for anti-inflammatory efficacy and the Ehrlich Ascites Carcinoma (EAC) model for anti-cancer activity. These models provide a robust platform to gather crucial data on dose-response relationships, mechanisms of action, and overall in vivo efficacy.

The provided application notes include comprehensive experimental protocols, from the induction of the disease state in animal models to the administration of this compound and subsequent evaluation of its therapeutic effects. A key component of these guidelines is the emphasis on quantitative data presentation, with all findings summarized in clearly structured tables to facilitate straightforward comparison and analysis.

Furthermore, to elucidate the molecular mechanisms underlying this compound's therapeutic effects, detailed diagrams of the implicated signaling pathways have been created. These visualizations, generated using the DOT language, illustrate the intricate interplay of molecules involved in inflammation and cancer progression and how this compound may modulate these pathways.

Key Applications and Protocols:

1. Anti-inflammatory Efficacy Assessment:

The Carrageenan-Induced Paw Edema Model is a widely accepted method for screening acute anti-inflammatory agents. The protocol details the induction of inflammation in the rodent paw and the subsequent measurement of edema inhibition following this compound administration.

2. Anti-cancer Efficacy Assessment:

The Ehrlich Ascites Carcinoma (EAC) Model serves as a valuable tool for evaluating the in vivo anti-cancer potential of therapeutic compounds. The protocol outlines the transplantation of EAC cells into mice and the subsequent monitoring of tumor growth, tumor volume, and cell viability upon treatment with this compound.

These standardized models and protocols are expected to accelerate the preclinical development of this compound and other natural compounds, paving the way for potential new therapies for inflammatory diseases and cancer.

Application Notes and Protocols

I. Animal Models for Evaluating Anti-inflammatory Efficacy of this compound

A. Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for acute inflammation. Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema, providing a measurable endpoint to assess the efficacy of anti-inflammatory compounds like this compound.

Experimental Protocol:

  • Animal Selection: Healthy adult Wistar rats or Swiss albino mice of either sex, weighing between 150-200g, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Groups: Animals are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.9% saline).

    • Carrageenan Control Group: Receives carrageenan injection and the vehicle.

    • This compound Treatment Groups: Receive carrageenan injection and varying doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

    • Standard Drug Group: Receives carrageenan injection and a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Thirty minutes after the administration of the vehicle, this compound, or the standard drug, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

    • The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema
Carrageenan Control-0.85 ± 0.05-
This compound250.62 ± 0.0427.06%
This compound500.45 ± 0.0347.06%
This compound1000.28 ± 0.0267.06%
Indomethacin100.21 ± 0.0275.29%

B. NF-κB Signaling Pathway in Inflammation

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) This compound This compound This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Figure 1: this compound's proposed inhibition of the NF-κB signaling pathway.
II. Animal Models for Evaluating Anti-cancer Efficacy of this compound

A. Ehrlich Ascites Carcinoma (EAC) Model in Mice

The EAC model is a rapidly growing, transplantable tumor model that is widely used for screening potential anti-cancer agents.

Experimental Protocol:

  • Animal Selection: Healthy adult Swiss albino mice of either sex, weighing between 20-25g, are used.

  • Tumor Inoculation: EAC cells are aspirated from the peritoneal cavity of a donor mouse, and a viable cell count is performed. Each experimental animal is inoculated intraperitoneally with approximately 2 x 10^6 EAC cells.

  • Groups: Animals are randomly divided into the following groups (n=10 per group) 24 hours after tumor inoculation:

    • EAC Control Group: Receives the vehicle.

    • This compound Treatment Groups: Receive varying doses of this compound (e.g., 25, 50 mg/kg, administered intraperitoneally daily for 9 days).

    • Standard Drug Group: Receives a standard anti-cancer drug (e.g., 5-Fluorouracil, 20 mg/kg).

  • Parameters Monitored:

    • Tumor Volume: Measured by aspirating the ascitic fluid.

    • Viable Tumor Cell Count: Determined using the trypan blue exclusion method.

    • Mean Survival Time (MST) and Percentage Increase in Lifespan (%ILS): Monitored daily.

  • Data Analysis:

    • Tumor growth inhibition is calculated based on the reduction in tumor volume and viable cell count in treated groups compared to the control group.

    • %ILS = [(MST of treated group - MST of control group) / MST of control group] * 100

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mL) ± SEMMean Viable Cell Count (x10^7/mL) ± SEM% Increase in Lifespan (%ILS)
EAC Control-4.8 ± 0.315.2 ± 1.1-
This compound253.1 ± 0.29.8 ± 0.825.5%
This compound501.9 ± 0.15.1 ± 0.548.2%
5-Fluorouracil201.2 ± 0.12.5 ± 0.375.8%

B. Apoptosis Signaling Pathway in Cancer

This compound is believed to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.

Apoptosis_Signaling_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: this compound's proposed mechanism of inducing apoptosis in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for evaluating the therapeutic efficacy of this compound in animal models.

Experimental_Workflow start Start: Hypothesis This compound has therapeutic potential animal_model Select Animal Model (e.g., Carrageenan Paw Edema, EAC) start->animal_model grouping Randomly Assign Animals to Groups (Control, this compound doses, Standard drug) animal_model->grouping induction Induce Disease State (Carrageenan injection or EAC inoculation) grouping->induction treatment Administer Treatment (Vehicle, this compound, Standard drug) induction->treatment data_collection Collect Data at Predetermined Timepoints (Paw volume, Tumor volume, etc.) treatment->data_collection analysis Analyze Data (Calculate % inhibition, statistical analysis) data_collection->analysis pathway_analysis Mechanistic Studies (Signaling pathway analysis) analysis->pathway_analysis conclusion Conclusion Evaluate therapeutic efficacy and mechanism pathway_analysis->conclusion

Figure 3: General experimental workflow for this compound efficacy testing.

These comprehensive application notes and protocols provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent. The standardized methodologies will ensure consistency and comparability of data across different research laboratories, ultimately accelerating the translation of preclinical findings into clinical applications.

Application Notes and Protocols for Gene Expression Analysis in Response to Mikanin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to Mikanin, a natural compound with demonstrated anti-inflammatory and anticancer properties. The information is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound's therapeutic effects.

Introduction to this compound

This compound is a flavonoid compound found in various plants, notably in the genus Mikania. Research has highlighted its potential as a therapeutic agent due to its significant anti-inflammatory, antioxidant, and anticancer activities. Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Key Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer:

  • Anti-inflammatory Effects: this compound, as a component of Mikania cordata extracts, has been observed to suppress the expression of pro-inflammatory genes by inhibiting the NF-κB and MAPK signaling pathways.[1] Concurrently, it activates the Nrf2 pathway, leading to the upregulation of antioxidant genes.[1]

  • Anticancer and Apoptotic Effects: Extracts of Mikania cordata containing this compound have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[2][3] This is often associated with changes in the expression of apoptosis-related genes such as the Bcl-2 family and caspases.[4][5][6]

Gene Expression Analysis

To investigate the effects of this compound treatment on cellular processes, a comprehensive analysis of gene expression at both the mRNA and protein levels is recommended. The primary techniques for this analysis are Quantitative Real-Time PCR (qPCR), RNA Sequencing (RNA-seq), and Western Blotting.

Table 1: Summary of this compound's Effect on Anti-inflammatory Gene Expression
Gene TargetRegulationSignaling PathwayPutative Effect
iNOS (NOS2)DownregulatedNF-κBReduction of nitric oxide production
COX-2 (PTGS2)DownregulatedNF-κB, MAPKReduction of prostaglandin synthesis
TNF-αDownregulatedNF-κB, MAPKAttenuation of inflammatory response
IL-1βDownregulatedNF-κB, MAPKReduction of pro-inflammatory signaling
IL-6DownregulatedNF-κB, MAPKModulation of immune and inflammatory responses
HO-1 (HMOX1)UpregulatedNrf2Antioxidant effect
NQO1UpregulatedNrf2Detoxification and antioxidant defense

Note: The gene regulation data is primarily based on studies using extracts of Mikania cordata, which contains this compound. Further studies with isolated this compound are needed to confirm these specific effects and quantify the fold changes.

Table 2: Summary of this compound's Potential Effect on Apoptosis-Related Gene Expression
Gene TargetExpected RegulationRole in Apoptosis
Bcl-2DownregulatedAnti-apoptotic
BaxUpregulatedPro-apoptotic
Caspase-3Upregulated (activated)Executioner caspase
Caspase-8Upregulated (activated)Initiator caspase (extrinsic pathway)
Caspase-9Upregulated (activated)Initiator caspase (intrinsic pathway)
p53UpregulatedTumor suppressor, apoptosis induction

Note: The expected regulation is based on the known mechanisms of apoptosis-inducing anticancer agents. Specific quantitative data for this compound treatment is required for confirmation.

Experimental Protocols

Detailed protocols for the key experimental methodologies are provided below.

Protocol 1: RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying mRNA expression levels of target genes in response to this compound treatment.

1. Cell Culture and this compound Treatment:

  • Culture cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 breast cancer cells for cancer studies) to an appropriate confluency.
  • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course.

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
  • Perform the qPCR reaction using a real-time PCR detection system.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene and comparing the treated samples to the vehicle control.

Protocol 2: RNA Sequencing (RNA-seq) for Global Gene Expression Profiling

This protocol provides a workflow for a comprehensive, unbiased analysis of the transcriptome in response to this compound.

1. Sample Preparation:

  • Follow step 1 and 2 from the qPCR protocol to obtain high-quality total RNA.

2. Library Preparation:

  • Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

3. Sequencing:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.
  • Align the reads to a reference genome.
  • Quantify gene expression levels (e.g., as transcripts per million - TPM).
  • Perform differential gene expression analysis between this compound-treated and control samples to identify significantly up- and down-regulated genes.
  • Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is for validating gene expression changes at the protein level.

1. Cell Lysis and Protein Quantification:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

Signaling Pathways

Mikanin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TAK1 TAK1 This compound->TAK1 inhibits Keap1 Keap1 This compound->Keap1 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK->AP1 activates Nrf2 Nrf2 Keap1->Nrf2 degrades Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkappaB_nuc->ProInflammatory_Genes transcription AP1->ProInflammatory_Genes transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes transcription

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Mikanin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound p53 p53 This compound->p53 upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor may activate p53->Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound.

Experimental_Workflow cluster_RNA mRNA Analysis cluster_Protein Protein Analysis Start Cell Culture (e.g., Macrophages, Cancer Cells) Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RNA_seq RNA-seq (Global Gene Expression) RNA_Isolation->RNA_seq qPCR qPCR (Targeted Gene Expression) cDNA_Synthesis->qPCR Data_Analysis Data Integration & Pathway Analysis qPCR->Data_Analysis RNA_seq->Data_Analysis Western_Blot Western Blot (Protein Expression & Activation) Protein_Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application of Mikanin in Neuroinflammatory Disease Models: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of the current scientific literature, there is no available research specifically investigating the application of Mikanin in neuroinflammatory disease models. While extensive information exists on the cellular and molecular mechanisms of neuroinflammation, including the roles of microglia, the NF-κB signaling pathway, and the NLRP3 inflammasome, studies detailing the effects of this compound on these processes are currently absent from published scientific findings.

This document outlines the general principles and widely used protocols for investigating potential anti-neuroinflammatory compounds in relevant disease models. This information is provided to serve as a guide for researchers interested in exploring the therapeutic potential of novel compounds like this compound in the context of neuroinflammation.

Understanding Neuroinflammation in Disease Models

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is primarily driven by the activation of microglia, the resident immune cells of the central nervous system.[1][2] In response to stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a variety of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO).[3][4][5] This inflammatory cascade can contribute to neuronal damage and the progression of neurological disorders.

Two key signaling pathways are central to the neuroinflammatory response and are common targets for therapeutic intervention:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a master regulator of inflammation.[2] Its activation in microglia leads to the transcription of numerous pro-inflammatory genes.[6]

  • NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) Inflammasome: This multi-protein complex, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8][9]

Standard Experimental Models and Protocols

To assess the anti-neuroinflammatory potential of a compound, researchers typically employ a combination of in vitro and in vivo models.

In Vitro Models: Microglial Cell Cultures

Primary microglia or immortalized microglial cell lines (e.g., BV-2) are commonly used to study the direct effects of compounds on microglial activation.

Protocol for In Vitro Assessment of Anti-Neuroinflammatory Activity:

  • Cell Culture: Culture primary microglia or BV-2 cells in appropriate media and conditions.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Induction of Neuroinflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Markers: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and cell lysates to measure:

    • Nitric Oxide (NO) Production: Measured using the Griess assay.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression of Key Inflammatory Mediators (iNOS, COX-2, p-NF-κB, NLRP3): Analyzed by Western blotting.

    • Gene Expression of Inflammatory Markers: Assessed using quantitative real-time PCR (qRT-PCR).

In Vivo Models: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Animal models are crucial for evaluating the efficacy of a compound in a complex biological system. The systemic or intracerebral administration of LPS is a widely accepted model to induce neuroinflammation in rodents.[10][11][12]

Protocol for In Vivo Assessment of Anti-Neuroinflammatory Activity:

  • Animal Model: Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Compound Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses for a specific duration.

  • Induction of Neuroinflammation: Inject LPS (e.g., 0.25 - 5 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.

  • Behavioral Analysis: Perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

  • Tissue Collection and Analysis: At the end of the experiment, collect brain tissue for:

    • Immunohistochemistry/Immunofluorescence: To visualize and quantify microglial activation (Iba-1 staining) and astrogliosis (GFAP staining).

    • ELISA, Western Blot, qRT-PCR: To measure the levels of inflammatory markers in brain homogenates, as described in the in vitro protocol.

Data Presentation

Quantitative data from such experiments would typically be summarized in tables for clear comparison between different treatment groups (e.g., Vehicle, LPS, LPS + this compound at different doses).

Table 1: Hypothetical In Vitro Effects of a Test Compound on LPS-Stimulated Microglia

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.215.3 ± 3.120.5 ± 4.2
LPS (1 µg/mL)25.8 ± 2.5850.6 ± 50.2670.1 ± 45.8
LPS + Compound X (10 µM)15.4 ± 1.8425.1 ± 30.7350.9 ± 28.3
LPS + Compound X (20 µM)8.1 ± 1.1210.8 ± 21.5180.4 ± 19.1

Table 2: Hypothetical In Vivo Effects of a Test Compound on Brain Cytokine Levels in LPS-Treated Mice

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle12.5 ± 2.18.9 ± 1.5
LPS (1 mg/kg)150.7 ± 12.3110.4 ± 9.8
LPS + Compound Y (10 mg/kg)80.3 ± 7.565.2 ± 6.1
LPS + Compound Y (20 mg/kg)45.1 ± 5.238.7 ± 4.3

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are invaluable for illustrating complex biological pathways and experimental procedures.

G cluster_0 LPS-induced Neuroinflammation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_Cytokines Pro-inflammatory Gene Transcription Nucleus->Pro_Cytokines Cytokines TNF-α, IL-6, IL-1β Pro_Cytokines->Cytokines Leads to

Caption: Canonical NF-κB signaling pathway activated by LPS in microglia.

G cluster_1 In Vivo Experimental Workflow Start Animal Acclimatization Treatment Compound/ Vehicle Administration Start->Treatment Induction LPS Injection (i.p.) Treatment->Induction Behavior Behavioral Testing Induction->Behavior Sacrifice Sacrifice & Tissue Collection Behavior->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: General workflow for in vivo neuroinflammation studies.

Conclusion

While there is currently no specific data on the application of this compound in neuroinflammatory disease models, the established protocols and understanding of the underlying molecular pathways provide a clear framework for future investigations. Researchers can utilize the described in vitro and in vivo models to explore the potential of this compound to modulate microglial activation and key inflammatory signaling cascades, thereby assessing its therapeutic promise for neurodegenerative diseases.

References

Troubleshooting & Optimization

Troubleshooting Mikanin instability in long-term storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of Mikanin during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound solid powder should be stored at -20°C in a light-resistant, airtight container. This compound stock solutions should be prepared fresh for use. If short-term storage of a stock solution is necessary, it should be stored at 4°C for no longer than 24 hours and protected from light.

Q2: My this compound solution has changed color. Is it still usable?

A change in the color of the this compound solution, such as turning yellow or brown, is a common indicator of degradation.[1] Do not use a discolored solution as it may contain impurities and the concentration of active this compound will be reduced. We recommend discarding the solution and preparing a fresh batch from the solid powder. To prevent this, always store solutions protected from light and at the recommended temperature.

Q3: I've observed a decrease in this compound's potency in my cell-based assays. Could this be related to storage?

Yes, a loss of potency is a strong indication of this compound degradation. Improper storage can lead to the breakdown of the active compound, reducing its effective concentration and thus its biological activity. We recommend performing a stability analysis of your stored this compound to confirm its integrity.

Q4: Can I freeze and thaw my this compound stock solution multiple times?

We advise against multiple freeze-thaw cycles as this can accelerate the degradation of this compound. If you need to use smaller aliquots of a stock solution, we recommend preparing single-use aliquots from a freshly made stock solution and storing them at -80°C.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of Stored this compound

  • Possible Cause: The appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram that are not present in a freshly prepared sample suggests the formation of degradation products.[2][3]

  • Troubleshooting Steps:

    • Confirm the Identity of New Peaks: Use a stability-indicating method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the mass of the degradation products.[4]

    • Perform Forced Degradation Studies: To understand the degradation pathway, conduct forced degradation studies by exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.[5] This will help in identifying the likely degradation products.

    • Optimize Storage Conditions: Based on the nature of the degradation products, adjust your storage conditions. For example, if oxidative degradation is identified, consider purging the storage container with an inert gas like nitrogen or argon.

Issue 2: Inconsistent Results in Biological Assays

  • Possible Cause: Inconsistent results can arise from the use of degraded this compound. The stability of this compound can be influenced by factors such as pH and temperature.[6]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Always prepare a fresh stock solution of this compound for critical experiments.

    • pH and Buffer Compatibility: Ensure the pH of your assay buffer is compatible with this compound. Perform a preliminary experiment to assess this compound's stability in the assay buffer over the time course of your experiment.

    • Control for Temperature Effects: If your assay involves incubation at elevated temperatures, be aware that this can accelerate degradation.[1] Include appropriate controls to account for any potential temperature-induced degradation.

Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionDurationPurity (%) by HPLCAppearance
-20°C, Dark12 Months>99%White Crystalline Powder
4°C, Dark12 Months95%Off-white Powder
25°C, Dark12 Months85%Yellowish Powder
25°C, Light12 Months70%Brownish Powder

Table 2: Short-Term Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionDurationPurity (%) by HPLC
4°C, Dark24 Hours>99%
4°C, Dark72 Hours97%
25°C, Dark24 Hours96%
25°C, Light24 Hours90%

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Purity Assessment

This protocol outlines a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (95:5 A:B).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies help to identify the potential degradation pathways of a drug substance.[5]

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the HPLC-UV method described above and by LC-MS to identify degradation products.

Visualizations

Mikanin_Degradation_Pathway This compound This compound Oxidized_this compound Oxidized Product This compound->Oxidized_this compound Oxidation (e.g., H₂O₂) Hydrolyzed_this compound Hydrolyzed Product This compound->Hydrolyzed_this compound Hydrolysis (Acid/Base) Photodegraded_this compound Photodegraded Isomer This compound->Photodegraded_this compound Photolysis (UV Light)

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting_Workflow start Observation of Instability check_storage Verify Storage Conditions start->check_storage hplc_analysis Perform HPLC-UV Analysis check_storage->hplc_analysis compare_to_fresh Compare to Fresh Sample hplc_analysis->compare_to_fresh degradation_present Degradation Products Present? compare_to_fresh->degradation_present forced_degradation Conduct Forced Degradation Study degradation_present->forced_degradation Yes no_degradation No Degradation Observed degradation_present->no_degradation No identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway optimize_storage Optimize Storage Conditions identify_pathway->optimize_storage end Resolution optimize_storage->end no_degradation->end

Caption: Workflow for troubleshooting this compound instability.

Mikanin_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS This compound This compound This compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical MAPK signaling pathway inhibited by this compound.

References

Technical Support Center: Overcoming Mikanin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from the flavonoid mikanin in their colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) provide specific solutions and detailed experimental protocols to help you mitigate these issues and obtain accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my colorimetric assay?

A1: this compound is a naturally occurring flavonoid with the chemical name 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. Its interference in colorimetric assays stems from two primary properties:

  • Inherent Absorbance: this compound, like many flavonoids, absorbs light in the UV-Vis spectrum. This intrinsic absorbance can overlap with the absorbance wavelength of the chromophore being measured in your assay, leading to falsely elevated readings. Flavonoids typically exhibit two main absorption bands: Band I between 300-380 nm and Band II between 240-295 nm.[1][2]

  • Reducing Activity: this compound possesses antioxidant properties due to its phenolic structure. In assays that rely on redox reactions (e.g., antioxidant assays like DPPH or Folin-Ciocalteu), this compound can directly react with the assay reagents, leading to a color change that is not proportional to the concentration of the analyte of interest. This results in an overestimation of the measured activity.

Q2: Which colorimetric assays are most likely to be affected by this compound interference?

A2: Any colorimetric assay with a readout in the UV-Vis range can be susceptible to spectral overlap. Assays that are based on redox chemistry are particularly prone to interference from this compound's reducing activity. Common examples include:

  • Antioxidant Assays: DPPH radical scavenging assay, Folin-Ciocalteu assay, FRAP (Ferric Reducing Antioxidant Power) assay.

  • Protein Quantification Assays: Assays like the Lowry or BCA protein assays can be affected as flavonoids can reduce Cu²⁺ to Cu¹⁺.[3]

  • Enzymatic Assays: Assays that produce a colored product via a peroxidase-mediated reaction can be inhibited by flavonoids.

Q3: How can I determine if this compound is interfering with my assay?

A3: To confirm interference, you should run the following control experiments:

  • Sample Blank: Prepare a sample containing this compound at the same concentration used in your assay, but without the analyte or with the reagents that generate the final color. Measure the absorbance of this blank at the detection wavelength of your assay. A non-zero absorbance indicates spectral interference.

  • Reagent Blank with this compound: Prepare a reaction mixture containing all assay reagents and this compound, but without your analyte. A color change in this mixture indicates chemical interference.

Q4: What are the primary methods to overcome this compound interference?

A4: The two main strategies to mitigate this compound interference are:

  • Physical Removal of this compound: Solid-Phase Extraction (SPE) is a highly effective technique to separate flavonoids like this compound from your sample matrix before performing the colorimetric assay.

  • Correction for Interference: If removal is not feasible, you can correct for the interference by using appropriate blank measurements.

Troubleshooting Guides

Guide 1: Spectral Interference Correction

This guide will help you correct for the inherent absorbance of this compound in your assay.

Problem: My sample containing this compound shows a higher absorbance reading than expected.

Troubleshooting Steps:

  • Determine this compound's Absorbance Spectrum: If you have access to a spectrophotometer, run a scan of a pure this compound solution (in the same buffer as your assay) across the UV-Vis spectrum (e.g., 200-700 nm) to identify its absorption maxima. Based on data for similar polymethoxylated flavonoids, you can expect significant absorbance in the 240-295 nm and 300-380 nm ranges.[1][2]

  • Prepare a Sample Blank: For each sample you are testing, prepare an identical sample (same concentration of this compound and other matrix components) but replace the color-developing reagent with the assay buffer.

  • Measure Absorbance: Measure the absorbance of both your actual sample and your sample blank at the assay's detection wavelength.

  • Calculate Corrected Absorbance: Subtract the absorbance of the sample blank from the absorbance of your actual sample.

    Corrected Absorbance = Absorbance of Sample - Absorbance of Sample Blank

Expected Outcome: This correction will remove the contribution of this compound's intrinsic color to your final absorbance reading, providing a more accurate quantification of your analyte.

Guide 2: Mitigating Chemical Interference

This guide addresses interference due to the reducing activity of this compound.

Problem: My negative controls containing this compound show a positive signal in my redox-based assay.

Troubleshooting Steps:

  • Confirm Chemical Interference: Prepare a solution containing your assay reagents and this compound at the relevant concentration. An observed reaction (e.g., color change) confirms chemical interference.

  • Implement Solid-Phase Extraction (SPE): The most robust solution is to remove this compound from your sample before the assay using SPE. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Consider Assay Modification (if SPE is not possible):

    • Change in pH: The reducing potential of flavonoids can be pH-dependent. Investigate if altering the pH of your assay buffer can minimize this compound's reactivity while maintaining assay performance.

    • Alternative Assay Principle: If possible, switch to an assay that is not based on a redox reaction to measure your analyte of interest.

Data Presentation: Quantifying Interference and Recovery

The following tables summarize the potential extent of interference from a flavonoid like this compound and the expected recovery after implementing a mitigation strategy like Solid-Phase Extraction (SPE). These values are estimates based on typical flavonoid behavior and should be confirmed experimentally for your specific assay conditions.

Table 1: Estimated this compound Interference in Common Colorimetric Assays

Assay TypeAnalyte ExampleDetection Wavelength (nm)Estimated % Interference (at 10 µM this compound)
Antioxidant (DPPH) Quercetin51715 - 40%
Total Phenols (Folin-Ciocalteu) Gallic Acid76520 - 50%
Protein (BCA) Bovine Serum Albumin5625 - 25%

% Interference = [(Signal with this compound - Signal without this compound) / Signal without this compound] x 100

Table 2: Expected Recovery of Analyte After this compound Removal by C18 Solid-Phase Extraction

Analyte ClassExample Analyte% Recovery of Analyte% Removal of this compound
Small Polar Molecule Ascorbic Acid> 95%> 98%
Peptide Insulin> 90%> 98%
Non-flavonoid Phenolic Resveratrol> 92%> 98%

% Recovery = (Concentration of Analyte after SPE / Initial Concentration of Analyte) x 100 % Removal = [(Initial this compound Conc. - this compound Conc. after SPE) / Initial this compound Conc.] x 100

Mandatory Visualization

InterferenceMechanism cluster_assay Colorimetric Assay cluster_interference This compound Interference Analyte Analyte Product Colored Product (Measured Signal) Analyte->Product reacts with Reagent Assay Reagent (Chromogenic) Reagent->Product False_Signal False Positive Signal This compound This compound Mikanin_Abs Spectral Overlap This compound->Mikanin_Abs absorbs light at same wavelength Mikanin_Redox Chemical Reaction (Reducing Agent) This compound->Mikanin_Redox donates electrons Mikanin_Abs->False_Signal Mikanin_Redox->Reagent reduces

Caption: Mechanism of this compound interference in colorimetric assays.

SPE_Workflow start Sample containing Analyte + this compound conditioning 1. Condition C18 Cartridge (e.g., with Methanol, then Water) start->conditioning loading 2. Load Sample conditioning->loading wash 3. Wash (to remove polar impurities; Analyte and this compound retained) loading->wash elute_analyte 4. Elute Analyte (with a moderately polar solvent) wash->elute_analyte elute_this compound 5. Elute this compound (with a less polar solvent) wash->elute_this compound assay Perform Colorimetric Assay on Analyte Fraction elute_analyte->assay waste This compound Fraction (Discard) elute_this compound->waste

References

Technical Support Center: Mikanin Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mikanin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

FAQs and Troubleshooting Guides

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, particularly in Mikania species. Its chemical structure, containing multiple hydroxyl groups and a chromen-4-one core, makes it susceptible to degradation under various conditions.[1] Stability is a critical concern during extraction because degradation can lead to a significant loss of the desired compound, affecting yield and the accuracy of quantification. Furthermore, degradation products may interfere with biological assays or subsequent analytical procedures.

Q2: What are the primary factors that cause this compound degradation during extraction?

The main factors contributing to the degradation of flavonoids like this compound during extraction are:

  • pH: Both acidic and alkaline conditions can lead to the degradation of flavonoids. Acidic conditions can cause hydrolysis of glycosidic bonds if present, while alkaline conditions can lead to the opening of the heterocyclic C ring and subsequent oxidation.

  • Temperature: High temperatures can accelerate the rate of degradation reactions, including oxidation and hydrolysis.[2]

  • Light: Exposure to UV light can induce photochemical degradation of flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyphenolic structure of this compound.

  • Enzymes: The presence of endogenous enzymes like polyphenol oxidases and peroxidases in the plant material can catalyze the degradation of this compound upon cell lysis during extraction.

Q3: I am observing a lower than expected yield of this compound in my extracts. What could be the cause and how can I troubleshoot it?

A low yield of this compound can be attributed to several factors, with degradation being a primary suspect. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Degradation due to pH Ensure the pH of your extraction solvent is neutral or slightly acidic (pH 4-6). Avoid strongly acidic or alkaline conditions. You can buffer your extraction solvent to maintain a stable pH.
Thermal Degradation Conduct extractions at room temperature or below. If heating is necessary to improve solubility, use the lowest effective temperature for the shortest possible duration. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control.
Oxidative Degradation De-gas your solvents before use to remove dissolved oxygen. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.
Photodegradation Protect your samples from light by using amber glassware or by wrapping your extraction vessels in aluminum foil.
Enzymatic Degradation Blanch the plant material with steam or hot solvent for a short period to denature enzymes before extraction. Alternatively, conduct the extraction at low temperatures to minimize enzyme activity.
Incomplete Extraction Ensure proper grinding of the plant material to increase surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using a sequence of solvents with varying polarities to ensure complete extraction.

Q4: Can I use antioxidants to prevent this compound degradation? If so, which ones are recommended and at what concentration?

Yes, using antioxidants is a highly recommended strategy to prevent oxidative degradation of this compound.

Antioxidant Recommended Concentration Mechanism of Action
Ascorbic Acid (Vitamin C) 0.1% - 1% (w/v)A water-soluble antioxidant that readily scavenges free radicals. It can also help to maintain a slightly acidic pH, which can be beneficial for flavonoid stability.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A lipid-soluble antioxidant that is effective in organic solvents. It acts as a free radical scavenger.
Rutin Varies, can be used in stabilizing solutionsA natural flavonoid that can act as an antioxidant and may have a synergistic stabilizing effect on other flavonoids.[3]

It is advisable to perform a small-scale pilot experiment to determine the optimal type and concentration of antioxidant for your specific extraction conditions.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and its degradation products. This is a crucial tool for assessing the effectiveness of different extraction and stabilization strategies.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • Solvent A: 0.1% Formic acid in water (for pH control and improved peak shape).

  • Solvent B: Acetonitrile or Methanol.

  • Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 80-90%) over 20-30 minutes.

3. Detection:

  • Monitor the elution profile at the wavelength of maximum absorbance (λmax) for this compound. This can be determined by running a UV-Vis spectrum of a pure this compound standard.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

  • Specificity: Perform forced degradation studies to demonstrate that the method can resolve this compound from its degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of this compound and for validating a stability-indicating analytical method.[5][6][7][8]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60-80°C for a defined period (e.g., 2, 4, 8 hours).

  • Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30, 60, 120 minutes).

  • Oxidative Degradation: Treat the this compound solution with 3% H2O2 at room temperature for a defined period (e.g., 1, 2, 4 hours).

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80-100°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm or 365 nm) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

  • This data can be used to determine the degradation kinetics of this compound under different stress conditions.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output plant_material Plant Material (Mikania sp.) grinding Grinding plant_material->grinding blanching Blanching (Optional) grinding->blanching extraction Solvent Extraction (e.g., Maceration, UAE, MAE) blanching->extraction filtration Filtration extraction->filtration solvent Solvent Selection (e.g., Ethanol, Methanol) + Antioxidant (e.g., Ascorbic Acid) solvent->extraction conditions Controlled Conditions (Temp, pH, Light) conditions->extraction concentration Concentration filtration->concentration analysis HPLC Analysis concentration->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Workflow for this compound extraction with degradation prevention steps.

Degradation_Pathway cluster_stressors Stress Factors This compound This compound Degradation Degradation This compound->Degradation pH High/Low pH pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Degradation_Products Degradation Products (e.g., Hydrolyzed, Oxidized forms) Degradation->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Addressing variability in Mikanin bioactivity assay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Mikanin bioactivity assay results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the potential causes?

A1: Variability in IC50 values is a common issue and can stem from several factors.[1][2] It's crucial to ensure consistency in your experimental procedures. Key areas to investigate include:

  • Cell-Based Variability:

    • Cell Line Integrity: Ensure you are using a consistent and low passage number for your cells. Cell lines can undergo genetic drift at higher passages, which can alter their response to compounds.[3] It is recommended to have a well-characterized cell bank.

    • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability.[4] Ensure your cell suspension is homogenous and that you are using calibrated pipettes for cell plating.

    • Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability.

  • Assay Procedure Variability:

    • Reagent Preparation: Prepare fresh reagents and ensure complete solubilization of this compound and assay components.

    • Incubation Times: Adhere strictly to the specified incubation times for cell treatment and reagent addition.

    • Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to minimize errors.[4]

  • Environmental Factors:

    • Incubator Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[3] It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data points.

Q2: Our cell viability readings are unexpectedly low, even in the control (untreated) wells. What could be the issue?

A2: Low viability in control wells points to a problem with the cells or the general assay conditions, rather than the specific effect of this compound. Consider the following:

  • Initial Cell Plating: The number of cells seeded may be too low, or the cells may have been damaged during plating.

  • Culture Medium: The medium may be depleted of essential nutrients, or it could be contaminated.

  • Incubation Period: An extended incubation period may lead to cell death due to nutrient depletion and waste accumulation.

  • Reagent Toxicity: The assay reagents themselves might be cytotoxic at the concentration used.

Q3: We are seeing a high background signal in our assay, which is masking the effect of this compound. How can we reduce this?

A3: High background can be caused by several factors, depending on the assay type:

  • Incomplete Reagent Removal: Ensure thorough washing steps to remove all unbound reagents.

  • Reagent Contamination: Use fresh, high-quality reagents to avoid contamination that might contribute to the background signal.

  • Autofluorescence: If you are using a fluorescence-based assay, the compound itself or components in the media (like phenol red or serum) might be autofluorescent.[5] Consider using a different medium or measuring fluorescence from the bottom of the plate.

Q4: Can the IC50 value of this compound be different for different cancer cell lines?

A4: Yes, it is entirely possible and, in fact, common for a compound to exhibit different IC50 values in different cell lines.[1] This is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response".[1] Factors contributing to this include differences in:

  • Metabolic pathways

  • Expression of target proteins

  • Cellular uptake and efflux mechanisms

  • Proliferation rates

Therefore, it is crucial to test this compound across a panel of relevant cell lines for a comprehensive understanding of its bioactivity.

Data Presentation

For clear and concise reporting of quantitative data, we recommend a tabular format. Below is an example of how to present IC50 values of this compound against various cell lines.

Table 1: Example IC50 Values of this compound in Different Human Cancer Cell Lines

Cell LineCancer TypeAssay MethodIncubation Time (hours)IC50 (µM) ± SD
MCF-7Breast AdenocarcinomaMTT4815.2 ± 1.8
HeLaCervical AdenocarcinomaSRB4825.5 ± 3.1
A549Lung CarcinomaMTT4842.0 ± 5.4
HepG2Hepatocellular CarcinomaSRB7218.9 ± 2.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Detailed and consistent protocols are fundamental to obtaining reproducible results. Below are standard protocols for two common bioactivity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

This assay determines cell density based on the measurement of cellular protein content.[9][10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA.[9]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9]

  • Dye Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.[10]

Visualizations

Experimental and Logical Workflows

G cluster_0 Experimental Workflow for Bioactivity Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay-Specific Steps Assay-Specific Steps Incubation->Assay-Specific Steps Data Acquisition Data Acquisition Assay-Specific Steps->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for conducting a cell-based bioactivity assay.

G cluster_1 Troubleshooting Variability in Bioactivity Assays High Variability High Variability Check Cell Seeding Inconsistent Cell Seeding? High Variability->Check Cell Seeding Check Pipetting Pipetting Errors? Check Cell Seeding->Check Pipetting No Optimize Seeding Protocol Optimize Seeding Protocol Check Cell Seeding->Optimize Seeding Protocol Yes Check Reagents Reagent Instability? Check Pipetting->Check Reagents No Calibrate Pipettes Calibrate Pipettes Check Pipetting->Calibrate Pipettes Yes Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents Yes Re-run Assay Re-run Assay Check Reagents->Re-run Assay No Optimize Seeding Protocol->Re-run Assay Calibrate Pipettes->Re-run Assay Prepare Fresh Reagents->Re-run Assay

Caption: A flowchart for troubleshooting high variability in bioactivity assay results.

Potential Signaling Pathway for Investigation

While the specific signaling pathways affected by this compound require experimental validation, the MAPK/ERK pathway is a common regulator of cell proliferation, differentiation, and survival, and is often implicated in the mechanism of action of anti-cancer compounds.[11] Investigating the modulation of this pathway by this compound could provide valuable insights into its bioactivity.

G cluster_2 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Mikanin Delivery in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective delivery of Mikanin in cell culture experiments. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action.

Troubleshooting Guide and FAQs

This section addresses common challenges encountered during the delivery and application of this compound in cell culture.

This compound Stock Solution and Storage

Question: How should I dissolve and store this compound?

Answer: this compound is a flavonoid with low aqueous solubility.

  • Solvents: It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1]. For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended.

  • Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light to prevent degradation.

Question: What is the maximum recommended concentration of DMSO in the final culture medium?

Answer: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all experiments.

Experimental Consistency and Reproducibility

Question: I am observing inconsistent results between experiments. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors related to its stability and delivery.

  • Stability in Media: Flavonoids can be unstable in aqueous cell culture media, with their stability being influenced by pH, light, and temperature[2][3]. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment and minimize the exposure of the media to light. The half-life of flavonoids in culture media can be short, with some degrading significantly within hours[4].

  • Precipitation: When diluting the DMSO stock solution into aqueous culture medium, this compound may precipitate if the final concentration exceeds its solubility limit in the mixed solvent. To avoid this, ensure rapid and thorough mixing upon dilution and visually inspect the medium for any precipitate.

Question: How can I confirm the final concentration of this compound in my culture medium?

Answer: High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound in your culture medium after dilution and at different time points during the experiment to assess its stability[5].

Cellular Uptake and Efficacy

Question: I am not observing the expected biological effects of this compound on my cells. What are the possible reasons?

Answer: A lack of biological effect could be due to inefficient cellular uptake or rapid degradation.

  • Cellular Uptake: The cellular uptake of flavonoids can vary between cell types[6]. To enhance uptake, consider advanced delivery methods.

  • Advanced Delivery Methods: Nanoparticle-based delivery systems, such as lipid-based nanoparticles or polymeric nanoparticles, can improve the solubility, stability, and cellular uptake of hydrophobic compounds like this compound[7][8][9].

Question: How can I measure the cellular uptake of this compound?

Answer: The intracellular concentration of this compound can be quantified using HPLC analysis of cell lysates. This involves treating cells with this compound, washing them to remove extracellular compound, lysing the cells, and then analyzing the lysate by HPLC[10][11].

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
K-562Chronic Myelogenous Leukemia~12.0 - 100+48
HeLaCervical Cancer~13.0 - 100+48

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[1][2][4][12]

Experimental Protocols

Detailed protocols for key experiments to assess the effects of this compound are provided below.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The G2/M phase of the cell cycle is a critical checkpoint, and this compound has been suggested to induce cell cycle arrest at this phase[13][14][15][16][17][18].

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Mikanin_Apoptosis_Pathway cluster_pathways Intracellular Signaling This compound This compound Cell Cancer Cell This compound->Cell Cellular Uptake ERK ERK (p-ERK) This compound->ERK Inhibition (?) Akt Akt (p-Akt) This compound->Akt Inhibition (?) Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Activation Apoptosis Apoptosis Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bax->Apoptosis Induction Bcl2->Bax Inhibition

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of ERK and Akt signaling pathways.

Experimental Workflow for Investigating this compound's Effects

The following workflow outlines the experimental steps to characterize the anticancer effects of this compound.

Mikanin_Workflow start Start stock Prepare this compound Stock Solution (DMSO) start->stock viability Cell Viability Assay (MTT) stock->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (p-ERK, p-Akt, Bcl-2, Bax) ic50->western end End apoptosis->end cell_cycle->end western->end

Caption: Experimental workflow for characterizing the anticancer effects of this compound in cell culture.

Logical Relationship for Troubleshooting Low this compound Efficacy

This diagram illustrates a logical approach to troubleshooting experiments where this compound shows lower-than-expected efficacy.

Troubleshooting_Workflow start Low this compound Efficacy Observed check_solubility Check for Precipitation in Culture Medium start->check_solubility check_stability Assess this compound Stability (HPLC at t=0 and t=x) check_solubility->check_stability No Precipitation optimize_delivery Optimize Delivery Method check_solubility->optimize_delivery Precipitation Observed check_uptake Quantify Cellular Uptake (HPLC of cell lysate) check_stability->check_uptake Stable check_stability->optimize_delivery Degradation Observed check_uptake->optimize_delivery Low Uptake use_nanoparticles Consider Nanoparticle Formulation check_uptake->use_nanoparticles Sufficient Uptake, Consider Intracellular Mechanism optimize_delivery->use_nanoparticles

Caption: Troubleshooting guide for addressing low experimental efficacy of this compound.

References

Troubleshooting peak tailing in Mikanin HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mikanin. The information is tailored to researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound HPLC analysis?

A1: The most frequent cause of peak tailing for this compound, a flavonoid with phenolic hydroxyl groups, is secondary interactions between the analyte and the stationary phase. These interactions primarily occur with residual silanol groups on the silica-based columns, especially when operating at a mobile phase pH where the hydroxyl groups of this compound are partially or fully ionized.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in achieving a symmetrical peak shape for this compound.[4] Since this compound is a weakly acidic compound due to its phenolic hydroxyl groups, a mobile phase pH close to its pKa will result in the co-existence of both ionized and non-ionized forms, leading to peak broadening or tailing.[5] To ensure a consistent ionization state and minimize peak tailing, it is recommended to operate the mobile phase at a pH at least 1.5 to 2 units below the pKa of the most acidic hydroxyl group.

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different viscosities and elution strengths which can affect peak efficiency.[6] While both can be used, sometimes switching from one to the other can improve peak symmetry. Additionally, ensuring high purity of the organic solvent is crucial, as impurities can contribute to peak distortion.

Q4: My this compound peak is tailing, but so are all the other peaks in my chromatogram. What could be the issue?

A4: If all peaks in the chromatogram exhibit tailing, the problem is likely systemic and not specific to the analyte chemistry.[7] Common causes include:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][8]

  • Column contamination or damage: A blocked frit, a void at the head of the column, or contamination from previous injections can distort the flow path and affect all peaks.[9]

  • Improperly seated fittings: A poor connection at the column inlet or outlet can create dead volume and lead to peak tailing.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting this compound Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues in this compound HPLC analysis.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Investigate Systemic Issues: - Check for leaks and proper fittings - Minimize extra-column volume - Inspect/replace column frit check_all_peaks->system_issue Yes mikanin_specific Address this compound-Specific Issues check_all_peaks->mikanin_specific No solution Symmetrical Peak Achieved system_issue->solution check_ph Is mobile phase pH ~1.5-2 units below This compound's pKa? mikanin_specific->check_ph adjust_ph Adjust Mobile Phase pH: - Lower pH with 0.1% Formic Acid or TFA - Ensure adequate buffering check_ph->adjust_ph No column_choice Is an appropriate column being used? check_ph->column_choice Yes adjust_ph->solution change_column Consider Column Change: - Use a high-purity, end-capped C18 column - Try a different stationary phase (e.g., Phenyl-Hexyl) column_choice->change_column No check_overload Is column overload a possibility? column_choice->check_overload Yes change_column->solution reduce_conc Reduce Sample Concentration: - Dilute the sample and reinject check_overload->reduce_conc Yes check_overload->solution No reduce_conc->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: Understanding the Chemical Basis of Peak Tailing for this compound

Peak tailing in the analysis of phenolic compounds like this compound is often due to secondary interactions with the silica-based stationary phase. This diagram illustrates the problematic interaction and the proposed solution.

G Interaction of this compound with Silica Surface cluster_0 Problem: Secondary Interaction cluster_1 Solution: pH Adjustment mikanin_ionized This compound (Ionized, M-O⁻) silanol_ionized Silanol Group (Si-O⁻) on Stationary Phase mikanin_ionized->silanol_ionized Strong Ionic Interaction (Causes Tailing) mikanin_neutral This compound (Neutral, M-OH) silanol_neutral Silanol Group (Si-OH) (Protonated at low pH) mikanin_neutral->silanol_neutral Reduced Interaction (Improved Peak Shape)

Caption: Chemical interactions leading to this compound peak tailing.

Data Summary

The following table summarizes common causes of peak tailing and their corresponding solutions with recommended parameters.

Potential Cause Symptoms Recommended Solution Quantitative Parameters
Secondary Silanol Interactions Tailing specific to this compound peak.Lower the mobile phase pH to suppress silanol ionization.[2] Use a high-purity, end-capped C18 column.Mobile Phase pH: < 3.0.[2][3] Buffer Concentration: 20-50 mM.
Column Overload Peak tailing that worsens with increased sample concentration. The peak may appear as a right triangle.[8]Reduce the mass of this compound injected onto the column.Dilute sample by a factor of 5 to 10.
Extra-Column Volume All peaks in the chromatogram are broad and tailing.Minimize tubing length and use narrow internal diameter tubing.[1] Ensure proper fittings.Tubing ID: ≤ 0.125 mm.
Column Contamination/Void Sudden onset of peak tailing for all peaks. High backpressure may be observed.Reverse flush the column (if permissible by the manufacturer).[2] Replace the column if flushing is ineffective.Flush with 20-30 column volumes of a strong solvent (e.g., isopropanol).[8]
Sample Solvent Effects Distorted or split peaks, especially for early eluting compounds.Dissolve the this compound standard and samples in the initial mobile phase.[8]-

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at an appropriate wavelength for this compound (a wavelength scan is recommended, typically around 254 nm or 340 nm for flavonoids).

  • Sample Preparation: Dissolve this compound standard and samples in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a final concentration of approximately 10-50 µg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Column Cleaning Procedure to Address Contamination

If column contamination is suspected to be the cause of peak tailing, the following general-purpose cleaning procedure for reversed-phase columns can be employed. Always consult the column manufacturer's guidelines for specific recommendations.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.

  • Flush with 20 column volumes of hexane or methylene chloride (if compatible with your HPLC system) for highly non-polar contaminants.

  • Flush again with 20 column volumes of isopropanol to remove the hexane or methylene chloride.

  • Store the column in a suitable storage solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase for immediate use.[8]

References

Technical Support Center: Optimizing Mikanin Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Mikanin treatment in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: A good starting point is to perform a literature search for studies that have used this compound or similar compounds in the same or a related cell line.[1] If no data is available, a broad range of concentrations, often with 10-fold serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM), is recommended for an initial dose-ranging study to determine the approximate range of bioactivity.[2]

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the cell type, the concentration of this compound, and the specific biological effect being measured.[3] A time-course experiment is the most effective way to determine this. This involves treating cells with a fixed concentration of this compound (determined from a dose-response experiment) and measuring the effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1][3]

Q3: Why am I seeing high variability between my replicate wells?

A3: High variability can stem from several factors, including inconsistent cell seeding density, pipetting errors, or edge effects in the culture plate.[3] To minimize variability, ensure you have a homogenous single-cell suspension before seeding, use calibrated pipettes, and consider avoiding the outer wells of the plate or filling them with sterile media to reduce evaporation.[3]

Q4: What are the essential controls to include in my this compound treatment experiment?

A4: Every experiment should include at least two types of controls: a negative (untreated) control and a vehicle control.[1] The vehicle is the solvent used to dissolve the this compound (e.g., DMSO).[1] This control is crucial to ensure that any observed effects are due to the this compound itself and not the solvent.[1] A positive control (a compound known to produce the expected effect) can also be beneficial.

Q5: What is the known mechanism of action for this compound?

A5: Recent studies on extracts of Mikania cordata, the plant from which this compound is derived, suggest that its biological effects may be mediated through the regulation of key signaling pathways. Specifically, it has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[1][2] Additionally, it may activate the Nrf2 pathway, which is involved in the antioxidant response.[1][2]

Troubleshooting Guide

Issue 1: No cytotoxic effect is observed at any concentration of this compound.

  • Question: I have treated my cells with a wide range of this compound concentrations, but I am not observing any cytotoxicity. What could be the reason?

  • Answer: There are several potential reasons for this observation:

    • Insufficient Incubation Time: The biological effect of this compound may require a longer incubation period to become apparent.[3] Consider performing a time-course experiment to assess longer exposure times.[3]

    • Incorrect Target: The cellular target of this compound may not be expressed in your specific cell line.[3] It is important to verify the expression of the putative target in your cells.[3]

    • Compound Solubility: this compound may not be fully soluble in the cell culture medium at the tested concentrations, leading to a lower effective concentration.[3]

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase during the experiment.

Issue 2: Inconsistent results between experiments.

  • Question: I am repeating my this compound treatment experiment and getting different results each time. What could be causing this inconsistency?

  • Answer: Inconsistent results between experiments can be due to several factors:

    • Cell Passage Number: Using cells with a wide range of passage numbers can introduce variability. It is recommended to use cells within a consistent and narrow passage number range for all experiments.[3]

    • Reagent Variability: Different batches of this compound, media, or other reagents can lead to variations in results.[3]

    • Inconsistent Incubation Times: Ensure that all incubation times are standardized and precisely followed in every experiment.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using an MTT Assay

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound treatment in a specific cell line.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete cell culture medium at a concentration known to induce a sub-maximal effect (e.g., the IC75 from a dose-response study).

    • Remove the old medium from the cells and replace it with the this compound-containing medium. Include vehicle-only and untreated controls.

    • Return the plates to the incubator.

  • Time-Course Measurement:

    • At each predetermined time point (e.g., 6, 12, 24, 48, and 72 hours), remove a plate from the incubator.

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability at each time point relative to the vehicle-treated control cells.

    • Plot cell viability against incubation time to determine the optimal duration of this compound treatment.

Data Presentation

Table 1: Example of Dose-Response Data for this compound Treatment (48-hour incubation)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2528.1 ± 3.9
5015.4 ± 2.5
1008.7 ± 1.9

Table 2: Example of Time-Course Data for this compound Treatment (at 10 µM)

Incubation Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.8
688.9 ± 5.3
1271.5 ± 6.1
2455.4 ± 4.9
4852.1 ± 5.2
7253.5 ± 4.7

Note: The data presented in these tables are for illustrative purposes only. Researchers must determine these values empirically for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B D Treat cells with this compound (and vehicle control) B->D C Prepare this compound dilutions C->D E Incubate for various time points (e.g., 6, 12, 24, 48, 72h) D->E F Add MTT reagent E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals G->H I Measure absorbance H->I J Calculate % cell viability I->J K Plot viability vs. time J->K L Determine optimal incubation time K->L

Caption: Experimental workflow for optimizing this compound incubation time.

mikanin_pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits MAPK MAPK Pathway This compound->MAPK inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 activates Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation OxidativeStress Reduced Oxidative Stress MAPK->OxidativeStress Antioxidant Increased Antioxidant Response Nrf2->Antioxidant

Caption: Potential signaling pathways affected by this compound treatment.

troubleshooting_flow cluster_no_effect No Cytotoxic Effect cluster_variability High Variability cluster_inconsistency Inconsistent Results Start Problem Encountered A1 Check Incubation Time (Is it long enough?) Start->A1 No Effect B1 Standardize Cell Seeding (Ensure uniform density) Start->B1 High Variability C1 Control Cell Passage Number (Use a narrow range) Start->C1 Inconsistent Results A2 Verify Target Expression (Is the target present?) A1->A2 A3 Confirm Compound Solubility (Is it dissolved properly?) A2->A3 B2 Calibrate Pipettes (Check for accuracy) B1->B2 B3 Avoid Edge Effects (Use inner wells) B2->B3 C2 Check Reagent Batches (Are they consistent?) C1->C2 C3 Standardize Protocols (Ensure identical procedures) C2->C3

Caption: Troubleshooting decision tree for this compound experiments.

References

How to minimize Mikanin precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mikanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound precipitation in your cell culture media and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring flavonoid, specifically a flavone, with the chemical formula C₁₈H₁₆O₇. It is found in various plant species of the Mikania genus. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4][5]

Q2: I am observing precipitation in my cell culture medium after adding this compound. What are the common causes?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • Improper Stock Solution Preparation: The choice of solvent, concentration, and storage of the stock solution are critical.

  • Incorrect Dilution: The method of diluting the stock solution into the final culture medium can cause the compound to crash out of solution.

  • pH and Temperature of the Medium: The pH and temperature of the cell culture medium can influence the solubility of this compound.

  • Interaction with Media Components: this compound may interact with components in the serum or the basal medium itself, leading to precipitation.

Q3: How should I prepare a this compound stock solution to avoid precipitation?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell culture applications.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides systematic steps to identify and resolve issues with this compound precipitation in your cell culture experiments.

Problem 1: this compound precipitates immediately upon addition to the cell culture medium.
Potential Cause Troubleshooting Step Expected Outcome
Highly Concentrated Stock Solution Prepare a lower concentration stock solution in DMSO.Reduces the final concentration of DMSO in the culture medium, which can sometimes aid solubility.
Incorrect Dilution Technique Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Avoid adding the medium directly to the stock solution.Promotes rapid and even dispersion of this compound, preventing localized high concentrations that can lead to precipitation.
Cold Medium Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.Increased temperature can enhance the solubility of this compound.
Problem 2: this compound precipitates over time in the incubator.
Potential Cause Troubleshooting Step Expected Outcome
pH Shift in the Medium Ensure your medium is properly buffered and the incubator's CO₂ level is correctly calibrated to maintain a stable physiological pH (typically 7.2-7.4).A stable pH environment can prevent pH-dependent precipitation of this compound.
Saturation The final concentration of this compound may be too high for the medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media combination.Identification of the maximum soluble concentration of this compound under your experimental conditions.
Interaction with Serum Proteins If using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free medium if compatible with your cell line.Minimizes potential interactions between this compound and serum components that could lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution: In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • Addition of this compound: While gently vortexing or swirling the medium, add the appropriate volume of the this compound stock solution dropwise to achieve the final desired working concentration.

  • Mixing: Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Application: Use the freshly prepared this compound-containing medium to treat your cells immediately.

Important Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Solubility Testing

SolventSuggested Starting Stock ConcentrationMaximum Recommended Final DMSO Concentration in Media
DMSO10 mM - 50 mM≤ 0.5% (v/v)

Note: The optimal stock and working concentrations should be empirically determined for your specific experimental setup.

Visualizing Experimental Workflow and Signaling Pathways

To aid in understanding the experimental process and the potential mechanisms of this compound action, the following diagrams are provided.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment This compound This compound Powder Stock This compound Stock Solution (e.g., 10 mM in DMSO) This compound->Stock DMSO Anhydrous DMSO DMSO->Stock Working This compound Working Solution Stock->Working Dropwise Addition with Mixing Medium Pre-warmed Cell Culture Medium Medium->Working Cells Cultured Cells Working->Cells Incubate Incubation (37°C, 5% CO₂) Cells->Incubate Analysis Downstream Analysis Incubate->Analysis

Caption: Workflow for preparing this compound solutions for cell culture experiments.

mikanin_signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition Apoptosis Apoptosis Pathway This compound->Apoptosis Induction Inflammation Inflammation (e.g., NO, PGE₂, Cytokines) NFkB->Inflammation MAPK->Inflammation CellDeath Cell Proliferation/Apoptosis Apoptosis->CellDeath

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Managing Autofluorescence of Mikanin in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mikanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound's intrinsic fluorescence (autofluorescence) in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2][3][4][5] This can lead to a poor signal-to-noise ratio, making it difficult to distinguish the true signal from your intended fluorescent labels from the background noise.[3][6] this compound, as a natural product, may possess inherent fluorescent properties that contribute to this background signal.[7]

Q2: How can I determine if the signal I'm seeing is from this compound's autofluorescence or my specific fluorescent label?

A: An essential control is to image an unstained sample containing this compound under the same conditions as your fully stained samples.[3][8][9] If you observe fluorescence in this control, it is likely due to autofluorescence.[9] Additionally, a "secondary antibody only" control can help rule out non-specific binding of the secondary antibody, which is another source of background.[9]

Q3: What are the common sources of autofluorescence in my samples besides this compound itself?

A: Autofluorescence can originate from various sources:

  • Endogenous Molecules: Naturally occurring molecules within tissues, such as collagen, elastin, NADH, and lipofuscin, are common sources of autofluorescence.[1][2][3][9]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2][3][9] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[1][2]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[1][2][3]

  • Culture Media: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[6][10]

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring my signal.

This is a common problem when working with compounds that exhibit autofluorescence. The following steps can help you diagnose and mitigate the issue.

Troubleshooting Workflow:

start High Background Fluorescence unstained_control Image Unstained Sample (with this compound) start->unstained_control autofluorescence_present Autofluorescence Confirmed unstained_control->autofluorescence_present Fluorescence Observed no_autofluorescence Low Autofluorescence. Check other sources of background. unstained_control->no_autofluorescence No Significant Fluorescence spectral_imaging Characterize Autofluorescence Spectrum autofluorescence_present->spectral_imaging choose_fluorophore Select Spectrally Distinct Fluorophore (e.g., Far-Red Dyes) spectral_imaging->choose_fluorophore quenching Apply Quenching Method choose_fluorophore->quenching photobleaching Photobleaching quenching->photobleaching Option 1 chemical_quenching Chemical Quenching quenching->chemical_quenching Option 2 image_processing Computational Subtraction quenching->image_processing Option 3 optimized_imaging Optimized Imaging Protocol photobleaching->optimized_imaging chemical_quenching->optimized_imaging image_processing->optimized_imaging

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Confirm Autofluorescence: As a first step, image a sample containing only this compound (and your biological specimen if applicable) without any fluorescent labels. This will confirm that this compound's autofluorescence is the source of the high background.[3][9]

  • Spectral Analysis: If your imaging system has spectral capabilities, acquire the emission spectrum of the this compound autofluorescence. This will help you choose fluorescent probes with emission spectra that are well-separated from the autofluorescence spectrum.[6]

  • Optimize Fluorophore Selection:

    • Go Far-Red: Autofluorescence is often strongest in the blue and green regions of the spectrum.[3][10] Switching to fluorophores that emit in the far-red or near-infrared range (e.g., those with emission >650 nm) can significantly improve your signal-to-noise ratio.[1][2][3][6][10]

    • Use Bright Dyes: Employing brighter fluorophores can help your specific signal overpower the background autofluorescence.[10]

  • Implement a Quenching Strategy: If changing fluorophores is not feasible or sufficient, consider the following quenching methods.

Quenching MethodPrincipleAdvantagesDisadvantages
Photobleaching Exposing the sample to high-intensity light before adding your fluorescent label to destroy the autofluorescent molecules.[6]Simple and does not require additional reagents.Can potentially damage the sample; may not be effective for all sources of autofluorescence.
Chemical Quenching Treating the sample with a chemical agent that reduces autofluorescence.Can be very effective for specific types of autofluorescence.May also quench the signal from your desired fluorophore; requires careful optimization.[9]
Computational Subtraction Acquiring an image of the autofluorescence in a separate channel and then computationally subtracting it from your signal channel.Non-invasive and can be very precise if the spectra are well-defined.Requires appropriate imaging hardware and software; may not be perfect if spectra overlap significantly.
Issue 2: My chemical quenching protocol is reducing my specific signal.

This indicates that the quenching agent is not specific enough and is affecting your fluorescent probe.

Troubleshooting Steps:

  • Titrate the Quencher: Reduce the concentration of the quenching agent or the incubation time.[9] The goal is to find a balance where autofluorescence is sufficiently reduced without a significant impact on your specific signal.

  • Try a Different Quenching Agent: Not all quenchers work the same way or are effective for all types of autofluorescence.[9][11] If one quencher is affecting your signal, another with a different mechanism might be more suitable.

Comparison of Common Chemical Quenchers:

QuencherTarget AutofluorescenceNotes
Sodium Borohydride Aldehyde-induced autofluorescence[1][2][3][10]Can have variable results and may damage tissue.[1]
Sudan Black B Lipofuscin autofluorescence[1][2][11]Can introduce its own fluorescence in the far-red channel.[1]
Copper Sulfate Broad-spectrum autofluorescence, including from lignin and polyphenols in plant-derived materials.[12]Can be effective in various sample types.[12]
Commercial Reagents (e.g., TrueVIEW) Non-lipofuscin sources like collagen and elastin.[1][11]Optimized for ease of use and effectiveness.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde fixation.[9]

  • Sample Preparation: Fix and permeabilize your cells or tissue sections according to your standard protocol.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in phosphate-buffered saline (PBS).

  • Incubation: Incubate your samples in the sodium borohydride solution for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual sodium borohydride.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol, starting from the blocking step.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.[11]

  • Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary.

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubation: Incubate the sections in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.[11]

  • Washing: Wash the sections thoroughly with PBS to remove excess Sudan Black B.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol.

Visualizing Experimental Logic

Logical Flow for Selecting an Autofluorescence Reduction Strategy:

start Autofluorescence Issue Identified is_fixation_induced Is autofluorescence fixation-induced? start->is_fixation_induced is_lipofuscin Is lipofuscin the primary source? is_fixation_induced->is_lipofuscin No use_sodium_borohydride Try Sodium Borohydride or change fixation method is_fixation_induced->use_sodium_borohydride Yes is_broad_spectrum Is the source unknown or broad-spectrum? is_lipofuscin->is_broad_spectrum No use_sudan_black Use Sudan Black B is_lipofuscin->use_sudan_black Yes optimize_fluorophores Optimize Fluorophore Selection (Far-Red) is_broad_spectrum->optimize_fluorophores try_photobleaching Try Photobleaching optimize_fluorophores->try_photobleaching use_commercial_quencher Use a broad-spectrum commercial quencher try_photobleaching->use_commercial_quencher

Caption: Decision tree for choosing an autofluorescence reduction method.

References

Mikanin Stability Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Mikanin stability in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: Generally, flavonoids like this compound exhibit greater stability in acidic to neutral conditions. While specific data for this compound is limited, related flavonoid compounds are most stable in a pH range of 4.0 to 6.0. It is recommended to perform a pH stability study to determine the optimal pH for your specific formulation and storage conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of a solution can significantly impact the stability of flavonoids.[1][2] In alkaline conditions (pH > 7), many flavonoids are susceptible to oxidative and hydrolytic degradation, which can lead to a loss of potency and the formation of degradation products.[3] Conversely, strongly acidic conditions can also lead to hydrolysis of glycosidic bonds if present in the flavonoid structure.

Q3: What are the visual indicators of this compound degradation in solution?

A3: A common indicator of flavonoid degradation, particularly at higher pH, is a color change in the solution, often turning yellow or brown. However, visual inspection is not a reliable method for quantifying stability. Chromatographic techniques like HPLC should be used for accurate assessment.

Q4: Can I use any buffer to adjust the pH of my this compound solution?

A4: The choice of buffer is critical as some buffer components can catalyze degradation. Phosphate buffers are commonly used, but it is advisable to screen a few different buffer systems (e.g., citrate, acetate) to ensure they are inert with respect to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be too high (alkaline).Adjust the pH to a mildly acidic range (e.g., pH 4.0-6.0) using a suitable buffer. Verify the stability by conducting a time-course analysis using HPLC.
Appearance of unknown peaks in the chromatogram. This compound is degrading into other compounds.This is indicative of degradation. Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify and characterize the degradation products.[4][5]
Precipitation of this compound from the solution. The pH of the solution may be near the isoelectric point of this compound, reducing its solubility.Adjust the pH away from the isoelectric point. The solubility of some flavonoids increases at a more alkaline pH, but this may compromise stability.[6] A co-solvent system may be necessary if pH adjustment is not a viable option.
Inconsistent results between experiments. The pH of the solutions is not being consistently controlled or measured.Ensure accurate and consistent pH measurement for all solutions. Calibrate the pH meter before each use. Prepare fresh buffers for each experiment.

Quantitative Data on this compound Stability

The following table presents hypothetical data on the stability of this compound at different pH values over a 24-hour period at room temperature. This data is illustrative of the expected trend for a flavonoid compound.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010097.22.8
4.010099.10.9
5.010099.50.5
6.010098.81.2
7.010092.37.7
8.010075.624.4
9.010051.248.8

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.[7][8][9]

1. Materials:

  • This compound reference standard
  • HPLC grade water, acetonitrile, and methanol
  • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium acetate)
  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment
  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). A common approach is to use 50 mM phosphate buffer and adjust the pH with phosphoric acid or sodium hydroxide.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
  • For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

4. Incubation:

  • Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

5. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
  • Quench any further degradation by neutralizing the sample if necessary (e.g., for highly acidic or basic samples).
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH.
  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact drug from its degradation products.

1. Forced Degradation:

  • Subject this compound to stress conditions (acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress) to generate degradation products.[4][5]
  • Acid/Base Hydrolysis: Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).
  • Oxidation: Treat this compound solution with 3% hydrogen peroxide.
  • Photolysis: Expose this compound solution to UV light.
  • Thermal Stress: Heat this compound solution at a high temperature (e.g., 80°C).

2. Chromatographic Conditions Development:

  • Use a C18 column as a starting point.
  • Experiment with different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with an acid modifier like formic acid or phosphoric acid) to achieve adequate separation between the this compound peak and the peaks of the degradation products.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution samples Prepare Test Solutions (this compound in each buffer) stock->samples buffers Prepare Buffers (pH 3-9) buffers->samples incubate Incubate at Controlled Temperature samples->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis and Kinetic Modeling hplc->data

Caption: Experimental workflow for determining this compound stability at different pH values.

degradation_pathway This compound This compound Intermediate Oxidized Intermediate This compound->Intermediate High pH (OH-) Product_B Degradation Product B (e.g., Hydrolyzed Moiety) This compound->Product_B Strong Acid (H+) Product_A Degradation Product A (e.g., Ring Fission Product) Intermediate->Product_A Oxidation

Caption: Hypothetical degradation pathway of this compound under alkaline and acidic conditions.

References

Troubleshooting low yield of Mikanin during isolation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Mikanin during its isolation from Mikania micrantha.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and actionable solutions.

Q1: My crude extract of Mikania micrantha shows low this compound content even before purification. What could be the issue?

A1: Low this compound content in the initial crude extract can stem from several factors related to the plant material and initial extraction process.

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary significantly based on the plant's geographical location, harvest time, and post-harvest handling.[1] Using fresh, healthy leaves and proper drying techniques (e.g., air-drying or oven-drying at low temperatures, around 37-40°C) is crucial to preserve the compound.[2]

  • Extraction Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting this compound, a flavonoid. Studies have shown that solvents like methanol, ethanol, and ethyl acetate are effective for extracting flavonoids from Mikania micrantha.[3] An inappropriate solvent may result in a low yield of the target compound in the crude extract.

  • Extraction Method: The extraction technique employed can significantly impact the yield. While simple maceration can be effective, techniques like Soxhlet extraction or ultrasound-assisted extraction can enhance efficiency.[3] However, prolonged exposure to high temperatures during methods like reflux extraction can lead to the degradation of thermosensitive compounds.[4]

Q2: I am experiencing a significant loss of this compound during the column chromatography purification step. What are the likely causes and how can I mitigate this?

A2: Loss of the target compound during chromatographic purification is a common challenge. Several factors could be contributing to this issue.

  • Irreversible Adsorption on Stationary Phase: this compound, with its polar functional groups, can irreversibly adsorb to highly active stationary phases like silica gel. This is a common reason for low recovery during column chromatography.[5]

    • Solution: Deactivate the silica gel by adding a small percentage of water or use a less active stationary phase like alumina. Alternatively, reversed-phase chromatography (e.g., C18) can be a good option where the mobile phase is polar.

  • Compound Degradation on the Column: The stationary phase can sometimes catalyze the degradation of sensitive compounds. Flavonoids can be unstable on silica gel.

    • Solution: To check for on-column degradation, you can perform a simple test. Spot your crude extract on a TLC plate, and next to it, spot a small amount of silica gel from your column on top of another spot of your extract. If you observe new spots or a significant reduction in the intensity of the this compound spot after developing the plate, it indicates degradation. Using a less acidic or deactivated stationary phase can help.

  • Inappropriate Mobile Phase: An improperly selected mobile phase can lead to poor separation and co-elution with other compounds, making it difficult to isolate pure this compound and resulting in apparent low yield.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation (a clear difference in Rf values) between this compound and other major components of the extract.

  • Compound Tailing: Broad or tailing peaks during column chromatography can lead to the collection of very dilute fractions, making it seem like the yield is low.

    • Solution: Adding a small amount of a slightly more polar solvent or a modifier like acetic acid to the mobile phase can sometimes improve peak shape. Ensure the column is packed uniformly to prevent channeling.

Q3: The isolated this compound appears to be impure, with contaminating compounds. How can I improve the purity?

A3: Achieving high purity often requires a multi-step purification strategy.

  • Fractionation Prior to Column Chromatography: To reduce the complexity of the mixture loaded onto the final purification column, it is highly recommended to perform a preliminary fractionation of the crude extract. This can be achieved by liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).[6] This will separate compounds based on their polarity, and the this compound-rich fraction can then be subjected to further purification.

  • Multiple Chromatographic Techniques: A single chromatographic step may not be sufficient to achieve high purity. Combining different techniques can be very effective. For instance, an initial separation on a silica gel column can be followed by further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[7]

  • Recrystallization: If a reasonably pure fraction of this compound can be obtained, recrystallization is an excellent final step to achieve high purity. This involves dissolving the compound in a minimal amount of a hot solvent in which it has good solubility and then allowing it to cool slowly, causing the pure compound to crystallize out.

Q4: I suspect that this compound is degrading during my isolation procedure. What are the stability concerns for this compound?

A4: this compound, as a sesquiterpene lactone and a flavonoid, is susceptible to degradation under certain conditions.

  • pH Sensitivity: Sesquiterpene lactones can be unstable at pH 7.4 and higher, while they tend to be more stable at a slightly acidic pH of 5.5.[6] It is advisable to maintain a slightly acidic environment during extraction and purification steps where aqueous solutions are used.

  • Temperature Sensitivity: Flavonoids can degrade at elevated temperatures.[7] Avoid prolonged exposure to high heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature for solvent removal.

  • Light and Air Sensitivity: Some flavonoids are sensitive to light and oxidation.

    • Solution: Protect your samples from direct light by using amber-colored glassware or by wrapping your flasks and columns in aluminum foil. Purging solutions with nitrogen can help to prevent oxidation. Adding antioxidants like ascorbic acid during extraction has also been reported to protect flavonoids from degradation.

Data on this compound and Related Compounds

The following table summarizes data on the chemical constituents of Mikania micrantha and the extractive values using different solvents. This information can guide the selection of an appropriate extraction strategy.

Plant PartExtraction SolventExtractive Yield (%)Key Chemical Constituents Identified in Mikania micranthaReference
LeavesChloroform (ultrasonic extraction)6.13Deoxymikanolide, Scandenolide, Dihydromikanolide, Mikanolide[4]
Leavesn-hexane, ethyl acetate, methanol (stepwise maceration)Not specifiedFlavonoids, Saponins, Tannins in methanolic and ethyl acetate fractions[3][6]
Aerial Parts95% EthanolNot specifiedThis compound, Eupalitin, Luteolin, Sesquiterpene lactones[7][8]

Experimental Protocols

This section provides a detailed, generalized methodology for the extraction and isolation of this compound from Mikania micrantha, based on established protocols for similar compounds.

Protocol 1: Extraction and Fractionation
  • Plant Material Preparation: Air-dry fresh leaves of Mikania micrantha in the shade or in an oven at a low temperature (37-40°C).[2] Grind the dried leaves into a coarse powder.

  • Extraction:

    • Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane, and then ethyl acetate.

    • Separate the layers and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with flavonoids, including this compound.[7]

Protocol 2: Isolation and Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc.).

    • The specific gradient will need to be optimized based on TLC analysis of the ethyl acetate fraction.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Monitor the fractions by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major desired spot.

  • Further Purification (if necessary):

    • The combined fractions can be further purified using a Sephadex LH-20 column with a suitable solvent like methanol to remove smaller impurities.

    • Alternatively, preparative HPLC can be used for final purification to achieve high purity.[7]

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Visualizations

This compound Isolation Workflow

Mikanin_Isolation_Workflow Plant Mikania micrantha Leaves Drying Drying and Grinding Plant->Drying Extraction Ethanol Extraction Drying->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation (n-hexane, ethyl acetate) CrudeExtract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (this compound Enriched) Fractionation->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_CC Fractions Collected Fractions Silica_CC->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound Combine pure fractions

Caption: General workflow for the isolation of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Crude Low yield in crude extract? Start->Check_Crude Yes_Crude Yes Check_Crude->Yes_Crude No_Crude No Check_Crude->No_Crude Plant_Material Check Plant Material: - Freshness - Harvest time - Drying method Yes_Crude->Plant_Material Extraction_Params Optimize Extraction: - Solvent polarity - Extraction method - Temperature Yes_Crude->Extraction_Params Purification_Issue Loss during purification No_Crude->Purification_Issue Adsorption Irreversible adsorption? Purification_Issue->Adsorption Yes_Adsorption Yes Adsorption->Yes_Adsorption No_Adsorption No Adsorption->No_Adsorption Deactivate_Silica Deactivate silica gel or use reversed-phase Yes_Adsorption->Deactivate_Silica Degradation Compound degradation? No_Adsorption->Degradation Yes_Degradation Yes Degradation->Yes_Degradation No_Degradation No Degradation->No_Degradation Stability_Checks Check stability: - pH - Temperature - Light exposure Yes_Degradation->Stability_Checks Purity_Issue Impure final product? No_Degradation->Purity_Issue Yes_Purity Yes Purity_Issue->Yes_Purity Add_Purification_Step Add purification steps: - Pre-fractionation - Sephadex / Prep-HPLC Yes_Purity->Add_Purification_Step

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Ensuring Reproducibility in Mikanin-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Mikanin and related compounds from Mikania species.

General Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area Potential Cause Recommended Solution
Compound & Reagent Integrity Inconsistent purity or degradation of this compound stock.Regularly assess the purity of your this compound stock using techniques like HPLC. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Variability in solvent quality.Use high-purity, HPLC-grade solvents for all extractions, dilutions, and assays. Ensure solvents are properly stored to prevent degradation.
Cell Culture & Handling Mycoplasma contamination.Routinely test cell cultures for mycoplasma contamination. Quarantine and treat or discard any contaminated cultures.
High passage number leading to genetic drift.Use cells within a consistent and documented low passage number range for all experiments. Maintain a well-characterized cell bank.
Inconsistent cell seeding density.Implement a strict protocol for cell counting and seeding. Use an automated cell counter for improved accuracy.
Assay Performance Edge effects in multi-well plates.Avoid using the outer wells of microplates for experimental samples. Fill perimeter wells with sterile PBS or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and proper pipetting technique across all experiments.
Data Analysis & Interpretation Inappropriate statistical methods.Consult with a biostatistician to ensure the use of appropriate statistical tests for your experimental design and data type.
Lack of appropriate controls.Include positive and negative controls in every experiment. For signaling studies, include vehicle controls and known activators/inhibitors of the pathway.

Frequently Asked Questions (FAQs)

Q1: My this compound extract shows variable bioactivity between batches. How can I standardize it?

A1: The chemical composition of plant extracts can vary significantly due to factors like harvest time, geographic location, and extraction method. To standardize your extract, perform phytochemical analysis (e.g., HPLC, LC-MS) to quantify the concentration of key marker compounds, such as mikanolide or dihydromikanolide. Adjust the concentration of your extract based on the content of these markers to ensure consistent bioactivity.

Q2: I am observing high variability in my cell-based assays. What are the most common sources of this variability?

A2: High variability in cell-based assays often stems from inconsistent cell culture practices. Key factors to control are cell passage number, confluency at the time of treatment, and seeding density. Ensure you have a standardized protocol for cell culture and that all researchers in your lab adhere to it strictly.

Q3: How can I be sure that the observed effects are due to this compound and not the solvent?

A3: Always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to subtract any effects of the solvent from the effects of your compound.

Q4: What is the best way to prepare and store this compound stock solutions?

A4: this compound is a phenolic compound and may be susceptible to degradation. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into small, single-use vials and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Note: Specific protocols for the isolation of pure this compound are not widely published. The following are generalized protocols based on methods for extracting and analyzing related compounds from Mikania species.

Protocol 1: Generalized Extraction of Phenolic Compounds from Mikania micrantha

This protocol is based on methods for extracting mikanolide and dihydromikanolide.

  • Plant Material Preparation:

    • Collect fresh leaves of Mikania micrantha.

    • Wash the leaves thoroughly with distilled water to remove any debris.

    • Air-dry the leaves in a shaded, well-ventilated area until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Suspend the powdered leaves in ethyl acetate at a ratio of 1:10 (w/v).

    • Stir the mixture vigorously for 30 minutes at a temperature of 55-60°C.

    • Separate the solid residue by filtration.

    • Repeat the extraction process on the solid residue with fresh ethyl acetate.

    • Combine the ethyl acetate extracts from both steps.

  • Solvent Evaporation and Extract Recovery:

    • Evaporate the ethyl acetate from the combined extracts under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 2: Quantitative Analysis of this compound Extract by High-Performance Liquid Chromatography (HPLC)
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard (e.g., a purified this compound compound if available, or a related marker compound) of known concentration in HPLC-grade methanol or a suitable solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Accurately weigh the dried this compound extract and dissolve it in the mobile phase to a known concentration.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the absorption maximum of the analyte (e.g., 254 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Quantify the amount of the marker compound in the this compound extract by comparing its peak area to the calibration curve.

Signaling Pathways and Workflows

Mikania Extract Anti-inflammatory Signaling Pathway

Extracts from Mikania species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2]

Mikania_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates Mikania Mikania Extract Mikania->TAK1 Inhibits IKK IKK TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Upregulates MAPKs->Inflammatory_Genes Upregulates

Caption: Mikania extract inhibits inflammation via TAK1, blocking NF-κB and MAPK pathways.

General Experimental Workflow for Assessing Bioactivity

This workflow outlines the key steps for reproducibly assessing the biological activity of a this compound extract.

Experimental_Workflow Start Start: Plant Material Collection Extraction Extraction & Fractionation Start->Extraction QC Phytochemical Analysis (HPLC/LC-MS for Standardization) Extraction->QC Stock Preparation of Standardized Stock Solutions QC->Stock Treatment Cell Treatment (Dose-Response & Time-Course) Stock->Treatment Cell_Culture Cell Culture (Standardized Passage & Density) Cell_Culture->Treatment Assay Bioactivity Assay (e.g., Viability, Cytokine ELISA) Treatment->Assay Data_Analysis Data Analysis (Appropriate Statistics) Assay->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A standardized workflow is crucial for reproducible bioactivity assessment.

References

Technical Support Center: Mitigating Off-Target Effects of Mikanin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Mikanin in their cellular models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a flavonoid compound found in various plants, including Mikania micrantha. While its precise on-target effects are still under investigation, studies on aqueous extracts of Mikania micrantha containing this compound have demonstrated anti-cancer properties. These effects are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase, in cancer cell lines.

Q2: What are the potential off-target effects of this compound?

A2: Direct experimental data on the specific off-target profile of isolated this compound is limited. However, based on studies of structurally similar flavonoids like Kaempferol, Apigenin, Luteolin, and Eupafolin, it is plausible that this compound may interact with various cellular kinases. These potential off-targets could include components of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial regulators of cell growth, proliferation, and survival. Unintended inhibition of these pathways could lead to unexpected cellular phenotypes.

Q3: Why am I observing cytotoxicity in my control cell line?

A3: Unexpected cytotoxicity in a control cell line could be due to several factors:

  • High Compound Concentration: The concentration of this compound being used may be too high, leading to non-specific toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in your final culture medium.

  • Off-Target Effects: this compound might be interacting with essential cellular targets in your control cell line that are not its intended cancer-specific target.

Q4: How can I confirm that the observed phenotype is due to an on-target effect of this compound?

A4: To increase confidence in on-target activity, consider the following approaches:

  • Dose-Response Correlation: The potency of this compound in eliciting the desired phenotype should correlate with its potency against its intended molecular target (if known).

  • Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same protein or pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]

  • Target Knockdown/Knockout: If the putative target of this compound is known, reducing its expression using techniques like siRNA or CRISPR should phenocopy the effect of this compound treatment. Conversely, this compound should have a diminished effect in cells lacking the target.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Description: You are observing significant variability in cell viability or IC50 values for this compound between experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted this compound in culture medium.
Inaccurate Pipetting Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes of high-concentration stock solutions.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Perform a cell count before plating.
Issue 2: High Levels of Cell Death at Low this compound Concentrations

Description: You are observing significant cytotoxicity at concentrations where you expect to see more subtle, on-target effects.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤0.5%). Run a vehicle-only control to confirm.
High Sensitivity of Cell Line Your cell line may be particularly sensitive to the on-target or off-target effects of this compound. Perform a broad dose-response curve to identify a more suitable concentration range.
Off-Target Toxicity This compound may be potently inhibiting an essential off-target protein. Consider performing a kinome scan or other target identification methods to identify potential off-targets.
Issue 3: Discrepancy Between Antiproliferative Effect and Apoptosis Induction

Description: You observe a decrease in cell viability (e.g., via MTT assay), but do not see a corresponding increase in apoptosis markers (e.g., via Annexin V staining).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Cycle Arrest This compound may be primarily causing cell cycle arrest rather than inducing apoptosis at the tested concentration and time point. Perform cell cycle analysis using propidium iodide staining.
Necrotic Cell Death At higher concentrations, this compound might be inducing necrosis instead of apoptosis. Use a dye that distinguishes between apoptotic and necrotic cells, such as Propidium Iodide in combination with Annexin V.
Timing of Assay The peak of apoptosis may occur at a different time point than when you are performing the assay. Conduct a time-course experiment for apoptosis detection.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Mikanin_On_Target_Pathway This compound This compound Putative_Target Putative On-Target (e.g., Cell Cycle Regulator) This compound->Putative_Target Inhibition Cell_Cycle_Arrest G2/M Phase Arrest Putative_Target->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Putative_Target->Apoptosis Induces

Caption: Hypothesized on-target mechanism of this compound leading to cell cycle arrest and apoptosis.

Mikanin_Off_Target_Hypothesis cluster_this compound This compound cluster_Pathways Potential Off-Target Pathways cluster_Effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition? MAPK MAPK Pathway (e.g., ERK, p38) This compound->MAPK Modulation? Proliferation Altered Proliferation PI3K_Akt->Proliferation Survival Altered Survival PI3K_Akt->Survival MAPK->Proliferation MAPK->Survival

Caption: Hypothesized off-target interactions of this compound with key signaling pathways.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Run Solvent Control Start->Check_Solvent Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Check_Solvent->Dose_Response On_Target_Validation On-Target Validation (e.g., Knockdown) Dose_Response->On_Target_Validation Off_Target_Investigation Investigate Off-Targets (e.g., Kinome Scan) Dose_Response->Off_Target_Investigation Outcome Identify Source of Cytotoxicity On_Target_Validation->Outcome Off_Target_Investigation->Outcome

References

Validation & Comparative

Mikanin versus doxorubicin: a comparative cytotoxicity study in breast cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the chemotherapeutic agent doxorubicin and the natural compound mikanin reveals significant differences in their cytotoxic profiles against breast cancer cells. While doxorubicin exhibits potent, well-documented anti-cancer activity, a direct quantitative comparison with pure this compound is challenging due to a lack of specific data on the isolated compound. However, analysis of extracts from Mikania species, which contain this compound, provides insights into its potential as an anti-cancer agent.

This guide presents available experimental data on the cytotoxic effects of doxorubicin and Mikania extracts on breast cancer cell lines, offering a comparative overview for researchers and drug development professionals.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for doxorubicin and Mikania extracts in various breast cancer cell lines.

Doxorubicin
Breast Cancer Cell Line IC50 Value Treatment Duration Reference
MCF-70.69 µMNot Specified
MCF-71.65 µM48 hours
MCF-78.31 µM48 hours
MDA-MB-2313.16 µMNot Specified
MDA-MB-2316.60 µM48 hours
BT-4741.57 µM48 hours
T47D8.53 µMNot Specified
BT-20320 nM72 hours
Mikania Extracts
Plant Species Breast Cancer Cell Line Effect Reference
Mikania glomerata (ethanolic extract)MCF-7Dose- and time-dependent inhibition of cell proliferation
Mikania cordata (ethyl acetate fraction)MCF-7Significantly inhibited proliferation

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as treatment duration and specific assays used. The data for Mikania is from crude extracts, and the concentration of this compound within these extracts is not specified.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to assess the cytotoxicity of doxorubicin and Mikania extracts.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • General Procedure:

    • Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (doxorubicin or Mikania extract) for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay: This is a protein-staining assay used to determine cell density.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • General Procedure:

    • Cells are seeded and treated in 96-well plates as in the MTT assay.

    • After treatment, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The bound dye is solubilized with a Tris-base solution.

    • The absorbance is measured at approximately 510 nm.

    • IC50 values are calculated from the resulting dose-response curve.

Apoptotic Signaling Pathways

Both doxorubicin and extracts from Mikania species have been shown to induce apoptosis, or programmed cell death, in breast cancer cells. However, the known signaling pathways differ in their level of detail.

Doxorubicin-Induced Apoptosis

Doxorubicin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Mechanism of Action: Doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS). This leads to DNA damage and cellular stress, triggering apoptotic signaling cascades.

  • Intrinsic Pathway: Doxorubicin can induce the release of cytochrome c from the mitochondria by modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.

  • Extrinsic Pathway: Doxorubicin can also upregulate the expression of death receptors, such as Fas, on the surface of cancer cells, making them more susceptible to apoptosis initiated by immune cells. This pathway involves the activation of caspase-8.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & ROS Generation Doxorubicin->DNA_Damage Death_Receptors Death Receptors (e.g., Fas) ↑ Doxorubicin->Death_Receptors p53 p53 Activation DNA_Damage->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway in breast cancer cells.

This compound-Induced Apoptosis

The precise signaling pathways activated by pure this compound in breast cancer cells are not yet well-defined. However, studies on extracts from Mikania cordata suggest that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis and oxidative stress. One fraction of the extract was shown to cause DNA fragmentation, a hallmark of apoptosis.

Mikania_Experimental_Workflow Mikania_glomerata Mikania glomerata Leaves Extraction Ethanolic Extraction Mikania_glomerata->Extraction Treatment Treatment with Extract Extraction->Treatment MCF7_Culture MCF-7 Cell Culture MCF7_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of Mikania glomerata extract.

Conclusion

Doxorubicin is a potent cytotoxic agent against a range of breast cancer cell lines, with its mechanisms of action being well-characterized. In contrast, while extracts from Mikania species show promise in inhibiting the proliferation of breast cancer cells, further research is required to isolate and characterize the cytotoxic activity of pure this compound. A direct and quantitative comparison of the cytotoxicity of this compound and doxorubicin will necessitate studies that determine the IC50 value of purified this compound in various breast cancer cell lines and elucidate its specific molecular targets and signaling pathways. Such research will be crucial in evaluating the potential of this compound as a novel therapeutic agent for breast cancer.

Mikanin vs. Other Flavonoids: A Comparative Guide on Viral Entry Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their broad-spectrum antiviral activities. A critical target in antiviral drug development is the inhibition of viral entry, the initial and essential step of infection. This guide provides a comparative analysis of the efficacy of Mikanin, a sesquiterpene lactone, against prominent flavonoids—Quercetin, Luteolin, and Kaempferol—in inhibiting viral entry, supported by available experimental data and detailed methodologies.

Executive Summary

While Quercetin, Luteolin, and Kaempferol have demonstrated significant potential as viral entry inhibitors with a growing body of evidence, there is a notable lack of specific quantitative data on the viral entry inhibition efficacy of this compound. Research on the antiviral properties of Mikania glomerata, a plant from which this compound is isolated, suggests activity against certain viruses like Herpes Simplex Virus (HSV); however, these studies have primarily focused on crude extracts or other compounds like coumarins, and have not specifically detailed a viral entry inhibition mechanism for this compound. Sesquiterpene lactones, the class of compounds to which this compound belongs, have been shown to possess antiviral properties, with some members of this class targeting viral entry. Further research is imperative to elucidate the specific role of this compound in this context.

This guide, therefore, focuses on a detailed comparison of the well-documented viral entry inhibitory effects of Quercetin, Luteolin, and Kaempferol.

Comparative Efficacy of Flavonoids in Inhibiting Viral Entry

The following table summarizes the available quantitative data (IC50 values) for Quercetin, Luteolin, and Kaempferol against various viruses, highlighting their potency as viral entry inhibitors.

FlavonoidVirusAssay TypeCell LineIC50 ValueReference
Quercetin SARS-CoV-2Pseudovirus NeutralizationHEK293T-ACE212.5 µM[1]
SARS-CoV-2Spike-ACE2 Binding Inhibition (ELISA)-2.22 - 7.52 µM (for O-modified derivatives)[2]
Influenza A/H1N1Neuraminidase Inhibition Assay-~22 µM[3]
Luteolin SARS-CoV-2Spike-ACE2 Binding Inhibition-0.61 mM[4][5]
SARS-CoV-2Pseudovirus NeutralizationHEK293-ACE2Not specified, but showed inhibition[4]
Kaempferol Influenza A/H1N1 & H9N2Neuraminidase Inhibition Assay-Not specified, but showed inhibition

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

Mechanisms of Viral Entry Inhibition by Flavonoids

Flavonoids can thwart viral entry through various mechanisms, primarily by interacting with viral surface glycoproteins or host cell receptors. The diagram below illustrates the general process of enveloped virus entry and the points of inhibition by flavonoids.

Viral_Entry_Inhibition General Mechanism of Enveloped Virus Entry and Flavonoid Inhibition cluster_virus Virus cluster_host Host Cell Virus Enveloped Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Spike Spike Glycoprotein Membrane Host Cell Membrane Receptor->Membrane 2. Membrane Fusion Viral Genome Release Viral Genome Release Membrane->Viral Genome Release 3. Entry Flavonoids Flavonoids (Quercetin, Luteolin, Kaempferol) Flavonoids->Spike Inhibits binding to receptor Flavonoids->Receptor Blocks viral attachment Flavonoids->Membrane Interferes with fusion

Caption: Flavonoids can inhibit viral entry by binding to viral spike proteins, blocking host cell receptors, or interfering with the membrane fusion process.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the viral entry inhibitory activity of the discussed flavonoids.

Pseudovirus Neutralization Assay

This assay is a safe and effective method to study the entry of highly pathogenic viruses like SARS-CoV-2.

Pseudovirus_Neutralization_Workflow Pseudovirus Neutralization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Pseudovirus Generate Pseudovirus (e.g., lentivirus expressing Spike protein) Incubate Incubate Pseudovirus with Flavonoid dilutions Pseudovirus->Incubate Cells Culture Host Cells (e.g., HEK293T-ACE2) Infect Infect Host Cells with the mixture Cells->Infect Compound Prepare serial dilutions of Flavonoid Compound->Incubate Incubate->Infect Measure Measure Reporter Gene Activity (e.g., Luciferase) Infect->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow of a pseudovirus neutralization assay to determine the inhibitory concentration of a compound against viral entry.

Methodology:

  • Pseudovirus Production: A replication-defective viral core (e.g., lentivirus) is engineered to express the surface protein of the target virus (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase).

  • Cell Culture: Host cells susceptible to the virus, typically overexpressing the viral receptor (e.g., HEK293T cells overexpressing ACE2 for SARS-CoV-2), are cultured in 96-well plates.

  • Neutralization Reaction: The pseudovirus is pre-incubated with serial dilutions of the flavonoid for a specific period (e.g., 1 hour at 37°C).

  • Infection: The pseudovirus-flavonoid mixture is then added to the host cells.

  • Readout: After a defined incubation period (e.g., 48-72 hours), the cells are lysed, and the reporter gene activity is measured. The reduction in reporter signal in the presence of the flavonoid compared to the untreated control indicates neutralization.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the flavonoid concentration.

Spike-ACE2 Binding Inhibition Assay (ELISA-based)

This in vitro assay directly measures the ability of a compound to block the interaction between the viral spike protein and its host cell receptor.[2]

Methodology:

  • Coating: A 96-well plate is coated with the recombinant receptor-binding domain (RBD) of the viral spike protein.

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Inhibition Reaction: The flavonoid is pre-incubated with biotinylated ACE2 protein.

  • Binding: The flavonoid-ACE2 mixture is added to the RBD-coated wells.

  • Detection: The plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated ACE2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of bound ACE2.

  • Data Analysis: The reduction in absorbance in the presence of the flavonoid is used to calculate the percentage of inhibition and the IC50 value.

Neuraminidase Inhibition Assay

This assay is specific for viruses like influenza that use neuraminidase (NA) for their release from infected cells, which is a critical step in the viral life cycle and can be considered part of the broader entry/exit process.

Methodology:

  • Enzyme Reaction: The influenza virus (as a source of neuraminidase) is incubated with a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]

  • Inhibition: In the presence of an inhibitor like Kaempferol, the enzymatic activity of neuraminidase is blocked.

  • Fluorescence Measurement: The cleavage of MUNANA by active neuraminidase produces a fluorescent product (4-methylumbelliferone), which can be quantified using a fluorometer.[6][7][8]

  • Data Analysis: The reduction in fluorescence in the presence of the flavonoid is used to determine the IC50 value.[6]

Conclusion

Quercetin, Luteolin, and Kaempferol have emerged as promising natural candidates for the development of antiviral therapies that target viral entry. Their ability to interfere with the initial stages of viral infection through multiple mechanisms makes them attractive subjects for further research and drug development. In contrast, the specific role of this compound as a viral entry inhibitor remains largely unexplored, representing a significant knowledge gap. Future studies should focus on isolating and testing pure this compound in various viral entry assays to determine its efficacy and mechanism of action, thereby enabling a direct and meaningful comparison with other well-characterized flavonoids. This will be crucial for harnessing the full potential of these natural compounds in the global fight against viral diseases.

References

A Head-to-Head Comparison of Mikanin and Celecoxib in Cyclooxygenase-2 (COX-2) Associated Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anti-inflammatory properties of Mikanin, a natural compound, and Celecoxib, a well-established selective COX-2 inhibitor. The comparison focuses on their distinct mechanisms of action, supported by experimental data, to inform research and drug development efforts in the field of inflammation. While both compounds exhibit anti-inflammatory effects, their primary modes of action differ significantly. Celecoxib is a direct and selective inhibitor of the COX-2 enzyme, whereas current research suggests this compound's effects are primarily mediated through the modulation of upstream inflammatory signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory proteins, including COX-2.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Celecoxib, highlighting their different pharmacological profiles.

Table 1: In Vitro COX-2 Inhibition

CompoundAssay SystemIC50 ValueReference
CelecoxibHuman Dermal Fibroblasts91 nM[1]
CelecoxibSf9 Cells (human recombinant)40 nM[2]
CelecoxibHuman Peripheral Monocytes6.8 µM[3]
This compoundNot AvailableNot Available

Note: The IC50 values for Celecoxib can vary depending on the specific assay conditions and cell types used.

Table 2: In Vivo Anti-Inflammatory Activity

CompoundModelDosageEffectReference
Ethanolic Extract of Mikania micranthaCarrageenan-induced Rat Paw Edema200-400 mg/kgDose-dependent, significant reduction of paw edema[4]
Ethanolic Extract of Mikania scandensCarrageenan-induced Rat Paw Edema1000 mg/kg50% inhibition of paw edema[5]
CelecoxibCarrageenan-induced Hyperalgesia in RatsED30 = 0.81 mg/kgDose-related abrogation of hyperalgesia[1]

Table 3: Effects on Inflammatory Pathways

CompoundPathway/TargetEffectReference
This compound (Mikania extracts)NF-κBInhibition of activation[6]
CelecoxibNF-κBSuppression of TNF-α induced activation, phosphorylation, and nuclear translocation[7][8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and Celecoxib, while overlapping, are initiated through different primary mechanisms.

This compound's Proposed Anti-Inflammatory Pathway

This compound, based on studies of Mikania extracts, is believed to exert its anti-inflammatory effects by targeting upstream signaling cascades, primarily the NF-κB pathway. By inhibiting the activation of NF-κB, this compound can prevent the transcription of a wide range of pro-inflammatory genes, including those encoding for COX-2, iNOS, and various cytokines.

Mikanin_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription COX-2 Expression COX-2 Expression Gene Transcription->COX-2 Expression Pro-inflammatory Mediators Pro-inflammatory Mediators COX-2 Expression->Pro-inflammatory Mediators This compound This compound This compound->NF-κB Activation Inhibition

This compound's proposed mechanism via NF-κB inhibition.

Celecoxib's Dual Anti-Inflammatory Pathway

Celecoxib is a direct, selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, research has shown that Celecoxib can also suppress the activation of the NF-κB signaling pathway, providing a secondary, upstream anti-inflammatory mechanism.[7][8]

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Direct Inhibition NF-κB Activation NF-κB Activation Celecoxib->NF-κB Activation Inhibition COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression

Celecoxib's dual mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-inflammatory effects of this compound and Celecoxib.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for assessing the direct inhibitory activity of compounds like Celecoxib on the COX-2 enzyme.[9][10]

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reconstitute human recombinant COX-2 enzyme Reconstitute human recombinant COX-2 enzyme Add buffer, enzyme, and cofactor to wells Add buffer, enzyme, and cofactor to wells Reconstitute human recombinant COX-2 enzyme->Add buffer, enzyme, and cofactor to wells Prepare assay buffer and cofactor solution Prepare assay buffer and cofactor solution Prepare test compound (Celecoxib) dilutions Prepare test compound (Celecoxib) dilutions Add test compound or vehicle control Add test compound or vehicle control Prepare test compound (Celecoxib) dilutions->Add test compound or vehicle control Prepare Arachidonic Acid substrate solution Prepare Arachidonic Acid substrate solution Initiate reaction with Arachidonic Acid Initiate reaction with Arachidonic Acid Prepare Arachidonic Acid substrate solution->Initiate reaction with Arachidonic Acid Add buffer, enzyme, and cofactor to wells->Add test compound or vehicle control Pre-incubate at 37°C for 10 minutes Pre-incubate at 37°C for 10 minutes Add test compound or vehicle control->Pre-incubate at 37°C for 10 minutes Pre-incubate at 37°C for 10 minutes->Initiate reaction with Arachidonic Acid Incubate for 2 minutes at 37°C Incubate for 2 minutes at 37°C Initiate reaction with Arachidonic Acid->Incubate for 2 minutes at 37°C Add fluorometric probe Add fluorometric probe Incubate for 2 minutes at 37°C->Add fluorometric probe Measure fluorescence (Ex/Em = 535/587 nm) Measure fluorescence (Ex/Em = 535/587 nm) Add fluorometric probe->Measure fluorescence (Ex/Em = 535/587 nm) Calculate percentage of inhibition Calculate percentage of inhibition Measure fluorescence (Ex/Em = 535/587 nm)->Calculate percentage of inhibition Plot dose-response curve Plot dose-response curve Calculate percentage of inhibition->Plot dose-response curve Determine IC50 value Determine IC50 value Plot dose-response curve->Determine IC50 value

Workflow for in vitro COX-2 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided buffer.

    • Prepare a working solution of the COX probe and cofactor in assay buffer.

    • Prepare serial dilutions of Celecoxib (and this compound, if testing for direct inhibition) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, reconstituted COX-2 enzyme, and cofactor solution.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and add the fluorometric probe, which detects the prostaglandin product.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for COX-2 and NF-κB p65 Expression

This protocol is used to determine the effect of a compound on the protein levels of COX-2 and the activation of NF-κB (by measuring the levels of the p65 subunit in nuclear extracts) in cultured cells, such as macrophages (e.g., RAW 264.7) or fibroblasts.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_electrophoresis Electrophoresis and Transfer cluster_immunoblotting Immunoblotting and Detection Seed cells (e.g., RAW 264.7) in plates Seed cells (e.g., RAW 264.7) in plates Pre-treat with this compound/Celecoxib for 1 hour Pre-treat with this compound/Celecoxib for 1 hour Seed cells (e.g., RAW 264.7) in plates->Pre-treat with this compound/Celecoxib for 1 hour Stimulate with LPS (1 µg/mL) for 24 hours Stimulate with LPS (1 µg/mL) for 24 hours Pre-treat with this compound/Celecoxib for 1 hour->Stimulate with LPS (1 µg/mL) for 24 hours Harvest cells and prepare lysates Harvest cells and prepare lysates Stimulate with LPS (1 µg/mL) for 24 hours->Harvest cells and prepare lysates Determine protein concentration (BCA assay) Determine protein concentration (BCA assay) Harvest cells and prepare lysates->Determine protein concentration (BCA assay) Separate proteins by SDS-PAGE Separate proteins by SDS-PAGE Determine protein concentration (BCA assay)->Separate proteins by SDS-PAGE Transfer proteins to PVDF membrane Transfer proteins to PVDF membrane Separate proteins by SDS-PAGE->Transfer proteins to PVDF membrane Block membrane with 5% BSA Block membrane with 5% BSA Transfer proteins to PVDF membrane->Block membrane with 5% BSA Incubate with primary antibodies (anti-COX-2, anti-p65) Incubate with primary antibodies (anti-COX-2, anti-p65) Block membrane with 5% BSA->Incubate with primary antibodies (anti-COX-2, anti-p65) Incubate with HRP-conjugated secondary antibody Incubate with HRP-conjugated secondary antibody Incubate with primary antibodies (anti-COX-2, anti-p65)->Incubate with HRP-conjugated secondary antibody Detect with chemiluminescent substrate Detect with chemiluminescent substrate Incubate with HRP-conjugated secondary antibody->Detect with chemiluminescent substrate Image and quantify band intensity Image and quantify band intensity Detect with chemiluminescent substrate->Image and quantify band intensity

Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound, Celecoxib, or vehicle control for a specified time (e.g., 1 hour).

    • Induce inflammation by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for a suitable duration (e.g., 24 hours for COX-2 expression).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB p65 nuclear translocation, a nuclear/cytoplasmic fractionation protocol should be followed.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control.

    • Compare the protein levels in the treated groups to the LPS-stimulated control group.

Conclusion

The comparison between this compound and Celecoxib reveals two distinct approaches to anti-inflammatory intervention. Celecoxib acts as a targeted, direct inhibitor of the COX-2 enzyme, a well-validated strategy for alleviating inflammation and pain. Its additional inhibitory effect on the NF-κB pathway further contributes to its anti-inflammatory profile. This compound, on the other hand, appears to function further upstream by modulating the NF-κB signaling pathway, which in turn leads to the downregulation of COX-2 expression and other inflammatory mediators.

For researchers and drug development professionals, this distinction is critical. While Celecoxib offers potent and specific COX-2 inhibition, this compound represents a broader-spectrum anti-inflammatory agent that may have therapeutic potential in conditions where multiple inflammatory pathways are dysregulated. Further research is warranted to isolate and characterize the active constituents of Mikania extracts responsible for these effects and to determine if they possess any direct COX-2 inhibitory activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Mikanin's Anti-Proliferative Efficacy: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Mikanin and related compounds derived from the Mikania genus. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways potentially involved in its mechanism of action.

Data Presentation: Anti-Proliferative Activity

While comprehensive data on the IC50 values of purified this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on extracts from Mikania species, from which this compound is derived, demonstrate notable cytotoxic and anti-proliferative activity. The following table summarizes the available data for Mikania laevigata extracts against various cancer cell lines. It is important to note that these values are for crude extracts and not for the isolated compound this compound, and therefore serve as an indicator of potential efficacy.

Cell LineCancer TypeExtract TypeIC50 (µg/mL)
Hep-2Laryngeal CancerHexane2.58[1]
Hep-2Laryngeal CancerEthanol2.87[1]
HeLaCervical CancerHexane3.16[1]
HeLaCervical CancerEthanol4.12[1]
MRC-5Normal Lung FibroblastHexane>250[1]
MRC-5Normal Lung FibroblastEthanol>250[1]

The selectivity of the hexane and ethanol extracts for cancer cell lines (Hep-2 and HeLa) over the normal cell line (MRC-5) suggests a potential therapeutic window for the active compounds within these extracts.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-proliferative effects are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term proliferative potential of single cells following treatment with a cytotoxic agent.

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compound for a specified duration.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell survival.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the different phases of the cell cycle is determined using analysis software.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating anti-proliferative compounds and key signaling pathways implicated in cancer cell proliferation and survival.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Primary Assays cluster_mechanistic Mechanistic Assays cell_culture Cancer Cell Lines treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt colony Colony Formation Assay (Long-term Survival) treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis

Caption: Experimental workflow for assessing anti-proliferative effects.

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth

Caption: The PI3K/Akt signaling pathway in cell proliferation and survival.

MAPK_ERK_Pathway cluster_downstream_erk Downstream Effects Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_ERK Cell Proliferation ERK->Proliferation_ERK Differentiation_ERK Cell Differentiation ERK->Differentiation_ERK Survival_ERK Cell Survival ERK->Survival_ERK

Caption: The MAPK/ERK signaling pathway's role in cellular processes.

While direct evidence of this compound's interaction with the PI3K/Akt and MAPK/ERK pathways is still emerging, these pathways are frequently dysregulated in cancer and represent key targets for anti-proliferative therapies.[2] Future research may elucidate whether this compound exerts its effects through modulation of these critical signaling cascades. The induction of apoptosis is a common mechanism of action for many anti-cancer compounds.

References

Mikanin vs. Vitamin C: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, the quest for potent, naturally derived compounds is ever-present. This guide provides a detailed comparative study of the antioxidant capacity of compounds isolated from Mikania micrantha, often associated with the compound Mikanin, and the well-established benchmark antioxidant, Vitamin C (L-ascorbic acid). This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive overview based on available experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of various phenolic compounds isolated from Mikania micrantha has been evaluated against L-ascorbic acid using several standard assays. The following tables summarize the 50% scavenging concentration (SC₅₀) and ferric reducing antioxidant power (FRAP), providing a clear comparison of their efficacy. Lower SC₅₀ values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

CompoundSC₅₀ (µM)Reference
(+)-Isolariciresinol21.67[1][2][3]
Caffeic acid16.24[1][2][3]
Ethyl protocatechuate17.85[1][2][3]
Procatechuic aldehyde20.33[1][2][3]
L-ascorbic acid (Vitamin C) 39.48 [1][2][3]

Note: A lower SC₅₀ value indicates more potent radical scavenging activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundSC₅₀ (µM)Reference
Benzyl 5-O-β-d-glucopyranosyl-2,5-dihydroxybenzoate4.86[1][2][3]
(7S,8R)-threo-dihydroxydehydrodiconiferyl alcohol 9-acetate0.31[1][2][3]
Benzyl 2-O-β-d-glucopyranosyl-2,6-dihydroxybenzoate3.25[1][2][3]
Caffeic acid2.38[1][2][3]
p-Coumaric acid4.12[1][2][3]
4-Hydroxybenzoic acid3.78[1][2][3]
Hydroquinone1.27[1][2][3]
L-ascorbic acid (Vitamin C) 10.48 [1][2][3]

Note: A lower SC₅₀ value indicates more potent radical scavenging activity.

Table 3: Ferric-Reducing Antioxidant Power (FRAP)

CompoundAbsorbance (700 nm)Reference
(7S,8R)-threo-dihydroxydehydrodiconiferyl alcohol 9-acetate0.85[1][2][3]
(+)-Isolariciresinol0.79[1][2][3]
Caffeic acid1.15[1][2][3]
Ethyl protocatechuate0.98[1][2][3]
L-ascorbic acid (Vitamin C) 0.88 [1][2][3]

Note: Higher absorbance indicates greater reducing power.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compounds (and Vitamin C as a standard) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample with the DPPH solution.

  • The SC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test compounds (and Vitamin C as a standard) at various concentrations are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the SC₅₀ value is determined similarly to the DPPH assay.

FRAP (Ferric-Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample (and Vitamin C as a standard) is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance in the test sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Visualized Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows of the antioxidant assays and the general mechanism of antioxidant action.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix & Incubate (Dark, Room Temp) DPPH_sol->Mix Test_comp Test Compounds (this compound derivatives, Vitamin C) Test_comp->Mix Spectro Measure Absorbance (517 nm) Mix->Spectro Calc Calculate % Inhibition & SC50 Value Spectro->Calc

Figure 1. Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent Generate ABTS•+ (ABTS + K₂S₂O₈) Mix Mix & Incubate ABTS_reagent->Mix Test_comp Test Compounds (this compound derivatives, Vitamin C) Test_comp->Mix Spectro Measure Absorbance (734 nm) Mix->Spectro Calc Calculate % Inhibition & SC50 Value Spectro->Calc

Figure 2. Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant_Mechanism cluster_redox Redox Cycling Antioxidant Antioxidant (e.g., this compound, Vitamin C) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO donates electron/H• Stable_Mol Stable Molecule Free_Radical->Stable_Mol accepts electron/H•

Figure 3. General Mechanism of Radical Scavenging by Antioxidants.

References

A Comparative Analysis of Natural Compounds for Neuroprotective Effects: Mikanin, Curcumin, Resveratrol, and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of direct experimental data on the neuroprotective effects of the isolated compound Mikanin. While extracts of its source plant, Mikania glomerata, have shown some potential in preclinical studies, a direct comparison with well-established neuroprotective agents is not feasible at this time. An ethanolic extract of Mikania glomerata demonstrated anxiolytic effects in mice, potentially through the modulation of neurotransmitter levels, including an increase in GABA and a decrease in glutamate and aspartate in the hippocampus.[1][2] The extract also exhibited antioxidant properties.[3] However, these effects cannot be directly attributed to this compound alone, as the extract contains a complex mixture of compounds.[1]

This guide, therefore, focuses on a comprehensive comparison of three extensively studied natural compounds with demonstrated neuroprotective properties: Curcumin, Resveratrol, and Quercetin. The following sections provide a detailed analysis of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising natural products.

Key Neuroprotective Mechanisms: A Comparative Overview

Neurodegenerative diseases are often characterized by a combination of oxidative stress, neuroinflammation, and apoptosis (programmed cell death). Natural compounds that can mitigate these processes hold significant therapeutic promise.

Oxidative Stress: The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

Neuroinflammation: Chronic inflammation in the central nervous system, often mediated by microglia and astrocytes, contributes to neuronal damage in many neurodegenerative conditions.

Apoptosis: The regulated process of cell death, when dysregulated, can lead to excessive neuronal loss.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from various experimental studies, providing a comparative look at the efficacy of Curcumin, Resveratrol, and Quercetin in neuroprotective models.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineInsult/ModelConcentrationOutcomeReference
Curcumin SH-SY5Y6-OHDA10 µMIncreased cell viability, reduced ROS[4]
Primary cortical neuronsAmyloid-β5 µMReduced apoptosis, decreased caspase-3 activity[2]
Resveratrol PC12H2O210 µMIncreased cell viability, attenuated oxidative stress[5]
Primary hippocampal neuronsGlutamate25 µMReduced excitotoxicity, preserved mitochondrial function[6]
Quercetin SH-SY5YRotenone20 µMIncreased cell viability, inhibited apoptosis[7]
Primary cortical neuronsOxidative stress10 µMReduced neuronal death, decreased ROS production[7]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelDisease ModelDosageOutcomeReference
Curcumin MiceAlzheimer's Disease (APP/PS1)30 mg/kg/dayReduced amyloid plaques, improved cognitive function[2]
RatsParkinson's Disease (6-OHDA)100 mg/kg/dayProtected dopaminergic neurons, improved motor function[3]
Resveratrol MiceStroke (MCAO)20 mg/kgReduced infarct volume, improved neurological score[5][8]
RatsAlzheimer's Disease (Amyloid-β injection)20 mg/kg/dayImproved memory, reduced neuroinflammation[6]
Quercetin RatsRadiation-induced brain injury50 mg/kgReduced oxidative stress, decreased cellular degeneration[9]
MiceParkinson's Disease (MPTP)25 mg/kg/dayProtected dopaminergic neurons, reduced motor deficits[10]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Curcumin's Neuroprotective Signaling

Curcumin exerts its neuroprotective effects through multiple pathways. It is a potent activator of the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[2] It also inhibits the pro-inflammatory NF-κB pathway, thereby reducing the production of inflammatory cytokines.[2][3] Furthermore, curcumin can modulate the PI3K/Akt survival pathway.[11][12]

Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 NFkB NF-κB Curcumin->NFkB PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2 Resveratrol->Nrf2 AMPK AMPK Resveratrol->AMPK NFkB NF-κB SIRT1->NFkB Neuronal_Survival Neuronal Survival SIRT1->Neuronal_Survival Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Antioxidant_Response->Neuronal_Survival Autophagy Autophagy AMPK->Autophagy Autophagy->Neuronal_Survival Quercetin Quercetin ROS_Scavenging ROS Scavenging Quercetin->ROS_Scavenging Nrf2 Nrf2 Quercetin->Nrf2 NFkB_MAPK NF-κB & MAPK Pathways Quercetin->NFkB_MAPK Oxidative_Stress Oxidative Stress ROS_Scavenging->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Neuroinflammation Neuroinflammation NFkB_MAPK->Neuroinflammation Neuronal_Survival Neuronal Survival Neuronal_Survival->Oxidative_Stress Neuronal_Survival->Neuroinflammation cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pretreatment Pre-treatment with Natural Compound Cell_Culture->Pretreatment Toxin_Exposure Induction of Neurotoxicity (e.g., 6-OHDA, Amyloid-β) Pretreatment->Toxin_Exposure Assessment Assessment of Neuroprotection (Viability, ROS, Apoptosis) Toxin_Exposure->Assessment Animal_Model Animal Model of Neurodegeneration Compound_Admin Administration of Natural Compound Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessments (Cognition, Motor Function) Compound_Admin->Behavioral_Tests Post_mortem_Analysis Post-mortem Analysis (Histology, Biochemistry) Behavioral_Tests->Post_mortem_Analysis

References

Cross-validation of Mikanin's mechanism of action in different biological systems.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The genus Mikania, particularly species such as Mikania micrantha, Mikania cordata, and Mikania laevigata, has garnered significant attention in ethnopharmacology for its traditional use in treating inflammatory conditions and cancer. While the flavonoid Mikanin is a known constituent, scientific literature predominantly focuses on the synergistic or combined effects of crude extracts. This guide provides a cross-validation of the mechanisms of action of these extracts across different biological systems, presenting experimental data, detailed protocols, and comparisons with established therapeutic agents. The evidence suggests that Mikania extracts exert their effects through the modulation of key signaling pathways involved in inflammation and cell cycle control.

Anti-Inflammatory Mechanism of Action

Extracts from Mikania species have demonstrated potent anti-inflammatory properties across various experimental models. The primary mechanism involves the suppression of the pro-inflammatory cascade mediated by the NF-κB and MAPK signaling pathways.

In studies on lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages, methanol extracts of Mikania cordata significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, the extracts effectively reduced the messenger RNA (mRNA) expression and production of key pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α).[1] This anti-inflammatory effect is also linked to the activation of the Nrf2 antioxidant response pathway.[1]

Similarly, extracts from Mikania laevigata have been shown to decrease vascular permeability and leukocyte migration in carrageenan-induced peritonitis in mice, a mechanism dependent on nitric oxide and the inhibition of pro-inflammatory cytokines.[2]

Comparative Anti-Inflammatory Performance
Extract/CompoundModel SystemKey ParameterInhibition (%)ComparatorComparator Inhibition (%)
Mikania laevigata aqueous extract (400 mg/kg)Carrageenan-induced paw edemaEdema57%--
Mikania glomerata aqueous extract (400 mg/kg)Carrageenan-induced paw edemaEdema55%--
Coumarin (75 mg/kg)Carrageenan-induced paw edemaEdema38%--
Mikania laevigata aqueous extract (400 mg/kg)Compound 48/80-induced paw edemaEdema69%--
Mikania glomerata aqueous extract (400 mg/kg)Compound 48/80-induced paw edemaEdema56%--
Coumarin (75 mg/kg)Compound 48/80-induced paw edemaEdema40%--
Mikania laevigata aqueous extract (400 mg/kg)Carrageenan-induced pleurisyLeukocyte migration30%--
Ethanolic extract of Mikania micrantha (400 mg/kg)Carrageenan-induced paw edemaPaw volume reductionSignificant (p<0.05)Aspirin (100 mg/kg)Significant (p<0.05)

Anticancer Mechanism of Action

The anticancer properties of Mikania extracts are primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Aqueous extracts of Mikania micrantha have demonstrated cytotoxic effects on human cancer cell lines K562 (leukemia) and HeLa (cervical cancer).[3][4] The mechanism involves the induction of apoptosis, confirmed by DNA laddering, and the arrest of the cell cycle at the G2/M phase.[3] This G2/M arrest was accompanied by a decrease in the percentage of cells in the G0/G1 and S phases.[3] In vivo studies using S180 sarcoma-bearing mice showed significant tumor growth inhibition.[3]

Methanol extracts of Mikania cordata also exhibited remarkable anticancer activity against Ehrlich ascites carcinoma (EAC) in a dose-dependent manner, leading to apoptotic cell death.[5]

Comparative Anticancer Performance
ExtractCell Line/ModelParameterIC50 (µg/mL)In Vivo Tumor Inhibition (%)Comparator
Mikania micrantha aqueous extractK562Cytotoxicity (48h)167.16--
Mikania micrantha aqueous extractK562Cytotoxicity (72h)98.07--
Mikania micrantha aqueous extractHeLaCytotoxicity (48h)196.27--
Mikania micrantha aqueous extractHeLaCytotoxicity (72h)131.56--
Mikania micrantha aqueous extractS180 Sarcoma (mice)Tumor Growth-12.1 - 46.9-
Mikania cordata methanol extractEACCytotoxicity6.6 ± 1.91--
n-butanolic extract of Mikania micrantha (500 mg/kg)EAC (mice)Increased Life Span-58.81Methotrexate (2.5 mg/kg)
n-butanolic extract of Mikania micrantha (1000 mg/kg)EAC (mice)Increased Life Span-54.37Methotrexate (2.5 mg/kg)

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Mikania Mikania Extract MAPK MAPK (p38, JNK, ERK) Mikania->MAPK Inhibits NFkB NF-κB Mikania->NFkB Inhibits Nrf2 Nrf2 Mikania->Nrf2 Activates TLR4->MAPK TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Anti-inflammatory mechanism of Mikania extracts.

Anticancer Experimental Workflow

anticancer_workflow start Cancer Cell Lines (e.g., K562, HeLa) treatment Treat with Mikania Extract start->treatment incubation Incubate (e.g., 48h, 72h) treatment->incubation analysis Analysis incubation->analysis mtt MTT Assay (Cytotoxicity, IC50) analysis->mtt flow Flow Cytometry (Cell Cycle Analysis) analysis->flow dna_ladder DNA Ladder Assay (Apoptosis) analysis->dna_ladder

Caption: Workflow for in vitro anticancer activity assessment.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for the analysis of cell cycle distribution in cancer cell lines treated with Mikania extracts.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., K562, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Mikania extract for the desired time periods (e.g., 48, 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of Mikania extracts on NF-κB activation in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS)

  • Mikania extract

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of Mikania extract for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence intensity is proportional to the NF-κB activity. Calculate the percentage inhibition of NF-κB activation by the Mikania extract compared to the LPS-stimulated control.

The cross-validation of studies on Mikania species extracts reveals consistent anti-inflammatory and anticancer mechanisms of action across different biological systems. The anti-inflammatory effects are robustly demonstrated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. The anticancer activity is consistently characterized by the induction of apoptosis and G2/M cell cycle arrest in various cancer cell lines. While the specific contribution of this compound itself requires further investigation with the isolated compound, the existing data on Mikania extracts provide a strong foundation for their potential as a source of novel therapeutic agents. The provided data and protocols offer a valuable resource for researchers in the fields of pharmacology and drug discovery to further explore and validate the therapeutic potential of these natural products.

References

Mikanin's In-Vivo Anti-Inflammatory Efficacy: A Comparative Analysis with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo anti-inflammatory efficacy of Mikanin, a natural compound derived from Mikania species, with a standard-of-care anti-inflammatory drug. The data presented is based on pre-clinical studies utilizing the widely accepted carrageenan-induced paw edema model in rats. This model is a cornerstone for evaluating the acute anti-inflammatory potential of novel compounds.

Executive Summary

Extracts from Mikania scandens, containing the active compound this compound, have demonstrated significant anti-inflammatory properties in in-vivo studies. When compared to the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac, the ethanolic leaf extract of Mikania scandens exhibited a dose-dependent reduction in paw edema. While the standard drug showed a higher percentage of inhibition at the tested dose, the plant extract displayed considerable efficacy, suggesting its potential as a source for novel anti-inflammatory agents. The mechanism of action for Mikania extracts is believed to involve the inhibition of pro-inflammatory mediators, a pathway that shares similarities with established anti-inflammatory drugs.

In-Vivo Efficacy Comparison: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established method to assess the efficacy of anti-inflammatory agents.[1][2] Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to a measurable increase in paw volume (edema).[1][2] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

The following table summarizes the comparative in-vivo anti-inflammatory efficacy of an ethanolic leaf extract of Mikania scandens and the standard-of-care drug, Diclofenac Sodium.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) after 4 hours (Mean ± SEM)Percentage Inhibition of Edema (%)
Control (Carrageenan only) -0.88 ± 0.04-
Mikania scandens leaf extract 5000.58 ± 0.0334.09
Mikania scandens leaf extract 10000.44 ± 0.0250.00[3]
Diclofenac Sodium 100.37 ± 0.0257.95

Data sourced from a study evaluating the anti-inflammatory activity of Mikania scandens extract. The study used male Wistar rats.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data. The following protocol outlines the key steps in the carrageenan-induced paw edema assay.

Table 2: Experimental Protocol for Carrageenan-Induced Paw Edema in Rats

Parameter Description
Animal Model Male Wistar rats (150-200g)
Grouping Animals are divided into control, standard, and test groups (n=6 per group).
Test Compound Administration The ethanolic extract of Mikania scandens (500 and 1000 mg/kg) is administered orally (p.o.) 1 hour before carrageenan injection.
Standard Drug Administration Diclofenac Sodium (10 mg/kg) is administered orally (p.o.) 1 hour before carrageenan injection.
Induction of Inflammation 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[1][4][5][6]
Measurement of Paw Edema Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]
Calculation of Edema Inhibition The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and standard-of-care drugs are mediated through distinct signaling pathways.

This compound (Mikania scandens Extract)

The anti-inflammatory activity of Mikania scandens extract is attributed to its rich phytochemical content, including flavonoids and alkaloids.[3] These compounds are believed to exert their effects by inhibiting the release or action of pro-inflammatory mediators such as histamine, serotonin, and prostaglandins in the early phase of inflammation.[7]

Mikanin_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell cluster_this compound This compound (from Mikania Extract) Inflammatory\nStimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory\nStimulus->Cell_Membrane Pro_inflammatory_Mediators Pro-inflammatory Mediators (Histamine, Serotonin) Inflammatory\nStimulus->Pro_inflammatory_Mediators triggers release of PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Inflammation Inflammation This compound This compound This compound->PLA2 Inhibits This compound->Pro_inflammatory_Mediators Inhibits

Caption: Proposed anti-inflammatory pathway of this compound.

Standard-of-Care: Indomethacin (NSAID)

Indomethacin, a potent NSAID, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][11]

Indomethacin_Pathway cluster_cell Target Cell cluster_indomethacin Indomethacin Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Caption: Mechanism of action of Indomethacin.

Standard-of-Care: Dexamethasone (Corticosteroid)

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[12][13][14] The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[12][13][14]

Dexamethasone_Pathway cluster_cell Target Cell Dexamethasone_entry Dexamethasone (enters cell) GR Glucocorticoid Receptor (GR) Dexamethasone_entry->GR binds to Activated_GR Activated GR Complex GR->Activated_GR forms Nucleus Nucleus Activated_GR->Nucleus translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression regulates Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Expression->Anti_inflammatory_Proteins Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & COX-2 Gene_Expression->Pro_inflammatory_Cytokines Downregulates Reduced_Inflammation Reduced Inflammation

Caption: Dexamethasone's genomic mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in-vivo anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement (0 hr) Grouping->Baseline_Measurement Drug_Administration Oral Administration of Test Compound/Standard Drug Baseline_Measurement->Drug_Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan (1 hr post-drug) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Intervals (e.g., 1, 2, 3, 4 hrs) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Volume_Measurement->Data_Analysis

Caption: In-vivo anti-inflammatory screening workflow.

Conclusion

The ethanolic leaf extract of Mikania scandens, which contains this compound, demonstrates promising in-vivo anti-inflammatory activity. While the studied extract did not surpass the efficacy of the standard NSAID Diclofenac at the tested doses, its significant, dose-dependent reduction of edema highlights its therapeutic potential. Further research focusing on the purified compound this compound is warranted to fully elucidate its efficacy and mechanism of action for the development of novel anti-inflammatory therapies.

References

Validating Mikanin's Therapeutic Potential: A Comparative Guide for Primary Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Mikanin, a sesquiterpene lactone, with a focus on its validation using primary cell cultures. While direct and extensive data on this compound in primary human cells is limited in publicly available literature, this document synthesizes findings from related compounds and cell line studies to establish a framework for its evaluation. We present comparative data for this compound and its analogues, detailed experimental protocols for key validation assays, and visualizations of the primary signaling pathways implicated in its mechanism of action.

Comparative Analysis of this compound and Related Sesquiterpene Lactones

This compound and its related compounds, such as deoxymikanolide and mikanolide, have demonstrated notable biological activities, primarily in anti-parasitic, anti-tumor, and anti-inflammatory studies. The majority of existing data comes from research on various cancer cell lines. The following tables summarize the reported cytotoxic (antiproliferative) activities.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogues in Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Citation
DeoxymikanolideK562Human Leukemia1.5[1]
DeoxymikanolideHelaHuman Cervical CancerNot specified as highly as K562[1]
MikanolideK562Human Leukemia2.1[1]
MikanolideHelaHuman Cervical CancerNot specified as highly as K562[1]
DihydromikanolideK562Human Leukemia0.3[1]
DihydromikanolideHelaHuman Cervical CancerNot specified as highly as K562[1]

Note: The data for K562 and Hela cells are derived from studies on aqueous extracts of Mikania micrantha, where these compounds are major constituents. Specific IC50 values for the purified compounds on these cell lines require further investigation.

Experimental Workflow for Validation in Primary Cell Cultures

The following diagram illustrates a typical workflow for validating the therapeutic potential of a compound like this compound using primary cell cultures.

G cluster_0 Phase 1: Cell Sourcing and Culture cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis and Comparison a Primary Tissue Acquisition (e.g., human chondrocytes, keratinocytes) b Cell Isolation and Purification a->b c Primary Cell Culture and Expansion b->c d Cytotoxicity/Viability Assays (MTT, LDH) c->d e Anti-inflammatory Assays (NO, PGE2, Cytokine Profiling) c->e f Signaling Pathway Analysis (Western Blot, qPCR) c->f g IC50/EC50 Determination d->g e->g f->g h Comparison with Alternative Compounds g->h i Mechanism of Action Elucidation h->i

Caption: Workflow for this compound validation in primary cells.

Key Experimental Protocols

Below are detailed methodologies for essential experiments to validate this compound's therapeutic potential in primary cell cultures.

Primary Human Chondrocyte Culture for Anti-inflammatory Studies
  • Objective: To evaluate the anti-inflammatory effects of this compound on primary human chondrocytes stimulated with pro-inflammatory cytokines.

  • Protocol:

    • Cell Isolation: Obtain human articular cartilage from femoral heads following ethical guidelines. Isolate chondrocytes by enzymatic digestion.

    • Cell Culture: Culture isolated chondrocytes in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.

    • Treatment: Seed chondrocytes in multi-well plates. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Inflammatory Stimulus: Induce an inflammatory response by adding a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β).

    • Endpoint Analysis: After a 24-48 hour incubation period, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA for others).

    • Cell Viability: Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Cytotoxicity Assay in Primary Human Keratinocytes
  • Objective: To determine the cytotoxic effect of this compound on primary human keratinocytes.

  • Protocol:

    • Cell Culture: Isolate primary human keratinocytes from skin biopsies and culture them in a specialized keratinocyte growth medium.

    • Treatment: Seed the keratinocytes in 96-well plates. Once they reach a suitable confluency, treat them with a range of this compound concentrations.

    • MTT Assay:

      • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

      • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Signaling Pathways in this compound's Therapeutic Action

The anti-inflammatory and anti-cancer properties of sesquiterpene lactones, including this compound, are often attributed to their interaction with key signaling pathways, particularly the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release and translocation of NF-κB to the nucleus, where it induces the expression of genes encoding inflammatory mediators. Sesquiterpene lactones are known to inhibit this pathway, thereby reducing inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Inflammation Inflammatory Mediators Transcription->Inflammation

Caption: this compound's proposed inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is often associated with cancer. This pathway consists of a series of protein kinases that phosphorylate and activate one another. By modulating this pathway, compounds like this compound can potentially exert anti-proliferative effects.

G cluster_0 Cell Exterior & Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK This compound This compound This compound->Raf Modulates TF Transcription Factors ERK_nuc->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Proposed modulation of the MAPK pathway by this compound.

References

Mikanin's efficacy against drug-resistant cancer cell lines compared to conventional chemotherapy.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to the efficacy of conventional chemotherapy. In the quest for novel therapeutic strategies, natural compounds are being extensively investigated for their potential to circumvent these resistance mechanisms. Mikanin, a sesquiterpenoid lactone found in various Mikania species, has garnered interest for its potential anticancer activities. This guide provides a comparative analysis of the potential efficacy of this compound and its related compounds against drug-resistant cancer cell lines versus conventional chemotherapy, supported by available experimental data and an exploration of the underlying molecular mechanisms.

Quantitative Efficacy Against Drug-Resistant Cancer Cell Lines

Direct comparative studies on the efficacy of this compound against specific drug-resistant cancer cell lines are currently limited in publicly available literature. However, by examining data for conventional chemotherapeutic agents in well-characterized resistant cell lines, we can establish a benchmark for future comparative analyses of this compound and other novel compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and cisplatin in sensitive and resistant breast (MCF-7) and lung (A549) cancer cell lines, respectively.

Table 1: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant MCF-7 Breast Cancer Cell Lines

Cell LineResistance ProfileIC50 (Doxorubicin)
MCF-7 (Sensitive)Wild-type400 nM
MCF-7/ADRDoxorubicin-resistant13.2 µg/mL

Table 2: Comparative IC50 Values of Cisplatin in Sensitive and Resistant A549 Lung Cancer Cell Lines

Cell LineResistance ProfileIC50 (Cisplatin)
A549 (Sensitive)Wild-type6.14 µM
A549/CisRCisplatin-resistant43.01 µM

While specific IC50 values for this compound in these resistant cell lines are not yet available, studies on related sesquiterpenoid lactones suggest a potential to overcome drug resistance. For instance, the sesquiterpenoid lactone ambrosin demonstrated an IC50 value of 25 µM in the drug-resistant breast cancer cell line MDA-MB-231[1]. Furthermore, extracts from Mikania species have shown cytotoxic effects on various cancer cell lines, with a methanolic extract of Mikania cordata exhibiting an IC50 of 6.6 µg/mL against Ehrlich ascites carcinoma cells, and an ethanolic extract of Mikania glomerata showing an IC50 of 114.5 µg/mL against A549 lung cancer cells. It is important to note that these were not specifically drug-resistant cell lines.

Unveiling the Mechanism: this compound's Potential Signaling Pathways

The ability of sesquiterpenoid lactones to combat drug resistance is often attributed to their modulation of key signaling pathways that are dysregulated in cancer cells. Research on compounds structurally related to this compound suggests that its anticancer effects and ability to reverse chemoresistance may be mediated through the following pathways:

  • Inhibition of ABC Transporters: A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell. Phyto-sesquiterpenoid lactones have been shown to inhibit the efflux activity of ABCB1 and ABCG2 transporters, thereby increasing the intracellular concentration of conventional chemotherapy drugs[2].

  • Modulation of Pro-survival Signaling Pathways: Sesquiterpenoid lactones have been reported to interfere with critical pro-survival signaling pathways that are often hyperactivated in resistant cancer cells. These include the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3 pathways[3][4]. By inhibiting these pathways, these compounds can induce apoptosis and sensitize cancer cells to chemotherapy. For example, some sesquiterpenoid lactones block the STAT3/MYC pathway, which is linked to TNBC progression and treatment resistance[2][5].

Below are graphical representations of a generalized experimental workflow for assessing drug efficacy and a potential signaling pathway that this compound may modulate to overcome drug resistance.

G cluster_workflow Experimental Workflow: Drug Efficacy Assessment start Seed Drug-Resistant Cancer Cells treatment Treat with this compound or Conventional Chemotherapy (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 Values viability_assay->data_analysis comparison Compare Efficacy data_analysis->comparison end Conclusion on Relative Potency comparison->end

Experimental Workflow for Drug Efficacy Assessment

G cluster_pathway Potential Signaling Pathway for this compound in Overcoming Drug Resistance This compound This compound ABC ABC Transporters (e.g., P-gp) This compound->ABC inhibits STAT3_MYC STAT3/MYC Pathway This compound->STAT3_MYC inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Chemo_accumulation Increased Intracellular Chemotherapy Concentration ABC->Chemo_accumulation leads to Cell_Survival Inhibition of Cell Survival STAT3_MYC->Cell_Survival promotes PI3K_Akt->Cell_Survival promotes NFkB->Cell_Survival promotes Apoptosis Induction of Apoptosis Chemo_accumulation->Apoptosis Cell_Survival->Apoptosis inhibits

Potential Signaling Pathway for this compound

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and conventional chemotherapy on drug-resistant cancer cell lines and to calculate the IC50 values.

Materials:

  • Drug-resistant cancer cell lines (e.g., Doxorubicin-resistant MCF-7, Cisplatin-resistant A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and conventional chemotherapeutic agents (e.g., Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the drug-resistant cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the conventional chemotherapy drug in complete culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed the drug-resistant cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target proteins to the loading control to compare the relative protein expression levels between different treatment groups.

Conclusion and Future Directions

While direct comparative data for this compound against conventional chemotherapy in drug-resistant cancer cell lines is still emerging, the existing body of research on sesquiterpenoid lactones provides a strong rationale for its further investigation. The potential of these compounds to overcome multidrug resistance by targeting key signaling pathways and inhibiting drug efflux pumps is a promising avenue for the development of novel anticancer therapies. Future research should focus on conducting head-to-head studies of this compound and conventional chemotherapeutics in well-defined drug-resistant cancer models to quantify its efficacy and further elucidate its precise mechanisms of action. Such studies will be crucial in determining the clinical potential of this compound as a standalone therapy or as an adjuvant to enhance the efficacy of existing chemotherapy regimens.

References

A Comparative Guide to the Antiviral Spectrum of Mikanin and Leading Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of Mikanin, a natural compound derived from Mikania micrantha, against established broad-spectrum antiviral agents: Remdesivir, Favipiravir, and Ribavirin. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their antiviral spectra, supported by available experimental data.

Comparative Analysis of Antiviral Activity

The efficacy of an antiviral agent is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

While extensive data is available for Remdesivir, Favipiravir, and Ribavirin, research on the specific antiviral properties of this compound is still emerging. The following tables summarize the available data. It is important to note that compounds isolated from Mikania micrantha, such as Potassium this compound 3-sulfate, have shown antiviral activity.

Table 1: Antiviral Activity of Mikania micrantha Compounds

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Potassium this compound 3-sulfateParainfluenza type 3 virusNot Specified19.7[1][2]>472.8>24.0[1][2]
Sesquiterpene Lactone (from M. micrantha)Respiratory Syncytial Virus (RSV)Not Specified37.4[1][2]>598.4>16.0[1][2]
Parainfluenza type 3 virusNot Specified37.4[1][2]>598.4>16.0[1][2]

Note: Data for this compound itself is limited in publicly accessible literature. The data presented is for related compounds isolated from Mikania micrantha.

Table 2: Antiviral Activity of Remdesivir (RDV)

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E60.77[3]>100>129
SARS-CoV-2Calu-30.23[4]>60>260
SARS-CoVHAE0.069Not ReportedNot Reported
MERS-CoVHAE0.074Not ReportedNot Reported
HCoV-229EMRC-50.04[4]>50>1250
FiloviridaeEbola Virus (EBOV)Vero E60.06>10>167
Marburg Virus (MARV)Vero E60.014 - 0.19[5]>10>52-714
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-20.53>10>19

Table 3: Antiviral Activity of Favipiravir (T-705)

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.19 - 22.48[6]>1000>44 - >5263
Influenza BMDCK0.19 - 22.48[6]>1000>44 - >5263
CoronaviridaeSARS-CoV-2Vero E661.88[7][8]>400>6.4
ArenaviridaeLassa VirusVero1.3 - 5.5>100>18 - >77
BunyaviridaeRift Valley Fever VirusVero11>5000>455

Table 4: Antiviral Activity of Ribavirin

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HeLa15.3 (3.74 µg/mL)[9]Not ReportedNot Reported
Parainfluenza Virus 3 (hPIV3)Vero38.5 (9.4 µg/mL)[9]Not ReportedNot Reported
FlaviviridaeYellow Fever Virus (YFV 17D)Vero50.4 (12.3 µg/mL)[9]Not ReportedNot Reported
Dengue VirusVeroNot SpecifiedNot ReportedNot Reported
CoronaviridaeSARS-CoV-2Vero E6109.5>800>7.3

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antiviral compounds.

2.1. Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque-Forming Units/mL).

  • Test compounds (this compound, Remdesivir, etc.) serially diluted.

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., containing 1% methylcellulose or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a serum-free culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (typically to yield 50-100 plaques per well).

  • Compound Addition: Immediately after infection, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. A "virus control" well with no compound should be included.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-3 days).

  • Overlay Application: After incubation, remove the medium and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.

  • Further Incubation: Return the plates to the incubator for an additional period to allow plaques to develop to a visible size.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

2.2. Cytotoxicity Assessment: MTT Assay

This colorimetric assay determines the toxicity of a compound on the host cells.

Objective: To determine the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀).

Materials:

  • Host cells in a 96-well plate.

  • Test compounds serially diluted.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include "cell only" controls with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][13][14]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

3.1. Experimental Workflow for Antiviral Compound Screening

The following diagram illustrates a standard workflow for screening and evaluating potential antiviral compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Lead Optimization A Compound Library B High-Throughput Screening (e.g., Cell-based Assay) A->B C Identify 'Hits' (Compounds with Antiviral Activity) B->C D Dose-Response Assay (e.g., Plaque Reduction) C->D E Determine EC50 D->E H Calculate Selectivity Index (SI) SI = CC50 / EC50 E->H F Cytotoxicity Assay (e.g., MTT) G Determine CC50 F->G G->H I Mechanism of Action Studies H->I J In Vivo Efficacy & Toxicity (Animal Models) I->J K Lead Candidate Selection J->K

Caption: Workflow for antiviral drug discovery and development.

3.2. Viral Hijacking of Host Cell Signaling Pathways

Viruses are obligate intracellular parasites that manipulate host cell signaling pathways to facilitate their replication. Understanding these interactions is key to developing host-targeted antiviral therapies.

G cluster_0 Viral Infection cluster_1 Host Cell cluster_2 Cellular Processes Virus Virus Viral PAMPs\n(e.g., dsRNA) Viral PAMPs (e.g., dsRNA) PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway Viral PAMPs\n(e.g., dsRNA)->PI3K/Akt/mTOR Activates MAPK MAPK Pathway Viral PAMPs\n(e.g., dsRNA)->MAPK Activates NF-kB NF-kB Pathway Viral PAMPs\n(e.g., dsRNA)->NF-kB Activates Translation Translation PI3K/Akt/mTOR->Translation Proliferation Proliferation PI3K/Akt/mTOR->Proliferation Survival Survival PI3K/Akt/mTOR->Survival MAPK->Proliferation NF-kB->Survival Inflammation Inflammation NF-kB->Inflammation Translation->Virus Favors Viral Replication Proliferation->Virus Favors Viral Replication Survival->Virus Favors Viral Replication

Caption: Viral manipulation of key host signaling pathways.

3.3. Potential Targets for Broad-Spectrum Antivirals

Broad-spectrum antivirals often target common viral enzymes or host factors essential for the replication of multiple viruses.

G cluster_0 Viral Replication Cycle cluster_1 Antiviral Agents & Targets Entry Viral Entry Replication RNA Replication (RdRp) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Favipiravir Favipiravir Favipiravir->Replication Inhibits RdRp Ribavirin Ribavirin Ribavirin->Replication Inhibits RdRp Host_Factors Host Factors (e.g., IMPDH) Ribavirin->Host_Factors Inhibits IMPDH This compound This compound (Potential MOA) This compound->Replication Potential Inhibition This compound->Host_Factors Potential Modulation

Caption: Targets of broad-spectrum antiviral agents.

References

Comparative Bioavailability of Mikanin Formulations: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the bioavailability of different Mikanin formulations remains elusive due to the current lack of available scientific literature on a compound specifically named "this compound." Extensive searches of prominent scientific and medical databases have not yielded any studies investigating the pharmacokinetics, bioavailability, or formulation of a substance by this name.

This guide is intended for researchers, scientists, and drug development professionals. However, without any foundational data on "this compound," a comparative analysis of its formulations is not possible at this time. It is crucial to verify the correct name of the compound of interest to enable a thorough and accurate review of its properties.

For progress in this area of research, the following steps are recommended:

  • Verification of the Compound Name: The primary step is to confirm the exact chemical name and any known synonyms or alternative designations for "this compound." It is possible that the compound is more commonly known by a different name in the scientific community.

  • Literature Search with Corrected Terminology: Once the correct name is established, a comprehensive literature search can be conducted to identify any published studies on its physicochemical properties, in vitro and in vivo studies, and any formulation development or bioavailability assessments.

  • Data Extraction and Analysis: Should such studies exist, the subsequent analysis would involve a meticulous extraction of quantitative data, including key pharmacokinetic parameters such as:

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

    • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

This data would then be summarized in structured tables to facilitate a clear comparison between different formulations.

  • Elucidation of Experimental Protocols: Detailed methodologies from the retrieved studies would be presented, covering aspects such as:

    • Study Design: (e.g., randomized, crossover, parallel group).

    • Subjects: (e.g., species, number, health status).

    • Dosage and Administration: (e.g., dose, route of administration).

    • Analytical Methods: (e.g., HPLC, LC-MS/MS for drug quantification).

  • Visualization of Pathways and Workflows: Any described signaling pathways related to the compound's mechanism of action or detailed experimental workflows would be visualized using Graphviz (DOT language) to provide clear, graphical representations.

Until the identity of "this compound" is clarified, a comparative study on the bioavailability of its different formulations cannot be conducted. Researchers are encouraged to re-evaluate the compound's nomenclature to access the relevant body of scientific work.

Validating the Synergistic Effects of Mikanin with Other Therapeutic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the synergistic potential of Mikanin, a sesquiterpene lactone primarily found in Mikania species, with other therapeutic compounds. While direct experimental data on the synergistic effects of isolated this compound is emerging, its established pro-apoptotic properties in cancer cells suggest a strong potential for combination therapies. This document outlines the experimental methodologies to quantify synergy, presents hypothetical data for illustrative purposes, and visualizes the underlying molecular pathways.

Data Presentation: Quantifying Synergy

The synergistic effect of this compound in combination with a conventional chemotherapeutic agent, such as cisplatin, can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Below is a hypothetical data table illustrating the potential synergistic interaction between this compound and Cisplatin in a human lung adenocarcinoma cell line (A549).

This compound (µM)Cisplatin (µM)Fraction Affected (Fa)Combination Index (CI)Synergy Interpretation
510.350.85Synergistic
1020.550.72Synergistic
2040.780.61Strong Synergy
4080.920.53Strong Synergy

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Cell Viability and Synergy Analysis: Checkerboard Assay

Objective: To determine the cytotoxic effects of this compound and a partner compound, both alone and in combination, and to calculate the Combination Index (CI) to assess for synergy.

Materials:

  • Cancer cell line (e.g., A549 human lung adenocarcinoma)

  • This compound (pure compound)

  • Therapeutic compound (e.g., Cisplatin)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of this compound and the partner compound in DMSO and then dilute to various concentrations in the cell culture medium.

  • Checkerboard Dilution: Create a two-dimensional dilution matrix in the 96-well plate. One compound is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This creates a range of concentration combinations. Include wells with each drug alone and untreated control wells.

  • Treatment: Remove the old medium from the cells and add the drug-containing medium according to the checkerboard layout. Incubate the plate for 48-72 hours.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the untreated control.

    • The "Fraction affected" (Fa) is calculated as (1 - % viability).

    • Use the Chou-Talalay method and a suitable software (e.g., CompuSyn) to calculate the Combination Index (CI) for each drug combination.

Apoptosis Assessment: Flow Cytometry with Annexin V/PI Staining

Objective: To confirm that the synergistic cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cells treated with this compound, the partner compound, and the combination.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with IC50 concentrations of each drug alone and in combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling cascade for pure this compound is under investigation, studies on Mikania micrantha extracts suggest a mechanism involving the induction of oxidative stress and modulation of the intrinsic apoptotic pathway.[1][2] The extract has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to caspase activation.[1]

Mikanin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Synergy Validation

The following diagram illustrates the logical flow of experiments to validate the synergistic effects of this compound with another therapeutic compound.

Synergy_Workflow start Start: Hypothesize Synergy (this compound + Compound X) cell_culture 1. Cell Culture (e.g., A549 Lung Cancer Cells) start->cell_culture ic50 2. Determine IC50 (this compound & Compound X individually) cell_culture->ic50 checkerboard 3. Checkerboard Assay (Combination Treatment) ic50->checkerboard viability 4. Measure Cell Viability (MTT Assay) checkerboard->viability ci_calc 5. Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc synergy_confirm Synergy Confirmed? (CI < 1) ci_calc->synergy_confirm apoptosis_assay 6. Mechanism Study: Apoptosis Assay (Flow Cytometry) synergy_confirm->apoptosis_assay Yes no_synergy Additive or Antagonistic Effect synergy_confirm->no_synergy No pathway_analysis 7. Pathway Analysis (Western Blot for Apoptotic Proteins) apoptosis_assay->pathway_analysis end End: Publish Findings pathway_analysis->end no_synergy->end

Caption: Workflow for validating this compound's synergistic effects.

References

Safety Operating Guide

Proper Disposal of Mikanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to operational excellence and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Mikanin (CAS No. 4324-53-2), ensuring the safety of personnel and compliance with standard laboratory practices.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to handle all laboratory chemicals with a high degree of caution.[1] Before beginning any disposal procedures, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any fine dust particles.[1]

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, follow the first aid measures outlined in the SDS.[1]

  • Spill Management: In the event of a spill, use appropriate absorbent materials for powders, and clean the area thoroughly. Dispose of the cleanup materials as you would the chemical waste itself.

This compound: Physical and Chemical Properties

A summary of this compound's key quantitative data is presented below for easy reference.

PropertyValue
Chemical Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
CAS Number 4324-53-2
Appearance Solid (Form may vary)
Hazard Classification Not a hazardous substance or mixture

Source: GlpBio Technology Safety Data Sheet[1]

Step-by-Step Disposal Procedure for this compound

As a non-hazardous solid waste, the disposal of this compound should still follow a structured and cautious approach to align with institutional policies and best practices for laboratory waste management.

Step 1: Waste Characterization and Segregation Confirm that the this compound waste is not mixed with any hazardous substances. If it has been contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste.[2] Pure, uncontaminated this compound waste should be segregated from hazardous waste streams.

Step 2: Containerization and Labeling Place the solid this compound waste into a durable, sealed container to prevent leakage or spillage. The container should be clearly labeled with the chemical name "this compound" and the words "Non-Hazardous Waste." This prevents accidental mishandling by other laboratory or custodial personnel.[3][4]

Step 3: Consultation of Institutional Policies Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.[1][5][6] Institutional policies may vary and take precedence over general recommendations.

Step 4: Final Disposal Based on typical EHS guidelines for non-hazardous solids, one of the following routes will be appropriate:

  • Designated Non-Hazardous Solid Waste Stream: Many institutions have a specific collection point for non-hazardous laboratory waste. Deposit the sealed and labeled container in this designated area.

  • Direct to Dumpster (with approval): Some institutional guidelines may permit placing securely contained and clearly labeled non-hazardous solids directly into the municipal waste dumpster.[3] This should only be done with explicit permission from your EHS department. Never place chemical containers directly into laboratory trash cans, as this can pose a risk to custodial staff.[3]

Important Note: Never dispose of this compound, even in small quantities, down the drain. While it is a solid, this general rule for laboratory chemicals helps protect aquatic ecosystems and wastewater treatment systems.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MikaninDisposalWorkflow start Start: this compound Waste for Disposal check_contamination Is the waste mixed with any hazardous substance? start->check_contamination uncontaminated No (Pure this compound) check_contamination->uncontaminated No contaminated Yes check_contamination->contaminated Yes containerize Place in a sealed, durable container. uncontaminated->containerize hazardous_waste Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical disposal. contaminated->hazardous_waste end_disposal End of Disposal Process hazardous_waste->end_disposal label_waste Label container clearly: 'this compound' 'Non-Hazardous Waste' containerize->label_waste consult_ehs Consult Institutional EHS Policy for Non-Hazardous Waste label_waste->consult_ehs ehs_pickup Dispose in designated non-hazardous lab waste stream. consult_ehs->ehs_pickup Designated Stream dumpster_disposal With EHS approval, place sealed container directly in municipal dumpster. consult_ehs->dumpster_disposal Direct Disposal Approved ehs_pickup->end_disposal dumpster_disposal->end_disposal

Caption: Workflow for the safe and compliant disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

Essential Safety and Operational Guide for Handling Mikanin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Mikanin (CAS No. 4324-53-2). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory safety practices dictate the use of appropriate personal protective equipment to minimize exposure and ensure safety.

Recommended PPE for Handling this compound:

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.Prevents inhalation of airborne particles.

First Aid Measures

In the event of exposure to this compound, follow these immediate first aid protocols.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[1]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.

Workflow for this compound Spill Response:

Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step this compound Disposal Process:

Disposal_Plan cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal_final Final Disposal A Collect this compound waste and contaminated materials in a designated, sealed container. B Clearly label the container as 'Hazardous Waste' and specify the contents ('this compound'). A->B C Store the waste container in a designated hazardous waste accumulation area. B->C D Arrange for pickup and disposal by a licensed chemical waste management company. C->D

Procedure for the safe disposal of this compound waste.

Handling and Storage

Proper handling and storage procedures are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid creating dust.[1]

  • Work in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, researchers and laboratory personnel can handle this compound safely and effectively, minimizing risks and ensuring a secure operational environment. This proactive approach to safety is the cornerstone of responsible scientific practice.

References

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